molecular formula C23H28N7NaO6 B1260650 CGS 21680 sodium

CGS 21680 sodium

Katalognummer: B1260650
Molekulargewicht: 521.5 g/mol
InChI-Schlüssel: NRYCRDCUHXETEK-MJWSIIAUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CGS 21680 sodium, also known as this compound, is a useful research compound. Its molecular formula is C23H28N7NaO6 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H28N7NaO6

Molekulargewicht

521.5 g/mol

IUPAC-Name

sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate

InChI

InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/q;+1/p-1/t16-,17+,18-,22+;/m0./s1

InChI-Schlüssel

NRYCRDCUHXETEK-MJWSIIAUSA-M

Isomerische SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)[O-])N)O)O.[Na+]

Kanonische SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)[O-])N)O)O.[Na+]

Synonyme

2-(4-(2-carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine
2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride
Benzenepropanoic acid, 4-(2-((6-amino-9-(N-ethyl-beta-D-ribofuranuronamidosyl)-9H-purin-2-yl)amino)ethyl)-
CGS 21680
CGS 21680A
CGS-21680C
CGS21680

Herkunft des Produkts

United States

Foundational & Exploratory

CGS 21680: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Predominantly expressed in the basal ganglia, vasculature, and various immune cells, the A2A receptor plays a crucial role in a multitude of physiological processes. CGS 21680 serves as an invaluable pharmacological tool for elucidating the diverse functions of the A2A receptor and holds therapeutic potential for a range of pathological conditions. This technical guide provides an in-depth overview of the core mechanism of action of CGS 21680, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of CGS 21680 with adenosine receptors, compiled from various in vitro studies.

ParameterValueSpecies/Tissue/Cell LineCommentsReference(s)
Ki (Binding Affinity) 27 nM-Selective for A2A receptor.[3][4][5][6]
35 nMHuman Striatum-[7]
4580 nMHuman Striatum (A1 receptor)Demonstrates ~132-fold selectivity for A2A over A1.[7]
Kd (Dissociation Constant) 15.5 nM-High affinity for A2 receptor.[3]
17.8 ± 1.1 nMHuman Striatal Membranes-[7]
28.6 ± 1.0 nMHuman Striatal Membranes (+100 µM GTP)GTP diminishes agonist binding affinity.[7]
22 ± 0.5 nMHuman Brain-[8]
2.3 nMRat Striatum-[1]
47 nMRat Cortex-[1]
3.9 ± 0.9 nMRat Striatal Membranes (High-affinity site)Binds to two affinity states.[9]
51 ± 5.5 nMRat Striatal Membranes (Low-affinity site)Binds to two affinity states.[9]
IC50 (Inhibitory Concentration) 22 nMRat Brain Tissue (A2 receptor)Exhibits 140-fold selectivity over A1 receptor.[3]
EC50 (Effective Concentration) 1.48 - 180 nM-Potent A2A adenosine receptor agonist.
110 nMRat Striatal SlicesStimulation of cAMP formation.[3][5][10]
18.47 nMCHO cells expressing human A2A receptorStimulation of [3H]cAMP levels.[4]
2.12 nMCHO cells expressing human A2A receptorStimulation of [3H]cAMP levels.[4]
38 ± 15 nMDifferentiated SH-SY5Y cells-[11]
Bmax (Maximum Receptor Density) 375 fmol/mg protein--[3]
313 ± 10 fmol/mg proteinHuman Striatal Membranes-[7]
185 ± 22 fmol/mg proteinHuman Striatal Membranes (+100 µM GTP)GTP reduces the number of high-affinity binding sites.[7]
444 ± 63 fmol/mg proteinHuman Brain-[8]
320 fmol/mg grey matterRat Striatum-[1]
100 fmol/mg grey matterRat Cortex-[1]

Core Mechanism of Action: Adenylyl Cyclase Activation

The primary mechanism of action of CGS 21680 is the activation of the adenosine A2A receptor, which is predominantly coupled to the stimulatory G-protein, Gs.[2][12] Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, mediating the diverse cellular effects of CGS 21680.[4][5][11]

Signaling Pathways

CGS 21680, through its activation of the A2A receptor, modulates several key intracellular signaling pathways.

cAMP/PKA Signaling Pathway

This is the canonical signaling pathway for the A2A receptor. Activation by CGS 21680 leads to a Gs-protein-mediated stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.[2][12] cAMP then activates PKA, which phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function.[13]

cAMP_PKA_Pathway CGS_21680 CGS 21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates ERK_MAPK_Pathway CGS_21680 CGS 21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ras Ras PKA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response PLC_PKC_Pathway CGS_21680 CGS 21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR Gq Gq Protein A2AR->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Effects Cellular Effects PKC->Cellular_Effects BDNF_TrkB_Pathway CGS_21680 CGS 21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR TrkB TrkB Receptor A2AR->TrkB Transactivates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream Activates BDNF BDNF BDNF->TrkB Neuronal_Survival Neuronal Survival & Plasticity Downstream->Neuronal_Survival Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki, Kd, Bmax) Counting->Data_Analysis End End Data_Analysis->End Adenylyl_Cyclase_Workflow Start Start Cell_Prep Cell/Membrane Preparation Start->Cell_Prep Assay_Setup Assay Setup (Cells, PDE Inhibitor, CGS 21680) Cell_Prep->Assay_Setup Reaction_Start Initiate Reaction with ATP Assay_Setup->Reaction_Start Incubation Incubation (e.g., 15 min at 37°C) Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Reaction_Stop->cAMP_Detection Data_Analysis Data Analysis (EC50) cAMP_Detection->Data_Analysis End End Data_Analysis->End

References

CGS 21680 Sodium: A Technical Guide to a Selective Adenosine A2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CGS 21680 sodium, a potent and selective agonist for the adenosine (B11128) A2A receptor. CGS 21680 is a critical tool in pharmacological research, enabling the elucidation of A2A receptor function in various physiological and pathological processes. This document details its mechanism of action, binding characteristics, and selectivity profile. Furthermore, it provides comprehensive experimental protocols for its use in key in vitro assays and outlines its application in in vivo models. The information is presented to support the research and development endeavors of professionals in the fields of pharmacology, neuroscience, and drug discovery.

Introduction

CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely utilized adenosine analog.[1] Its sodium salt form enhances its solubility for experimental use. The compound's high affinity and selectivity for the adenosine A2A receptor have established it as a standard pharmacological tool for investigating the roles of this receptor subtype. The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, nucleus accumbens, olfactory tubercle, and immune cells. Its activation is implicated in a range of physiological effects, including vasodilation, inhibition of inflammatory responses, and modulation of neurotransmitter release.

Mechanism of Action

CGS 21680 functions as an agonist at the adenosine A2A receptor, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, adenosine. The A2A receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor induces the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gsα subunit. This activation leads to the dissociation of the Gsα subunit, which then stimulates adenylyl cyclase activity. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CGS_21680 CGS 21680 A2A_Receptor Adenosine A2A Receptor CGS_21680->A2A_Receptor Binds to G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

Figure 1: CGS 21680-mediated Adenosine A2A Receptor Signaling Pathway.

Quantitative Data

The affinity and potency of CGS 21680 have been characterized in numerous studies. The following tables summarize key quantitative data for its interaction with adenosine receptors.

Table 1: Binding Affinity of CGS 21680 for Adenosine Receptors

Receptor SubtypeRadioligandPreparationKi (nM)Kd (nM)Reference
A2A [³H]CGS 21680Rat Striatum2715.5[2]
A2A [³H]CGS 21680Human Striatum-17.8 ± 1.1
A2A [³H]CGS 21680PC12 Cells-6.7[3]
A1 -Rat Brain>3000-[2]
A2B -->10000-
A3 -->1000-

Table 2: Functional Potency of CGS 21680

AssayPreparationParameterValue (nM)Reference
Adenylyl Cyclase StimulationRat Striatal SlicesEC50110[4]
cAMP AccumulationPC12 CellsEC5064[3]
Coronary Flow IncreaseIsolated Perfused Rat HeartED251.8[2]
Inhibition of Ligand BindingRat Striatal MembranesIC5022

Experimental Protocols

Radioligand Binding Assay ([³H]-CGS 21680)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A2A receptor using [³H]-CGS 21680.

Materials:

  • [³H]-CGS 21680 (specific activity ~30-60 Ci/mmol)

  • Cell membranes expressing adenosine A2A receptors (e.g., from rat striatum, PC12 cells, or transfected HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM CGS 21680 (unlabeled) or other suitable adenosine receptor agonist/antagonist

  • Test compounds at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled CGS 21680 (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [³H]-CGS 21680 (final concentration ~1-5 nM).

    • 100 µL of membrane suspension (final protein concentration ~50-100 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-CGS 21680 and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Prep Prepare A2A Receptor- Expressing Membranes Assay_Setup Set up Assay Plate: - Buffer/Test Compound - [³H]-CGS 21680 - Membranes Prep->Assay_Setup Incubate Incubate at 25°C for 60-90 min Assay_Setup->Incubate Filter Rapidly Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity with Scintillation Counter Filter->Count Analyze Analyze Data: Calculate IC₅₀ and Kᵢ Count->Analyze

Figure 2: General Workflow for a [³H]-CGS 21680 Radioligand Binding Assay.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This protocol outlines a method to measure the ability of CGS 21680 to stimulate cAMP production in whole cells.

Materials:

  • Cells expressing adenosine A2A receptors (e.g., PC12, CHO, or HEK293 cells)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation

  • CGS 21680 at various concentrations

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with the PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add CGS 21680 at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to each well.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP concentration against the log concentration of CGS 21680 to generate a dose-response curve and determine the EC50 value.

Selectivity Profile

CGS 21680 exhibits high selectivity for the adenosine A2A receptor over other adenosine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.

CGS_21680_Selectivity CGS_21680 CGS 21680 A2A A2A Receptor CGS_21680->A2A High Affinity (nM) A1 A1 Receptor CGS_21680->A1 Low Affinity (µM) A2B A2B Receptor CGS_21680->A2B Very Low Affinity (>10 µM) A3 A3 Receptor CGS_21680->A3 Low Affinity (µM)

Figure 3: Selectivity Profile of CGS 21680 for Adenosine Receptor Subtypes.

In Vivo Applications

CGS 21680 has been employed in a variety of in vivo models to investigate the physiological roles of the A2A receptor.

  • Neuroscience: In vivo microdialysis studies have used CGS 21680 to examine its effects on neurotransmitter release in brain regions such as the striatum. For instance, local perfusion of CGS 21680 has been shown to modulate the release of GABA and glutamate.

  • Inflammation and Immunology: In models of inflammation, such as collagen-induced arthritis in mice, systemic administration of CGS 21680 has been demonstrated to have anti-inflammatory effects, reducing clinical signs of the disease.

  • Cardiovascular System: CGS 21680 has been used to study the role of A2A receptors in regulating coronary blood flow and heart rate.

Conclusion

This compound is an invaluable pharmacological tool for the study of adenosine A2A receptor function. Its high affinity and selectivity, coupled with its well-characterized mechanism of action, make it an ideal agonist for both in vitro and in vivo experimental paradigms. This guide provides a comprehensive resource for researchers utilizing CGS 21680, offering key data and detailed protocols to facilitate its effective application in scientific investigation.

References

CGS 21680: An In-Depth Technical Guide on Sodium Binding Affinity and Ki Value

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CGS 21680, a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR). The document focuses on its sodium binding affinity and Ki value, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to support research and drug development efforts in pharmacology and medicinal chemistry.

Quantitative Binding Data

The binding affinity of CGS 21680 for adenosine receptor subtypes is a critical parameter for its use as a selective A2AR agonist. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: CGS 21680 Ki Values for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Reference
A2A 27 [1][2]
A1290
A2B67
A388,800

Table 2: CGS 21680 Binding Affinity (Kd) and Receptor Density (Bmax) in Rat Striatal Membranes

ParameterValueReference
Kd15.5 nM[1]
Bmax375 fmol/mg protein[1]

The Allosteric Effect of Sodium on CGS 21680 Binding

Sodium ions are known to act as negative allosteric modulators of agonist binding to many G protein-coupled receptors (GPCRs), including the A2A adenosine receptor. This means that in the presence of sodium ions, the affinity of agonists like CGS 21680 for the receptor is reduced. This is a crucial consideration for in vitro assay design and for the interpretation of binding data, as physiological sodium concentrations can significantly impact receptor pharmacology.

Experimental Protocols

The determination of Ki and Kd values for CGS 21680 is typically performed using radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.[5][6][7]

Radioligand Binding Assay for CGS 21680

Objective: To determine the binding affinity (Ki) of CGS 21680 for the A2A adenosine receptor.

Materials:

  • [³H]CGS 21680 (radioligand)

  • Unlabeled CGS 21680

  • Membrane preparations from cells or tissues expressing the A2A adenosine receptor (e.g., HEK-293 cells stably expressing human A2AR, rat striatum)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Adenosine deaminase (ADA) to remove endogenous adenosine

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist like NECA)

Procedure:

  • Membrane Preparation: Thaw the A2A receptor-containing membrane preparation on ice. Resuspend the membranes in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Adenosine Deaminase Treatment: Pre-incubate the membrane preparation with adenosine deaminase (typically 2 U/mg of protein) for 20-30 minutes at room temperature to degrade any endogenous adenosine that could interfere with the binding assay.

  • Assay Setup:

    • Total Binding: In assay tubes, add the binding buffer, the [³H]CGS 21680 (at a concentration near its Kd, e.g., 5-10 nM), and the membrane preparation.

    • Non-specific Binding: In separate tubes, add the binding buffer, [³H]CGS 21680, a high concentration of an unlabeled competing ligand (e.g., 10 µM NECA or 1 µM CGS 15943), and the membrane preparation.

    • Competition Binding: For determining the Ki of unlabeled CGS 21680, set up tubes with binding buffer, a fixed concentration of [³H]CGS 21680, the membrane preparation, and a range of concentrations of unlabeled CGS 21680.

  • Incubation: Incubate all tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation experiments (to determine Kd and Bmax), plot specific binding against the concentration of [³H]CGS 21680 and fit the data to a one-site binding hyperbola.

    • For competition experiments (to determine Ki), plot the percentage of specific binding against the logarithm of the concentration of the unlabeled CGS 21680. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

CGS 21680, as an A2AR agonist, activates a well-characterized signaling cascade. The A2A receptor is a Gs protein-coupled receptor. Upon agonist binding, it undergoes a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9][10] The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] This pathway plays a crucial role in mediating the diverse physiological effects of A2AR activation, including immunosuppression and vasodilation.[11]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

A2A Adenosine Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound like CGS 21680.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare A2AR Membrane Homogenate ADA_Treat Treat with Adenosine Deaminase Membrane_Prep->ADA_Treat Assay_Setup Incubate Membranes with: - [³H]CGS 21680 (Radioligand) - Unlabeled CGS 21680 (Competitor) ADA_Treat->Assay_Setup Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Assay_Setup->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation Counting->Analysis

Competitive Radioligand Binding Assay Workflow

References

An In-depth Technical Guide to CGS 21680 Sodium: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent and selective adenosine (B11128) A2A receptor agonist, CGS 21680, with a specific focus on its sodium salt. It details its chemical structure, physicochemical properties, and mechanism of action, and provides in-depth experimental protocols for its characterization.

Chemical Structure and Properties

CGS 21680 is a synthetic analog of adenosine, characterized by modifications at the C2 and N5' positions of the parent molecule. The sodium salt, referred to as CGS 21680C, is a key formulation used in various experimental settings.[1][2]

IUPAC Name: 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid, sodium salt

Synonyms: CGS 21680C, Sodium 3-(4-(2-((6-amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)amino)ethyl)phenyl)propanoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of CGS 21680 is presented in the table below. While most available data pertains to the free acid or hydrochloride salt, these values provide a strong indication of the properties of the sodium salt.

PropertyValueSource
Molecular Formula C23H28N7NaO6Calculated
Molecular Weight 521.50 g/mol Calculated
pKa 4.67 ± 0.10 (Predicted)[1]
Solubility Soluble in DMSO (up to 3.4 mg/mL) and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (20 mg/mL). The sodium salt is expected to have higher aqueous solubility.[1][3]
Storage Store at -20°C under inert gas (nitrogen or argon) at 2–8 °C. Stock solutions are stable for up to 3 months at -20°C.[1]

Mechanism of Action: Adenosine A2A Receptor Agonism

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Its binding to the A2A receptor initiates a signaling cascade that plays a crucial role in various physiological processes.

Signaling Pathway

Activation of the adenosine A2A receptor by CGS 21680 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Figure 1: Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of CGS 21680 with the adenosine A2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CGS 21680 for the adenosine A2A receptor. The protocol outlined below is a representative method based on published studies.

Objective: To determine the binding affinity of CGS 21680 for the human adenosine A2A receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.[4]

  • [3H]-CGS 21680 (Radioligand).[4]

  • Unlabeled CGS 21680.

  • Membrane preparation buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.[5]

  • Assay buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.[5]

  • Wash buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the A2A receptor.[4]

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

    • Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Protein concentration can be determined using a BCA or Bradford assay.

  • Binding Assay:

    • Set up assay tubes containing:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled CGS 21680 (e.g., 10 µM) for non-specific binding.

      • 50 µL of [3H]-CGS 21680 at a final concentration of ~10 nM.[5]

      • 100 µL of the membrane preparation.[5]

    • For competition binding, add 50 µL of varying concentrations of unlabeled CGS 21680.

    • Incubate the tubes at 25°C for 90 minutes.[7]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with three portions of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Ki value.

binding_assay_workflow start Start prep Membrane Preparation (Cells expressing A2A Receptor) start->prep assay Binding Assay Incubation ([3H]-CGS 21680 + Membranes +/- Unlabeled CGS 21680) prep->assay filtration Rapid Filtration (Separates bound from free radioligand) assay->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow
Adenylyl Cyclase Activation Assay

This assay measures the functional consequence of CGS 21680 binding to the A2A receptor by quantifying the production of cAMP.

Objective: To determine the potency (EC50) of CGS 21680 in stimulating adenylyl cyclase activity.

Materials:

  • Cells expressing the adenosine A2A receptor (e.g., HEK-293, CHO, or striatal cells).[2]

  • CGS 21680.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • ATP.

  • cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Cell Culture and Plating:

    • Culture cells to approximately 80-90% confluency.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Adenylyl Cyclase Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of CGS 21680 to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the CGS 21680 concentration.

    • Calculate the EC50 value, which is the concentration of CGS 21680 that produces 50% of the maximal response.

adenylyl_cyclase_assay_workflow start Start culture Cell Culture and Plating (A2A Receptor expressing cells) start->culture preincubation Pre-incubation with Phosphodiesterase Inhibitor culture->preincubation stimulation Stimulation with varying [CGS 21680] preincubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement (e.g., ELISA, HTRF) lysis->cAMP_measurement analysis Data Analysis (Calculate EC50) cAMP_measurement->analysis end End analysis->end

References

CGS 21680 Sodium: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CGS 21680, a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), has been instrumental in elucidating the multifaceted roles of this receptor in cellular signaling. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by CGS 21680, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Cascades

Activation of the A2A receptor by CGS 21680 initiates a cascade of intracellular events, primarily through the canonical Gs-protein coupled pathway, but also engaging non-canonical signaling routes. These pathways are crucial in mediating the physiological and pharmacological effects of CGS 21680.

The Canonical cAMP/PKA/CREB Pathway

The most well-documented signaling axis for the A2A receptor is its coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating gene transcription.[1][2][3][4] This pathway is fundamental to many of the neuroprotective and anti-inflammatory effects attributed to A2A receptor activation.

Gs_cAMP_PKA_CREB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Target Gene Transcription pCREB->Gene Activates

Canonical CGS 21680 Signaling Pathway
Non-Canonical Signaling: The ERK/MAPK Pathway

Beyond the canonical cAMP pathway, CGS 21680 has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][5] This pathway is implicated in the regulation of cell proliferation, differentiation, and survival. The precise mechanisms linking A2A receptor activation to the ERK pathway are still under investigation and may involve PKA-dependent and independent mechanisms, potentially through other G-protein subunits or scaffold proteins.

ERK_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR G_Protein G Protein (Gs/Golf) A2AR->G_Protein Activates Effector Downstream Effectors G_Protein->Effector MEK MEK1/2 Effector->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 Transcription_Factors Transcription Factors (e.g., Elk-1) pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Cell Growth, Survival) Transcription_Factors->Gene_Expression

CGS 21680-Mediated ERK/MAPK Pathway
Crosstalk with Neurotrophic Factors: TrkB Transactivation

An emerging area of research is the ability of CGS 21680 to transactivate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][6] This crosstalk suggests a novel mechanism by which A2A receptor activation can promote neuronal survival and plasticity, independent of direct BDNF binding. The survival activity of CGS 21680 on motoneurons is exerted by the mixed effect of the adenylate cyclase-cAMP-PKA pathway and transactivation of the Trk neurotrophin receptor.[2]

TrkB_Transactivation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR TrkB TrkB Receptor A2AR->TrkB Transactivates Downstream Downstream Signaling (e.g., PI3K/Akt) TrkB->Downstream Activates Survival Neuronal Survival and Plasticity Downstream->Survival

TrkB Receptor Transactivation by CGS 21680

Quantitative Data Summary

The following tables summarize key quantitative parameters for CGS 21680, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

ParameterValueCell/Tissue TypeReference
Ki 27 nMRecombinant[7][8][9]
IC50 22 nMNot Specified[10]
Kd 15.5 nMNot Specified[10]
ParameterValueAssayCell/Tissue TypeReference
EC50 1.48 - 180 nMFunctional AssaysVarious[8][9]
EC50 110 nMcAMP formationStriatal Slices[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of common experimental protocols used to investigate CGS 21680's signaling pathways.

General Experimental Workflow

A typical workflow for investigating the effects of CGS 21680 on a specific signaling pathway involves several key steps, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Starvation Serum Starvation (to reduce basal signaling) Cell_Culture->Starvation CGS21680_Treatment CGS 21680 Treatment (Dose-response & Time-course) Starvation->CGS21680_Treatment Lysate_Prep Cell Lysis & Protein Quantification CGS21680_Treatment->Lysate_Prep Assay Specific Assay (cAMP, Western Blot, etc.) Lysate_Prep->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Imager) Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization, Statistics) Data_Acquisition->Data_Analysis

General Experimental Workflow
cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, the direct product of adenylyl cyclase activation.

Principle: Competitive immunoassay where cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 or CHO cells stably expressing the A2A receptor) in a 96-well or 384-well plate and culture overnight.[11][12]

  • Serum Starvation: To minimize basal cAMP levels, replace the culture medium with serum-free medium for 2-4 hours prior to the assay.[13]

  • Phosphodiesterase Inhibition: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, for 15-30 minutes to prevent the degradation of cAMP.

  • CGS 21680 Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[11]

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.[12]

Western Blotting for Phosphorylated Proteins (pCREB, pERK)

Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylated (activated) forms.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., pCREB, pERK) and a loading control (e.g., total CREB, total ERK, GAPDH).

Methodology:

  • Cell Treatment and Lysis: Treat cells with CGS 21680 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pCREB, anti-pERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein.[14]

This technical guide provides a foundational understanding of the downstream signaling pathways of CGS 21680. The presented data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at further unraveling the complex signaling networks governed by the adenosine A2A receptor.

References

The Adenosine A2A Receptor Agonist CGS 21680 Sodium: An In-Depth Technical Guide on its Effects on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 21680 sodium is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the striatum and other regions of the central nervous system. Activation of the A2AR by CGS 21680 initiates a cascade of intracellular signaling events that profoundly modulate neuronal activity, including neurotransmitter release, membrane potential, and gene expression. This technical guide provides a comprehensive overview of the quantitative effects of CGS 21680 on neuronal function, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows. The presented data underscores the therapeutic potential of targeting the A2AR for a variety of neurological and psychiatric disorders.

Core Mechanism of Action and Signaling Pathways

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is primarily coupled to the Gs/Golf family of G-proteins. Upon activation, the Gα subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other signaling molecules, ultimately altering neuronal function.[3][4][5]

The signaling pathway of CGS 21680 is intricately linked with other neurotransmitter systems, most notably the dopamine (B1211576) D2 receptor (D2R) system. A2AR and D2R are co-localized in striatal neurons and form heterodimers, leading to an antagonistic interaction where A2AR activation can decrease the affinity of D2R for dopamine.[6][7][[“]]

dot

CGS_21680_Signaling_Pathway cluster_nucleus Nucleus CGS_21680 CGS 21680 A2AR Adenosine A2A Receptor CGS_21680->A2AR Binds to G_protein Gs/Golf A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., ion channels, enzymes) PKA->Downstream Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: CGS 21680 canonical signaling pathway.

Quantitative Effects on Neuronal Activity

The following tables summarize the quantitative effects of CGS 21680 on various parameters of neuronal activity, compiled from multiple in vitro and in vivo studies.

Table 1: Effects on cAMP Formation
Brain RegionPreparationCGS 21680 ConcentrationEffect on cAMP LevelsReference
StriatumRat SlicesEC50 = 110 nMPotent stimulation[9]
HippocampusRat SlicesNot specifiedIneffective at stimulating cAMP[9]
HEK-293 Cells (A2AR transfected)Cell Culture200 nMSignificant stimulation[1]
CHO Cells (A2AR transfected)Cell Culture19 nM (Golf transfected)Concentration-dependent increase[2]
CHO Cells (A2AR transfected)Cell Culture29 nM (control)Concentration-dependent increase[2]
Table 2: Effects on Neurotransmitter Release
NeurotransmitterBrain RegionPreparationCGS 21680 ConcentrationEffect on ReleaseReference
DopamineStriatumRat SlicesNot specifiedIneffective at inhibiting electrically stimulated release[9]
DopamineStriatumRat Slices / Microdialysis0.01–1 μMInhibition of electrically evoked release[10]
DopamineStriatumMicrodialysis3, 10, 50, 100 μMIncrease in release[10]
Serotonin (B10506) ([3H]5-HT)Nucleus Tractus SolitariusRat Slices0.1 nM - 100 nMConcentration-dependent increase (maximal at 1.0 nM)[11]
Aspartate & Glutamate (B1630785)Cerebral Cortex (Ischemic)Rat Cortical Cup10⁻⁶ MSignificant enhancement of ischemia-evoked release[12]
Table 3: Effects on Neuronal Firing and Electrophysiology
Neuron TypeBrain RegionPreparationCGS 21680 ConcentrationEffect on Firing Rate / ElectrophysiologyReference
Pallidal NeuronsGlobus PallidusIn vivo recording (rat)1 μMDecreased spontaneous firing in 21/47 neurons[4]
Pallidal NeuronsGlobus PallidusIn vivo recording (rat)10 μMDecreased spontaneous firing in 9/35 neurons[4]
Cortical NeuronsCerebral Sensorimotor CortexIn vivo recording (rat)Iontophoretic applicationDepressed spontaneous, acetylcholine-, and glutamate-evoked firing[13]
Medium Spiny NeuronsStriatumMouse Slices1 μMIncreased PKA target phosphorylation in A2A-responsive neurons[14]

Detailed Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol outlines the general methodology for recording neuronal activity from brain slices and assessing the effects of CGS 21680.

1. Brain Slice Preparation:

  • Anesthetize an adult rat or mouse according to approved institutional animal care protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

  • Rapidly decapitate the animal and dissect the brain.

  • Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., striatum, hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF at 32-34°C.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Perform whole-cell patch-clamp or extracellular single-unit recordings using glass micropipettes filled with an appropriate internal solution.[15]

  • For whole-cell recordings, typical internal solutions contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3.

  • Record baseline neuronal activity (e.g., spontaneous firing rate, postsynaptic potentials) for a stable period.

3. Application of CGS 21680:

  • Prepare a stock solution of this compound salt in water or DMSO.

  • Dilute the stock solution to the desired final concentration in the aCSF immediately before application.

  • Apply CGS 21680 to the bath via the perfusion system.

  • Record the changes in neuronal activity during and after drug application.

  • Perform a washout by perfusing with drug-free aCSF to observe recovery.

dot

Experimental_Workflow_Electrophysiology cluster_preparation Slice Preparation cluster_recording Recording & Drug Application cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Slice Recovery (≥1 hr in aCSF) Slicing->Recovery Placement Transfer Slice to Recording Chamber Recovery->Placement Recording_Setup Establish Whole-Cell or Extracellular Recording Placement->Recording_Setup Baseline Record Baseline Activity Recording_Setup->Baseline Drug_Application Bath Apply CGS 21680 Baseline->Drug_Application Effect_Recording Record Drug Effect Drug_Application->Effect_Recording Washout Washout with aCSF Effect_Recording->Washout Analysis Analyze Changes in Firing Rate, PSPs, etc. Washout->Analysis

Caption: In vitro electrophysiology workflow.

cAMP Accumulation Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to CGS 21680.

1. Cell Culture and Preparation:

  • Culture cells endogenously expressing or transfected with the adenosine A2A receptor (e.g., SH-SY5Y, HEK-293, CHO) in appropriate media.

  • Plate cells in multi-well plates and grow to a suitable confluency.

  • On the day of the experiment, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

2. Assay Performance:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 20 minutes) to prevent cAMP degradation.

  • Add CGS 21680 at various concentrations to the wells.

  • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Terminate the reaction by adding a lysis buffer.

3. cAMP Quantification:

  • Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Normalize cAMP levels to the protein concentration in each well.

  • Plot the dose-response curve to determine the EC50 of CGS 21680.

Interactions with Other Receptor Systems

The neuronal effects of CGS 21680 are significantly influenced by its interactions with other neurotransmitter receptors, particularly dopamine and glutamate receptors.

Adenosine A2A - Dopamine D2 Receptor Interaction

As previously mentioned, A2AR and D2R exhibit a strong antagonistic interaction. This is of significant interest in the context of Parkinson's disease, where dopamine signaling is compromised. CGS 21680 has been shown to decrease the affinity of D2 receptors for dopamine, a mechanism that could potentially modulate motor function.[6][7][[“]]

dot

A2A_D2_Interaction cluster_membrane Striatal Neuron Membrane cluster_effect Functional Outcome A2AR_D2R A2AR-D2R Heteromer D2R_Affinity Decreased D2R Affinity for Dopamine A2AR_D2R->D2R_Affinity Results in CGS_21680 CGS 21680 CGS_21680->A2AR_D2R Activates A2AR Dopamine Dopamine Dopamine->A2AR_D2R Binds to D2R

Caption: A2A-D2 receptor interaction model.

Adenosine A2A - mGluR5 Receptor Interaction

CGS 21680 can act synergistically with metabotropic glutamate receptor 5 (mGluR5) agonists. While co-activation does not seem to further increase cAMP levels, it leads to a synergistic potentiation of ERK1/2 phosphorylation, a key downstream signaling molecule involved in neuronal plasticity.[1]

Neuroprotective and Therapeutic Implications

The modulation of neuronal activity by CGS 21680 has demonstrated therapeutic potential in various preclinical models.

  • Neuroprotection: In models of cerebral ischemia, CGS 21680 has been shown to be neuroprotective by reducing microgliosis, astrogliosis, and improving myelin organization.[16][17]

  • Rett Syndrome: CGS 21680 has been found to enhance BDNF-TrkB signaling, leading to increased neurite outgrowth and synaptic plasticity in a mouse model of Rett syndrome.[18]

  • Huntington's Disease: Chronic treatment with CGS 21680 has been shown to modulate the subunit composition of NMDA receptors in a mouse model of Huntington's disease.[19]

  • Behavioral Modulation: CGS 21680 can reduce repetitive and inflexible behaviors in a mouse model of autism.[20] It also attenuates deficits in sensorimotor gating in a rat model of schizophrenia.[21]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that finely tunes neuronal activity primarily through the adenosine A2A receptor-cAMP-PKA signaling pathway. Its intricate interactions with other key neurotransmitter systems, such as the dopamine and glutamate systems, highlight its complex role in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted effects of CGS 21680 and the therapeutic potential of targeting the adenosine A2A receptor.

References

The Role of CGS 21680 Sodium in Neuroinflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CGS 21680, a selective agonist for the adenosine (B11128) A2A receptor (A2AR), and its application in the study of neuroinflammation. CGS 21680 is a critical pharmacological tool used to investigate the complex, often dualistic, role of A2AR activation in the central nervous system (CNS). Neuroinflammation is a key pathological component of numerous neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases like multiple sclerosis and Alzheimer's disease.[1][2] Understanding the modulatory effects of A2AR signaling through agents like CGS 21680 is paramount for developing novel therapeutic strategies.

Core Mechanism of Action: The Adenosine A2A Receptor

CGS 21680 is a potent and specific agonist for the adenosine A2A receptor, with a binding affinity (Ki) of approximately 27 nM.[3] These receptors are G-protein coupled receptors predominantly expressed in the basal ganglia, but also found on neurons, glial cells (microglia and astrocytes), and peripheral immune cells.[4][5] A2AR activation is a key signaling pathway in the brain's response to injury and inflammation.[5]

The function of A2AR in neuroinflammation is notably complex, exerting both anti-inflammatory and pro-inflammatory effects depending on the cellular context and the surrounding microenvironment.[6][7] This duality is largely dictated by the downstream signaling cascades initiated by CGS 21680 binding.

  • Anti-Inflammatory Pathway: The canonical A2AR signaling pathway involves the activation of a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8] This, in turn, activates Protein Kinase A (PKA), which can lead to the phosphorylation of the cAMP response element-binding protein (CREB) and the inhibition of pro-inflammatory transcription factors like NF-κB.[2] This cascade generally results in the suppression of pro-inflammatory mediators, such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS), and an increase in the anti-inflammatory cytokine IL-10.[2][7][9]

  • Pro-Inflammatory Pathway: The effect of A2AR activation can switch from anti-inflammatory to pro-inflammatory, a phenomenon critically dependent on the extracellular concentration of glutamate (B1630785).[8] In conditions of high glutamate, such as during acute excitotoxicity in TBI or stroke, the A2A receptor can form heteromers with the metabotropic glutamate receptor 5 (mGluR5).[7] Activation of this A2AR-mGluR5 heteromer by CGS 21680 shifts the signaling from the PKA pathway to a Protein Kinase C (PKC)-dependent pathway.[7][8] This PKC-mediated signaling can enhance the activity of NF-κB, leading to an increase in iNOS expression and the production of pro-inflammatory cytokines, thereby exacerbating neuroinflammation.[7][8]

The timing of CGS 21680 administration in experimental models is therefore crucial. Preventive or early administration tends to produce anti-inflammatory and neuroprotective effects, while application after the onset of significant tissue damage and high glutamate levels can worsen the pathology.[6][8]

G Signaling Pathways of CGS 21680 at the A2A Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome CGS 21680 CGS 21680 A2AR A2A Receptor CGS 21680->A2AR Binds mGluR5 mGluR5 A2AR->mGluR5 Forms Heteromer (High Glutamate) AC Adenylyl Cyclase A2AR->AC Activates (Gs) PLC Phospholipase C mGluR5->PLC Activates (Gq) cAMP cAMP AC->cAMP PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_Inhib NF-κB (Inhibited) PKA->NFkB_Inhib NFkB_Activ NF-κB (Activated) PKC->NFkB_Activ Activates AntiInflam Anti-Inflammatory Effects: - Decreased TNF-α, IL-1β - Increased IL-10 - Neuroprotection CREB->AntiInflam NFkB_Inhib->AntiInflam ProInflam Pro-Inflammatory Effects: - Increased iNOS - Increased TNF-α, IL-1β - Neurotoxicity NFkB_Activ->ProInflam

Caption: A2A Receptor signaling pathways activated by CGS 21680.

Data Presentation: Summary of In Vivo and In Vitro Studies

The effects of CGS 21680 have been quantified in numerous preclinical models of neuroinflammation. The following tables summarize key findings.

Table 1: Summary of In Vivo Studies Using CGS 21680

ModelSpeciesCGS 21680 Dose & AdministrationKey Quantitative Findings & ObservationsCitation(s)
Transient Middle Cerebral Artery Occlusion (tMCAo) Rat0.01 and 0.1 mg/kg, i.p., twice daily for 7 days, starting 4h post-ischemiaReduced neurological deficit, cortical infarct volume, microgliosis, and astrogliosis. Reduced infiltration of granulocytes into ischemic tissue.[1][4][10]
Permanent Middle Cerebral Artery Occlusion (pMCAo) Rat0.1 mg/kg, i.p., at 4h and 20h post-ischemiaReduced infarct volume at 24h.[1]
Spinal Cord Injury (SCI) MouseIntraperitoneal injection (dose not specified)Reduced tissue damage, influx of myeloperoxidase-positive leukocytes, NF-κB activation, and iNOS expression at 24h post-SCI. Reduced JNK phosphorylation in oligodendrocytes.[11]
Experimental Autoimmune Encephalomyelitis (EAE) MouseDose not specifiedPreventive treatment: Ameliorated disease and inhibited myelin-specific T cell proliferation. Treatment after onset: Exacerbated disease progression and tissue destruction.[6][12]
Traumatic Brain Injury (TBI) MouseDose not specifiedAdministered when glutamate is low: Attenuated brain water content and behavioral deficits. Administered when glutamate is high: Increased neurological deficit scores.[8]
Chronic Cerebral Hypoperfusion (CCH) Rat0.1 mg/kg, i.p., dailyDays 1-14: Increased pro-inflammatory cytokines (IL-1β, TNF-α). Days 15-28: Decreased IL-1β and TNF-α; increased anti-inflammatory IL-10.[7]

Table 2: Summary of In Vitro Studies Using CGS 21680

Cell TypeExperimental ConditionsKey Quantitative Findings & ObservationsCitation(s)
Primary Microglial Cells LPS-stimulatedLow glutamate: Inhibited LPS-induced nitric oxide synthase (NOS) activity and increased cAMP. High glutamate: Increased LPS-induced NOS activity in a PKC-dependent manner.[8]
Primary Astrocytes Modified oxygen-glucose deprivation (mOGD)Reduced secretion of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. Decreased expression of STAT3 and YKL-40.[13][14]
Microglia/Oligodendrocyte Co-culture Low glucose and hypoxiaMitigated inflammatory damage to oligodendrocytes induced by microglial activation.[7]
Striatal Slices N/APotently stimulated the formation of cAMP with an EC50 of 110 nM.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols based on common practices in the cited literature.

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Transient focal cerebral ischemia is induced by occlusion of the middle cerebral artery (MCAo) for 60 minutes using the intraluminal filament method, followed by reperfusion.[4]

  • Drug Preparation and Administration: CGS 21680 sodium salt is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).[7] Doses of 0.01 or 0.1 mg/kg are administered via intraperitoneal (i.p.) injection.[4]

  • Treatment Regimen: A chronic treatment protocol is initiated 4 hours post-ischemia, with CGS 21680 administered twice daily for 7 consecutive days.[4] A control group receives vehicle injections on the same schedule.

  • Behavioral Assessment: Neurological deficits are scored daily using a standardized scale (e.g., Bederson's scale) to assess motor function.

  • Histological and Molecular Analysis (Day 7):

    • Animals are euthanized, and brains are perfused and collected.

    • Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the volume of the ischemic lesion.

    • Immunohistochemistry: Brain sections are stained for markers of gliosis (GFAP for astrocytes, Iba1 for microglia) and inflammation.[4][12] The number of infiltrating immune cells (e.g., granulocytes) can also be quantified.[4]

    • Cytokine Analysis: Brain tissue from the ischemic hemisphere is homogenized for ELISA to quantify levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines.[7]

This protocol outlines a general workflow for screening the anti-inflammatory effects of CGS 21680 on cultured microglia.[15]

  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rat or mouse pups. Alternatively, a microglial cell line such as BV-2 can be used.[15][16] Cells are cultured in DMEM supplemented with 10% FBS and CSF-1 to promote survival and proliferation.[16]

  • Seeding: Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: CGS 21680 is dissolved in DMSO and diluted in culture medium to final concentrations (e.g., ranging from 10 nM to 10 µM). Cells are pre-treated with CGS 21680 for 1-2 hours.

  • Induction of Inflammation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) to the culture medium.[8][15] Control wells include vehicle-only and LPS-only groups.

  • Incubation: Plates are incubated for a specified period (e.g., 12-24 hours) to allow for an inflammatory response.[8]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.[15]

    • Pro-inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.[13][15]

    • Western Blot: Cell lysates are collected to analyze the expression and phosphorylation of key signaling proteins, such as NF-κB (p65 subunit) or STAT3, via Western blot.[7][13]

G Experimental Workflow for In Vitro Neuroinflammation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis Culture 1. Culture & Seed (e.g., BV-2 Microglia) Adhere 2. Adhere Overnight Culture->Adhere Treat 3. Pre-treat with CGS 21680 (1-2h) Adhere->Treat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Treat->Stimulate Incubate 5. Incubate (12-24h) Stimulate->Incubate Collect 6. Collect Supernatant & Cell Lysate Incubate->Collect Griess Griess Assay (Nitric Oxide) Collect->Griess ELISA ELISA (TNF-α, IL-1β, IL-6) Collect->ELISA Western Western Blot (NF-κB, STAT3) Collect->Western

Caption: Workflow for assessing CGS 21680's anti-inflammatory effects.

Conclusion and Future Directions

This compound is an indispensable tool for elucidating the role of the adenosine A2A receptor in neuroinflammation. Research consistently demonstrates that A2AR activation can be powerfully neuroprotective, primarily by suppressing the activation of microglia and astrocytes and reducing the production of harmful inflammatory mediators.[4][13][14] However, the therapeutic window and efficacy of A2AR agonists are critically dependent on the pathological context, particularly the local glutamate concentration and the timing of intervention.[7][8] The pro-inflammatory potential of CGS 21680 under excitotoxic conditions highlights a significant challenge for its clinical translation.

Future research should focus on:

  • Developing strategies to selectively target the anti-inflammatory (cAMP/PKA) signaling pathway while avoiding the pro-inflammatory (PKC) pathway.

  • Investigating the long-term effects of chronic A2AR agonism on glial cell function and neuronal plasticity.

  • Exploring the use of A2AR agonists in combination with other therapeutic agents, such as glutamate receptor antagonists, to optimize neuroprotective outcomes.

By continuing to explore the nuanced signaling of the A2A receptor with precise pharmacological tools like CGS 21680, the scientific community can pave the way for novel therapies that effectively target neuroinflammation across a spectrum of devastating neurological disorders.

References

CGS 21680 Sodium in Cerebral Ischemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal death and neurological deficits. The adenosine (B11128) A2A receptor has emerged as a promising therapeutic target in stroke, and its selective agonist, CGS 21680 sodium, has been the subject of extensive preclinical research. This technical guide provides an in-depth overview of the role of CGS 21680 in experimental cerebral ischemia. It details the compound's neuroprotective mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of stroke and neuropharmacology.

Introduction to this compound

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor. Evidence suggests that activation of A2A receptors can exert neuroprotective effects in the context of cerebral ischemia, primarily through the modulation of neuroinflammation.[1][2] An overexpression of A2A receptors is observed on neurons and microglia in the ischemic striatum and cortex following focal ischemia.[1][2][3] CGS 21680's protective effects are largely attributed to its potent anti-inflammatory properties.[2][3]

Mechanism of Action in Cerebral Ischemia

The neuroprotective effects of CGS 21680 in cerebral ischemia are multifaceted and primarily revolve around its potent anti-inflammatory actions mediated by the activation of adenosine A2A receptors.

Anti-Inflammatory Effects

Following an ischemic insult, a robust inflammatory response is initiated, involving the activation of resident microglia and astrocytes, and the infiltration of peripheral immune cells, such as granulocytes.[2][3] This neuroinflammatory cascade contributes significantly to secondary brain injury. CGS 21680 has been shown to mitigate this inflammatory response by:

  • Reducing Microgliosis and Astrogliosis: CGS 21680 treatment leads to a reduction in the activation of microglia and astrocytes in the ischemic brain.[2][3]

  • Inhibiting Leukocyte Infiltration: The compound decreases the infiltration of granulocytes into the ischemic tissue.[2][3]

Signaling Pathway

The activation of the adenosine A2A receptor by CGS 21680 initiates an intracellular signaling cascade that is central to its neuroprotective and anti-inflammatory effects. This pathway predominantly involves the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then modulate the transcription of genes involved in inflammation and cell survival.

G CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates GeneTranscription Modulation of Gene Transcription CREB->GeneTranscription Neuroprotection Neuroprotection & Anti-inflammation GeneTranscription->Neuroprotection

CGS 21680 Signaling Pathway
The Paradox of Excitatory Amino Acid Release

Some studies have reported that CGS 21680 can enhance the ischemia-evoked release of excitatory amino acids such as glutamate (B1630785) and aspartate.[4][5] This finding appears contradictory to a neuroprotective role, as excessive glutamate is a key mediator of excitotoxicity. However, it is hypothesized that the potent anti-inflammatory and other protective effects of CGS 21680 may outweigh the potential negative consequences of increased excitatory amino acid release. The primary mechanism of neuroprotection by CGS 21680 is thought to be its systemic immunosuppressive effects rather than direct modulation of neuronal excitability.[2][3]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of CGS 21680 in animal models of cerebral ischemia.

Table 1: Effects of CGS 21680 on Infarct Volume and Neurological Deficit in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAo)
Treatment GroupDose (mg/kg, i.p.)Administration ProtocolInfarct Volume Reduction (Cortical)Neurological Deficit ImprovementReference
CGS 216800.01Twice daily for 7 days, starting 4h post-ischemiaSignificant reductionProtected from deficit from day 1 to 7[1][2][3]
CGS 216800.1Twice daily for 7 days, starting 4h post-ischemiaSignificant reductionProtected from deficit from day 1 to 7[1][2][3]

Note: In the study by Melani et al. (2014), CGS 21680 was reported to decrease the infarct area in the cortex but not in the striatum.[3]

Table 2: Anti-Inflammatory Effects of CGS 21680 in a Rat MCAo Model
Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResultTime PointReference
CGS 216800.01 and 0.1MicrogliosisReduced7 days post-MCAo[2][3]
CGS 216800.01 and 0.1AstrogliosisReduced7 days post-MCAo[2][3]
CGS 216800.01 and 0.1Infiltrated GranulocytesReduced2 days post-MCAo[2][3]

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This protocol describes a common method for inducing focal cerebral ischemia in rats to study the effects of CGS 21680.

4.1.1. Animal Preparation:

  • Species: Male Wistar rats (or other appropriate strain).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Monitoring: Monitor and maintain body temperature at 37°C throughout the surgical procedure.

4.1.2. Surgical Procedure:

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA distally.

  • Temporarily clamp the CCA and ICA.

  • Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirm occlusion by monitoring cerebral blood flow (e.g., using Laser Doppler Flowmetry).

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision.

4.1.3. CGS 21680 Administration:

  • Preparation: Dissolve this compound salt in sterile saline.

  • Dosage: Prepare solutions for intraperitoneal (i.p.) injection at doses of 0.01 mg/kg and 0.1 mg/kg.[2][3]

  • Timing: Administer the first dose 4 hours after the induction of ischemia, followed by twice-daily injections for 7 days.[2][3]

4.1.4. Outcome Assessments:

  • Neurological Deficit Scoring: Evaluate neurological function daily using a standardized scale (e.g., Bederson score or a composite neuroscore).[6]

  • Infarct Volume Measurement: At the end of the experiment (e.g., 7 days), euthanize the animals, and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

  • Immunohistochemistry: Perfuse a separate cohort of animals and process the brains for immunohistochemical analysis of microgliosis (e.g., Iba1 staining) and astrogliosis (e.g., GFAP staining).[7][8]

G cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Treatment cluster_endpoint Endpoint Analysis (Day 7) AnimalPrep Animal Preparation (Anesthesia, Monitoring) MCAo Transient MCAo (60 min occlusion) AnimalPrep->MCAo CGS_Admin CGS 21680 Administration (0.01 or 0.1 mg/kg, i.p.) (Starting 4h post-MCAo, twice daily) MCAo->CGS_Admin Neuro_Assess Daily Neurological Assessment CGS_Admin->Neuro_Assess Daily Euthanasia Euthanasia Neuro_Assess->Euthanasia Brain_Harvest Brain Harvesting Euthanasia->Brain_Harvest TTC TTC Staining for Infarct Volume Brain_Harvest->TTC IHC Immunohistochemistry (Microgliosis, Astrogliosis) Brain_Harvest->IHC

In Vivo Experimental Workflow
In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol provides a general framework for an in vitro model of ischemia to assess the direct neuroprotective effects of CGS 21680 on neuronal cells.[9][10][11]

4.2.1. Cell Culture:

  • Use primary neuronal cultures or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

  • Culture cells to the desired confluency in standard culture medium.

4.2.2. OGD Procedure:

  • Replace the standard culture medium with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

  • Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to induce OGD.

  • For reoxygenation, replace the OGD medium with standard, oxygenated culture medium and return the cells to a normoxic incubator.

4.2.3. CGS 21680 Treatment:

  • Preparation: Dissolve CGS 21680 in the appropriate vehicle (e.g., DMSO, then dilute in culture medium).

  • Concentration: Determine the optimal concentration range through dose-response studies (e.g., 1-100 nM).

  • Timing: CGS 21680 can be applied before, during, or after the OGD period to investigate its protective, therapeutic, or restorative effects, respectively.

4.2.4. Viability and Cytotoxicity Assays:

  • Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

G cluster_culture Cell Culture cluster_treatment Treatment & Insult cluster_analysis Analysis Cell_Culture Primary Neurons or Neuronal Cell Line Pretreatment Pre-treatment with CGS 21680 (optional) Cell_Culture->Pretreatment OGD Oxygen-Glucose Deprivation (e.g., 2-4 hours) Pretreatment->OGD Posttreatment Post-treatment with CGS 21680 (optional) OGD->Posttreatment Viability_Assay Cell Viability/Toxicity Assay (e.g., MTT, LDH) Posttreatment->Viability_Assay

In Vitro OGD Experimental Workflow

Conclusion

This compound, a selective adenosine A2A receptor agonist, demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia. Its primary mechanism of action appears to be the potent suppression of the neuroinflammatory cascade, leading to reduced glial activation and immune cell infiltration. While the compound's effect on excitatory amino acid release requires further clarification, the existing data strongly support the therapeutic potential of targeting the adenosine A2A receptor in stroke. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of CGS 21680 and other A2A receptor modulators in the treatment of ischemic brain injury.

References

An In-depth Technical Guide to CGS 21680 Sodium and its Effect on cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the A2A adenosine (B11128) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to a significant increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This guide provides a comprehensive overview of the molecular pharmacology of CGS 21680, with a specific focus on its quantitative effects on cAMP synthesis, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: A2A Receptor-Mediated cAMP Elevation

CGS 21680 exerts its biological effects by binding to and activating the A2A adenosine receptor. This receptor is canonically coupled to the stimulatory G-protein, Gαs.[5][6] Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαs-GTP complex then dissociates and directly stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[7] The subsequent rise in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a multitude of substrate proteins to regulate diverse cellular functions.[3][8][9]

G_Protein_Signaling CGS 21680 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Binds Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes Conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., CREB Phosphorylation) PKA->Downstream Phosphorylates

Caption: A2A Receptor-Mediated cAMP Signaling Pathway.

Quantitative Analysis of CGS 21680-Induced cAMP Accumulation

The potency and efficacy of CGS 21680 in stimulating cAMP production have been quantified across various biological systems. The half-maximal effective concentration (EC50) varies depending on the cell type, receptor expression level, and experimental conditions. Below is a summary of reported quantitative data.

ParameterValueCell/Tissue TypeReference
Ki 27 nMAdenosine A2A Receptor[2][10]
EC50 110 nMRat Striatal Slices[4][11]
EC50 38 ± 15 nMDifferentiated SH-SY5Y Cells[3]
EC50 2.12 nMCHO cells (human A2AR)[10]
EC50 19 nMCHO cells (Golf transfected)[7]
EC50 29 nMCHO cells (control)[7]
EC50 Range 1.48 - 180 nMVarious Recombinant Systems

Experimental Protocols for Measuring cAMP Response

The quantification of CGS 21680-induced cAMP accumulation is a cornerstone for studying A2A receptor function. A generalized protocol involves cell culture, stimulation with the agonist, and subsequent measurement of intracellular cAMP.

Materials and Reagents
  • Cell Line: A suitable cell line endogenously or recombinantly expressing the A2A adenosine receptor (e.g., HEK293, CHO, SH-SY5Y).[6][7][12]

  • CGS 21680: Stock solution typically prepared in DMSO.[11]

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent cAMP degradation.[6][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.[13]

  • cAMP Detection Kit: Commercially available kits such as ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or bioluminescence-based assays (e.g., cAMP-Glo™).[3][6][14]

Step-by-Step Methodology
  • Cell Seeding: Plate cells in an appropriate multi-well plate (e.g., 96-well or 384-well) at a predetermined density (e.g., 10,000 cells/well) and culture overnight to allow for adherence.[13][15]

  • Cell Preparation: Carefully remove the culture medium and wash the cells gently with a physiological buffer like PBS.[13]

  • Pre-incubation: Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for a short period (e.g., 15-30 minutes) at 37°C. This step elevates the basal cAMP level and enhances the signal window.[13]

  • Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells to generate a dose-response curve. Include a vehicle control (e.g., DMSO) for baseline measurement.

  • Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C or room temperature to allow for cAMP accumulation.[3][13]

  • Cell Lysis and cAMP Detection: Following incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF, ELISA).[15][16]

  • Data Analysis: The raw data (e.g., fluorescence ratio, optical density) is used to calculate the concentration of cAMP in each well, often by interpolating from a standard curve. The results are then plotted as cAMP concentration versus log[CGS 21680], and a sigmoidal dose-response curve is fitted to determine the EC50 and maximal response (Emax).

Experimental_Workflow Generalized Workflow for cAMP Assay A 1. Cell Plating (e.g., 96-well plate) Incubate overnight B 2. Wash Cells (e.g., with PBS) A->B C 3. Pre-incubation with PDE Inhibitor (e.g., IBMX) B->C D 4. Stimulation with CGS 21680 Dose-Response C->D E 5. Incubation (e.g., 30 min at 37°C) D->E F 6. Cell Lysis & Reagent Addition (per cAMP kit protocol) E->F G 7. Signal Detection (HTRF, ELISA, etc.) F->G H 8. Data Analysis (Calculate EC50 and Emax) G->H

Caption: Experimental workflow for measuring CGS 21680's effect on cAMP.

Conclusion

CGS 21680 sodium is an invaluable tool for probing the function of the A2A adenosine receptor. Its well-defined mechanism of action, centered on the robust stimulation of the Gαs-adenylyl cyclase-cAMP signaling cascade, allows for precise investigation of this pathway's role in various physiological and pathological processes. The quantitative data and standardized protocols presented in this guide offer a framework for researchers to effectively design and interpret experiments aimed at understanding A2A receptor pharmacology and its downstream consequences.

References

Methodological & Application

Application Notes and Protocols for CGS 21680 Sodium Salt in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor involved in a wide range of physiological processes.[1][2] These application notes provide detailed protocols for in vitro studies using CGS 21680 sodium salt to investigate A2AR signaling and its functional consequences. The protocols are intended to offer a starting point for researchers, and specific parameters may require optimization depending on the cell type and experimental goals.

Physicochemical Properties and Stock Solution Preparation

This compound salt is the salt form of CGS 21680.[3] It is soluble in DMSO at concentrations up to 100 mM.

Stock Solution Preparation (10 mM in DMSO):

  • Weigh out a precise amount of this compound salt. The molecular weight of the hydrochloride salt is 535.99 g/mol ; refer to the manufacturer's data for the exact molecular weight of the sodium salt.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of high-purity, anhydrous DMSO to the this compound salt.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]

For aqueous working solutions, further dilute the DMSO stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent effects.

Quantitative Data Summary

The following tables summarize the quantitative data for CGS 21680 from various in vitro assays.

Table 1: Receptor Binding Affinities

ParameterValueSpecies/Cell TypeRadioligandReference
Ki27 nM--[1][2]
Kd15.5 nM--[3]
Bmax375 fmol/mg protein--[3]

Table 2: Functional Assay Potency and Efficacy

ParameterValueAssayCell TypeReference
EC501.48 - 180 nMcAMP accumulation-[1]
EC50110 nMcAMP formationRat striatal slices[3]
IC5022 nM--[3]
ED251.8 nMCoronary flowIsolated perfused rat heart[3]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the A2A receptor using [³H]CGS 21680 as the radioligand.

Materials:

  • Cells or tissues expressing the A2A receptor (e.g., HEK293-A2AR cells, rat striatum)

  • [³H]CGS 21680

  • Non-specific binding control (e.g., 10 µM unlabeled CGS 21680 or NECA)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Cell harvester and scintillation counter

Membrane Preparation: [5][6][7]

  • Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store membrane preparations at -80°C.

Binding Assay Protocol: [8][9]

  • In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 50 µL of binding buffer

    • 50 µL of competing unlabeled ligand (at various concentrations) or buffer (for total binding) or 10 µM unlabeled CGS 21680 (for non-specific binding)

    • 50 µL of [³H]CGS 21680 (at a concentration near its Kd, e.g., 10-20 nM)

    • 50 µL of membrane preparation (20-50 µg of protein)

  • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of the test compound.

cAMP Accumulation Assay

This protocol measures the ability of CGS 21680 to stimulate intracellular cyclic AMP (cAMP) production, a hallmark of A2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human A2A receptor (or other suitable cell line)

  • This compound salt

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Ro 20-1724) to prevent cAMP degradation[10]

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • Cell lysis buffer (provided with the cAMP kit)

Protocol for Adherent Cells: [10][11]

  • Seed HEK293-A2AR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • On the day of the assay, aspirate the culture medium.

  • Wash the cells once with pre-warmed stimulation buffer.

  • Add 50 µL of stimulation buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.

  • Add 50 µL of stimulation buffer containing various concentrations of CGS 21680 (or vehicle control) to the wells.

  • Incubate for 15-60 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration using the chosen assay kit and a plate reader.

  • Plot the cAMP concentration against the log of the CGS 21680 concentration to determine the EC50 value.

Cell Proliferation Assay

This protocol assesses the effect of CGS 21680 on cell proliferation.

Materials:

  • A suitable cell line (e.g., human corneal epithelial cells, cancer cell lines)[12]

  • This compound salt

  • Complete cell culture medium

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or EdU-based kits)[13][14][15][16]

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete culture medium.

  • Allow the cells to attach and grow for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of CGS 21680 or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

In Vitro Wound Healing (Scratch) Assay

This protocol evaluates the effect of CGS 21680 on cell migration.[17][18][19][20]

Materials:

  • A suitable cell line that forms a confluent monolayer (e.g., human corneal epithelial cells)[12]

  • This compound salt

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to full confluency.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. For a more standardized wound, use a wound healing insert.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of CGS 21680 or vehicle control. Using low-serum medium minimizes the confounding effect of proliferation on wound closure.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area for each condition.

Signaling Pathways and Visualization

Activation of the A2A receptor by CGS 21680 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[21] However, A2AR can also signal through non-canonical pathways.

Canonical A2A Receptor Signaling Pathway

Gs_cAMP_PKA_Pathway CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Caption: Canonical A2AR signaling pathway.

Non-Canonical A2A Receptor Signaling Pathways CGS 21680 has been shown to activate other signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][22]

NonCanonical_A2AR_Signaling cluster_receptor Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR PLC PLC A2AR->PLC ERK ERK A2AR->ERK JNK JNK A2AR->JNK AKT AKT A2AR->AKT BDNF_TrkB BDNF-TrkB A2AR->BDNF_TrkB PKC PKC PLC->PKC PKC->ERK Proliferation Cell Proliferation ERK->Proliferation JNK->Proliferation Survival Cell Survival AKT->Survival Neurite Neurite Outgrowth BDNF_TrkB->Neurite

Caption: Non-canonical A2AR signaling pathways.

Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare CGS 21680 Stock Solution cell_culture Cell Culture (A2AR-expressing cells) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay proliferation_assay Cell Proliferation Assay cell_culture->proliferation_assay migration_assay Wound Healing (Migration) Assay cell_culture->migration_assay data_analysis Data Analysis (Ki, EC50, etc.) binding_assay->data_analysis cAMP_assay->data_analysis proliferation_assay->data_analysis migration_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols: CGS 21680 Sodium in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of CGS 21680 sodium salt, a selective adenosine (B11128) A2A receptor agonist, in rat models. The information is compiled from various scientific studies to guide researchers in designing and executing their experiments effectively.

Data Presentation: Dosage and Administration

The following tables summarize the quantitative data on this compound dosage and administration routes in rats for various research applications.

Table 1: Systemic Administration (Intraperitoneal - i.p.)

ApplicationDosage RangeAdministration ProtocolKey Findings
Neuroprotection (Cerebral Ischemia)0.01 - 0.1 mg/kgTwice daily for 7 days, starting 4 hours post-ischemia.[1]Reduced neurological deficit, microgliosis, and astrogliosis.[1][2]
Auditory Sensorimotor Gating0.03 - 0.09 mg/kgSingle injection 15 minutes before testing.Alleviated prepulse inhibition deficits.[3]
Effort-Related Choice Behavior0.0125 - 0.2 mg/kgSingle injection.[4]Dose-dependent reduction in lever pressing for preferred food.[4]
Food-Reinforced Responding0.064 - 0.256 mg/kgSingle injection 20 minutes before the session.[5]Suppressed fixed-ratio responding.[5]
PET Imaging (D2 Receptor Binding)1 mg/kgSingle injection prior to [11C]raclopride scan.[6]Modulated D2 receptor binding.[6]

Table 2: Central Administration (Intracerebroventricular - i.c.v. & Intra-accumbens)

ApplicationAdministration RouteDosageAdministration ProtocolKey Findings
Motor Activity & BehaviorIntracerebroventricular (i.c.v.)0.25 - 1.0 nmolSingle injection.[7][8]Decreased horizontal and vertical motor activity.[7][8]
Wheel Running BehaviorIntracerebroventricular (i.c.v.)1.0 nmolPre-treatment before access to running wheel.[7][8]Blocked acquisition and suppressed established wheel running.[7][8]
Effort-Related Choice BehaviorIntra-nucleus accumbens6.0 - 24.0 ngBilateral infusions.[9]Decreased lever pressing and increased consumption of less preferred chow.[9]

Experimental Protocols

Protocol 1: Investigation of Neuroprotective Effects (Post-Cerebral Ischemia)

Objective: To assess the neuroprotective effects of CGS 21680 following transient cerebral ischemia in rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound salt

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for medial cerebral artery occlusion (MCAo)

  • Behavioral testing apparatus (e.g., for neurological deficit scoring)

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Model: Induce transient focal cerebral ischemia by 1 hour of medial cerebral artery occlusion (MCAo).[1][2]

  • Drug Preparation: Dissolve this compound salt in sterile saline to the desired concentrations (e.g., for 0.01 and 0.1 mg/kg doses).

  • Administration:

    • Begin administration 4 hours after the onset of ischemia.[1][2]

    • Administer CGS 21680 or vehicle (saline) intraperitoneally (i.p.).

    • Continue administration twice daily for 7 consecutive days.[1][2]

  • Behavioral Assessment: Evaluate neurological deficits at regular intervals (e.g., daily) from day 1 to day 7 post-ischemia.

  • Histological Analysis:

    • At the end of the treatment period (day 7), perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., Nissl staining) to assess cytoarchitecture in the ischemic cortex and striatum.

    • Conduct immunohistochemistry for markers of microgliosis (e.g., Iba1) and astrogliosis (e.g., GFAP) to evaluate neuroinflammation.[1]

Protocol 2: Assessment of Sensorimotor Gating (Prepulse Inhibition)

Objective: To determine the effect of CGS 21680 on auditory sensorimotor gating deficits.

Materials:

  • Male and female Sprague-Dawley rats[3]

  • This compound salt

  • Sterile saline solution (0.9% NaCl)

  • Prepulse inhibition (PPI) testing apparatus

Procedure:

  • Animal Model: Utilize a relevant model of sensorimotor gating deficits, such as neonatal quinpirole (B1680403) treatment.[3]

  • Drug Preparation: Prepare solutions of CGS 21680 in sterile saline for the desired doses (e.g., 0.03 and 0.09 mg/kg).[3]

  • Administration: Administer a single intraperitoneal (i.p.) injection of CGS 21680 or vehicle approximately 15 minutes before each PPI test session.[3]

  • PPI Testing:

    • Acclimate the rats to the testing chambers.

    • Conduct PPI testing from postnatal day 44 to 48.[3]

    • Measure startle amplitude in response to acoustic stimuli with and without preceding prepulses.

  • Data Analysis: Calculate the percentage of prepulse inhibition for each animal and compare between treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of CGS 21680 and a typical experimental workflow for its administration in rats.

CGS_21680_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR G_protein Gs Protein A2AR->G_protein Activates BDNF_TrkB BDNF-TrkB Signaling A2AR->BDNF_TrkB Modulates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Effects Neuronal Effects (e.g., Neurite Outgrowth, Synaptic Plasticity) CREB->Neuronal_Effects BDNF_TrkB->Neuronal_Effects

Caption: CGS 21680 Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Model 1. Animal Model Selection & Acclimation Drug_Prep 2. CGS 21680 Solution Preparation Animal_Model->Drug_Prep Administration 3. Administration (e.g., i.p., i.c.v.) Drug_Prep->Administration Behavioral_Testing 4. Behavioral/Physiological Assessment Administration->Behavioral_Testing Tissue_Collection 5. Tissue Collection (Optional) Behavioral_Testing->Tissue_Collection Data_Analysis 6. Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Preparation of CGS 21680 Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor, with a Ki value of 27 nM.[1] It is a valuable tool for studying the physiological and pathological roles of the A2A receptor. This document provides detailed protocols for the preparation of CGS 21680 sodium salt stock solutions for in vitro and in vivo experiments.

Quantitative Data Summary

The following table summarizes the key properties of CGS 21680 hydrochloride, which are expected to be similar for the sodium salt.

PropertyValueSource
Molecular Weight ~536.0 g/mol (as hydrochloride salt)[2]
Solubility (DMSO) ≥ 53.6 mg/mL (≥ 100 mM)
Storage of Powder -20°C for up to 4 years[3][4]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year[5]

Experimental Protocols

  • This compound salt powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle CGS 21680 powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for CGS 21680 before use.

This protocol describes the preparation of 1 mL of a 10 mM stock solution of CGS 21680. Adjust volumes as needed for different concentrations or volumes.

  • Calculate the required mass:

    • The molecular weight of this compound salt may vary slightly from the hydrochloride salt. Use the exact molecular weight provided on the product's certificate of analysis for precise calculations. Assuming a molecular weight of ~536.0 g/mol :

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 536.0 g/mol * (1000 mg / 1 g) = 5.36 mg

  • Weigh the CGS 21680 powder:

    • Carefully weigh out 5.36 mg of this compound salt powder and place it into a sterile microcentrifuge tube.

  • Dissolve the powder:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CGS 21680 powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[5]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[3]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For 1 mL of working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

Visualizations

G cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh CGS 21680 Sodium Salt Powder start->weigh 1 add_solvent Add Anhydrous DMSO weigh->add_solvent 2 dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_solvent->dissolve 3 aliquot Aliquot into Single-Use Volumes dissolve->aliquot 4 store Store at -20°C or -80°C aliquot->store 5 end_node Ready for Use store->end_node 6 G cluster_pathway CGS 21680 Signaling Pathway cgs CGS 21680 a2ar Adenosine A2A Receptor cgs->a2ar Activates gs Gαs a2ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates response Cellular Response (e.g., Gene Transcription) creb->response

References

Application Notes and Protocols for CGS 21680 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A₂A receptor, demonstrating high affinity for this receptor subtype.[1] It is a valuable pharmacological tool for investigating the diverse physiological roles of the A₂A receptor, which is implicated in cardiovascular, neurological, and inflammatory processes. These application notes provide detailed information on the solubility of CGS 21680 sodium salt, protocols for its preparation in various solvents for both in vitro and in vivo studies, and an overview of its primary signaling pathway.

Physicochemical Properties and Solubility

CGS 21680 is available in different salt forms, most commonly as a hydrochloride or sodium salt. It is crucial to note that the salt form significantly influences the compound's solubility profile. While extensive quantitative data is available for the hydrochloride salt, data for the sodium salt is less prevalent. Generally, sodium salts of organic compounds exhibit greater aqueous solubility.

Note: Always use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can significantly reduce the solubility of CGS 21680.[1]

Table 1: Solubility Data for CGS 21680 Salts
Salt FormSolventConcentration (mg/mL)Concentration (mM)Notes
Sodium Salt WaterSoluble-Qualitative data; quantitative limits not specified.
Hydrochloride Salt DMSO53.6 - 107100 - ~200Soluble.[1][2]
Hydrochloride Salt EthanolInsoluble--
Hydrochloride Salt WaterInsoluble--
Hydrochloride Salt 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin20-Soluble.[3]

Experimental Protocols

The following protocols are provided as a guide for the preparation of CGS 21680 solutions for experimental use.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (in vitro)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for cell-based assays.

Materials:

  • CGS 21680 salt (hydrochloride or sodium)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of CGS 21680 salt in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock of the hydrochloride salt, dissolve 53.6 mg in 1 mL of DMSO).

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If dissolution is slow, brief sonication or gentle warming can be applied.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored properly, the stock solution in DMSO is stable for at least one year at -80°C.[1]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock (in vitro)

Materials:

  • CGS 21680 DMSO stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a vial of the CGS 21680 DMSO stock solution.

  • Perform a serial dilution of the stock solution with sterile PBS or cell culture medium to achieve the final desired working concentration.

  • Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Use the freshly prepared working solution immediately for optimal results.

Protocol 3: Preparation of a Formulation for in vivo Administration

This protocol describes the preparation of a vehicle solution suitable for intraperitoneal (i.p.) injection in animal models. This formulation uses a co-solvent system to maintain the solubility of CGS 21680 in an aqueous-based vehicle.

Materials:

  • CGS 21680 hydrochloride DMSO stock solution (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • To prepare 1 mL of the final formulation, start with the DMSO stock solution of CGS 21680.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the CGS 21680 DMSO stock solution (this will be 10% of the final volume) and mix thoroughly until the solution is clear.[4]

  • Add 50 µL of Tween-80 (5% of the final volume) to the mixture and mix again until clear.[4]

  • Add 450 µL of sterile saline (45% of the final volume) to bring the total volume to 1 mL.[4]

  • Mix the final solution until it is a clear and homogenous.

  • It is recommended to prepare this working solution fresh on the day of use.[4]

Diagrams

Experimental Workflow: in vivo Formulation

G cluster_0 Preparation Steps a Prepare CGS 21680 Stock in DMSO c Add DMSO Stock to PEG300 & Mix a->c 10% final volume b Add PEG300 to a new tube b->c d Add Tween-80 & Mix c->d Mix until clear e Add Saline & Mix d->e Mix until clear f Final Formulation Ready for in vivo use e->f Final concentrations: 10% DMSO 40% PEG300 5% Tween-80 45% Saline

Caption: Workflow for preparing CGS 21680 for in vivo administration.

A₂A Receptor Signaling Pathway

Activation of the adenosine A₂A receptor by CGS 21680 primarily triggers a G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP). The A₂A receptor is coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein.[5] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7] Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[7][8] Some studies also suggest alternative, Gs-independent pathways for A₂A receptor signaling that can involve the activation of MAP kinases.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates

Caption: Canonical signaling pathway of the A₂A adenosine receptor.

References

Application Notes and Protocols for CGS 21680 Sodium in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 sodium salt is a potent and highly selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor widely expressed in the central nervous system.[1][2] Activation of A2AR by CGS 21680 initiates a cascade of intracellular signaling events, primarily through the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[3][4][5] Additionally, CGS 21680 has been shown to transactivate neurotrophin receptors like TrkB and modulate Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[1][4][6]

These mechanisms of action confer significant neuroprotective, anti-inflammatory, and neurorestorative properties to CGS 21680, making it a valuable tool for in vitro studies using primary neuronal cell cultures. Its application allows researchers to investigate fundamental neuronal processes and explore potential therapeutic strategies for neurodegenerative diseases and neuronal injury.[7][8]

Mechanism of Action

CGS 21680 exerts its effects on primary neuronal cells through the activation of the adenosine A2A receptor. This initiates two primary signaling cascades:

  • The cAMP/PKA Pathway: As a Gs-protein coupled receptor, the activation of A2AR by CGS 21680 leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, which are crucial for neuronal survival and plasticity.[9] This pathway is also implicated in the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a pro-apoptotic protein.[10]

  • TrkB Receptor Transactivation: CGS 21680 has been demonstrated to activate TrkB receptors, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][6] This transactivation can occur independently of BDNF and contributes to the neuroprotective and neurite outgrowth-promoting effects of CGS 21680.[4][6] The activation of TrkB can initiate downstream signaling cascades, including the MAPK/ERK pathway.[3]

These pathways collectively contribute to the observed effects of CGS 21680 on neuronal survival, neurite outgrowth, synaptic plasticity, and modulation of neuronal activity.[6][11][12]

Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of CGS 21680

ParameterValueCell/Tissue TypeReference
Ki27 nM-[1][2]
EC50 (cAMP stimulation)110 nMRat striatal slices[13]
EC50 (cAMP accumulation)1.48 - 180 nM-[1][2]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationConcentration RangeCell TypeObserved EffectReference
Axon Outgrowth30 nMRat hippocampal neuronsIncreased number of axons per neuron[12]
Neuroprotection100 nM - 10 µMRat motoneuronsProtection against AMPA-induced toxicity[4]
cAMP Stimulation100 nM - 1 µMRat striatal slicesPotent stimulation of cAMP formation[13]
ERK1/2 Phosphorylation200 nMHEK-293 cells (A2AR transfected)Significant ERK1/2 phosphorylation[3]

Experimental Protocols

Protocol 1: Preparation of CGS 21680 Stock Solution

  • Reconstitution: this compound salt is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water or DMSO to a concentration of 1-10 mM.

  • Solubility: Ensure the powder is completely dissolved by gentle vortexing. If using DMSO, subsequent dilutions in aqueous buffers should be made to ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Primary Neuronal Cell Culture

This protocol provides a general guideline for establishing primary neuronal cultures from rodent brain tissue. Specific details may need to be optimized based on the neuronal type and experimental requirements.[14][15][16]

  • Tissue Dissection: Euthanize embryonic (e.g., E18 for rat cortical neurons) or early postnatal rodents according to approved institutional animal care and use committee protocols. Dissect the desired brain region (e.g., cortex, hippocampus) in ice-cold dissection buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Enzymatic Digestion: Transfer the tissue to a tube containing a suitable enzymatic solution (e.g., papain or trypsin in dissection buffer) and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin), and plate the cells onto pre-coated (e.g., with poly-L-lysine or poly-D-lysine) culture vessels.

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 3-4 days.

Protocol 3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of CGS 21680 to protect primary neurons from cell death induced by excessive glutamate (B1630785) exposure.

  • Cell Seeding: Plate primary neurons in 96-well plates at an appropriate density and culture for 7-10 days in vitro (DIV) to allow for maturation.

  • Pre-treatment: Treat the neuronal cultures with varying concentrations of CGS 21680 (e.g., 10 nM - 10 µM) or vehicle control for 24 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding a toxic concentration of L-glutamic acid (e.g., 50-100 µM) to the cultures for a specified duration (e.g., 15-30 minutes). Include a set of untreated control wells.

  • Wash and Recovery: Wash the cells with pre-warmed, glutamate-free culture medium and return them to the incubator for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, LDH assay, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.

Protocol 4: Western Blot Analysis of PKA and ERK Signaling Pathways

This protocol outlines the steps to investigate the effect of CGS 21680 on the activation of key signaling proteins.

  • Cell Treatment: Culture primary neurons to the desired confluency. Treat the cells with CGS 21680 (e.g., 200 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., phospho-CREB, CREB, phospho-ERK1/2, ERK1/2).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS 21680 CGS 21680 A2AR Adenosine A2A Receptor CGS 21680->A2AR Binds and Activates TrkB TrkB Receptor A2AR->TrkB Transactivates AC Adenylyl Cyclase A2AR->AC Stimulates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: CGS 21680 Signaling Pathways in Neurons.

G cluster_prep Preparation cluster_insult Excitotoxic Insult cluster_assessment Assessment Culture 1. Establish Primary Neuronal Culture (7-10 DIV) Pretreat 2. Pre-treat with CGS 21680 or Vehicle (24h) Culture->Pretreat Glutamate 3. Add L-Glutamic Acid (e.g., 50-100 µM) Pretreat->Glutamate Wash 4. Wash and Recover (24h) Glutamate->Wash Viability 5. Assess Cell Viability (e.g., MTT, Live/Dead) Wash->Viability

Caption: Neuroprotection Assay Workflow.

G cluster_treatment Cell Treatment & Lysis cluster_blotting Western Blotting cluster_analysis Analysis Treat 1. Treat Neurons with CGS 21680 (Time Course) Lyse 2. Lyse Cells and Quantify Protein Treat->Lyse SDS_PAGE 3. SDS-PAGE and Protein Transfer Lyse->SDS_PAGE Immunoblot 4. Immunoblot with Primary & Secondary Antibodies SDS_PAGE->Immunoblot Detect 5. Detect Chemiluminescence Immunoblot->Detect Quantify 6. Quantify and Normalize Band Intensities Detect->Quantify

Caption: Western Blotting Workflow for Signaling Pathway Analysis.

References

Application Notes and Protocols for CGS 21680 Sodium in In Vivo Microdialysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor, making it an invaluable tool in neuroscience research.[1][2][3] Its ability to cross the blood-brain barrier and modulate neuronal activity has led to its widespread use in studying the role of the adenosine system in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to monitor the concentrations of endogenous substances in the extracellular fluid of living animals.[4][5] When combined, the administration of CGS 21680 with in vivo microdialysis allows for the direct investigation of how A2A receptor activation affects neurotransmitter dynamics in specific brain regions. These application notes provide a comprehensive overview and detailed protocols for using CGS 21680 sodium in such experiments.

Mechanism of Action: Adenosine A2A Receptor Signaling

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is coupled to a stimulatory G-protein (Gs).[6] Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][9] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and ultimately influences a wide range of cellular functions.[7][8] In the striatum, A2A receptors are highly co-localized with dopamine (B1211576) D2 receptors on striatopallidal medium spiny neurons, where they form heterodimers and exert an antagonistic functional interaction.[10][11][12]

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGS21680 CGS 21680 (A2A Agonist) A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates CellularResponse Cellular Response Gene->CellularResponse

Adenosine A2A receptor signaling pathway.

Data Presentation

The following tables summarize key quantitative data for CGS 21680 from various studies, providing a reference for experimental design.

Table 1: Receptor Binding and Functional Potency
ParameterValueSpecies/TissueReference
Ki 27 nMRat Brain[2][3]
IC50 22 nMRat Brain[1]
EC50 110 nMRat Striatal Slices (cAMP formation)[13]
EC50 1.48 - 180 nMVarious assays[3]
Table 2: Dosing Information for In Vivo Studies
Administration RouteDose/ConcentrationAnimal ModelInvestigated EffectReference
Intraperitoneal (i.p.) 0.01 - 0.1 mg/kgRatNeuroprotection post-ischemia[14]
Intraperitoneal (i.p.) 1 mg/kgRatD2 receptor binding (PET)[15]
Intraperitoneal (i.p.) 0.03 - 0.09 mg/kgRatSensorimotor gating[16]
Intracerebroventricular (i.c.v.) 0.25 - 1.0 nmolRatMotor activity, CREB phosphorylation[10][12]
Reverse Dialysis 10 µMRatStriatal GABA release[17]
Reverse Dialysis 0.01 - 100 µMRatStriatal Dopamine release[15]
Table 3: Effects of CGS 21680 on Neurotransmitter Levels (Microdialysis)
NeurotransmitterBrain RegionCGS 21680 Dose/Conc.Observed EffectReference
Dopamine Striatum10 µM (local)No effect on basal levels[18]
Dopamine Striatum3 - 100 µM (local)Increase in release[15]
Dopamine Striatum0.01 - 1 µM (local)Inhibition of electrically-evoked release[15]
GABA Striatum10 µM (local)Significant increase in spontaneous outflow[17]

Experimental Protocols

This section outlines a detailed protocol for a typical in vivo microdialysis experiment in rats to assess the effect of CGS 21680 on striatal neurotransmitter levels.

Protocol 1: In Vivo Microdialysis Procedure

1. Materials and Reagents:

  • This compound salt

  • Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, Glucose. pH adjusted to 7.4.

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannula and dummy cannula

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dental cement

  • Surgical instruments

  • Analytical system (e.g., HPLC with electrochemical detection for dopamine)

2. Surgical Procedure (Guide Cannula Implantation):

  • Anesthetize the rat according to approved institutional protocols.

  • Mount the animal in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region (e.g., for striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura).

  • Slowly lower the guide cannula to the desired coordinates.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for 5-7 days post-surgery.

3. Microdialysis Experiment:

  • Gently restrain the awake, freely moving rat and remove the dummy cannula.

  • Insert the microdialysis probe through the guide cannula so that the membrane extends into the target region.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0 - 2.0 µL/min).[4][19]

  • Allow a stabilization period of at least 90-120 minutes to achieve a stable baseline.

  • Begin collecting baseline dialysate samples into vials (e.g., every 20 minutes). Collect at least 3-4 baseline samples.

4. CGS 21680 Administration:

  • Systemic Administration (i.p.): Dissolve CGS 21680 in saline and administer via intraperitoneal injection at the desired dose (e.g., 0.1 mg/kg).[14] Continue collecting dialysate fractions to measure the effect over time.

  • Local Administration (Reverse Dialysis): Dissolve CGS 21680 directly in the aCSF perfusate at the desired concentration (e.g., 10 µM).[17] Switch the perfusion medium from regular aCSF to the CGS 21680-containing aCSF. Continue collecting fractions to measure the local effect.

5. Sample Analysis:

  • Immediately after collection, samples should be analyzed or stored at -80°C.

  • Quantify neurotransmitter concentrations using a highly sensitive analytical method, such as HPLC-ECD or LC-MS/MS.[19][20]

  • Express data as a percentage change from the average baseline concentration for each animal.

Microdialysis_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_admin Drug Administration cluster_analysis Analysis Phase s1 1. Anesthesia & Stereotaxic Mounting s2 2. Surgical Implantation of Guide Cannula s1->s2 s3 3. Post-Surgical Recovery (5-7 days) s2->s3 e1 4. Insert Microdialysis Probe s3->e1 e2 5. Perfuse with aCSF (e.g., 1-2 µL/min) e1->e2 e3 6. Stabilization Period (90-120 min) e2->e3 e4 7. Collect Baseline Samples (3-4 fractions) e3->e4 admin_choice 8. Administer CGS 21680 e4->admin_choice admin_ip Systemic (i.p.) admin_choice->admin_ip admin_rd Local (Reverse Dialysis) admin_choice->admin_rd a1 9. Collect Post-Drug Samples admin_ip->a1 admin_rd->a1 a2 10. Neurotransmitter Quantification (HPLC / LC-MS) a1->a2 a3 11. Data Analysis (% Change from Baseline) a2->a3

Workflow for an in vivo microdialysis experiment.

References

Application Notes and Protocols for CGS 21680 Sodium in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CGS 21680 sodium, a selective adenosine (B11128) A2A receptor agonist, in rodent behavioral studies. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate the design and execution of robust preclinical research.

Introduction

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, which is highly expressed in the striatum and other brain regions involved in motor control, motivation, and cognition.[1][2] Its activation of A2A receptors often leads to an antagonistic interaction with dopamine (B1211576) D2 receptors, suggesting its potential therapeutic utility in conditions characterized by dopaminergic dysregulation.[1][2][3] This document details the application of CGS 21680 in various rodent behavioral paradigms.

Data Presentation: Quantitative Effects of CGS 21680

The following tables summarize the dose-dependent effects of CGS 21680 across different behavioral assays in rats and mice.

Table 1: Effects of CGS 21680 on Locomotor Activity
SpeciesAdministration RouteDoseEffectReference
RatIntracerebroventricular (i.c.v.)0.25 and 1.0 nmolDecreased horizontal and vertical motor activity.[1][2][1][2]
RatIntraperitoneal (i.p.)0.025 - 0.1 mg/kgDose-related suppression of lever pressing.[4][4]
RatIntracaudateNot specifiedDose-related inhibition of locomotor activity.[5][5]
RatIntracerebroventricular (i.c.v.)Not specifiedDose-related inhibition of locomotor activity.[6][6]
Table 2: Effects of CGS 21680 on Learning, Memory, and Operant Behavior
SpeciesAdministration RouteDoseBehavioral ParadigmEffectReference
RatIntraperitoneal (i.p.)0.064, 0.128, and 0.25 mg/kgFixed Ratio 15 (FR15)Dose-dependent suppression of lever pressing.[7][7]
MouseIntraperitoneal (i.p.)0.005 and 0.01 mg/kgProbabilistic Reversal LearningAttenuated reversal learning deficit in BTBR mice.[8][8]
RatIntraperitoneal (i.p.)0.03 and 0.09 mg/kgNicotine-induced Conditioned Place PreferenceReduced nicotine-induced CPP in males.[9][9]
RatIntra-accumbens6.0, 12.0, and 24.0 ng/0.5 µlEffort-related Choice BehaviorDose-dependent changes in lever pressing and chow intake.[10][10]
RatIntraperitoneal (i.p.)0.095 mg/kgEthanol (B145695) Self-AdministrationReduced ethanol self-administration.[11][11]
Table 3: Effects of CGS 21680 on Other Behaviors
SpeciesAdministration RouteDoseBehavioral ParadigmEffectReference
MouseIntraperitoneal (i.p.)0.01 mg/kgSelf-groomingReduced self-grooming in BTBR mice.[8][8]
RatIntracerebroventricular (i.c.v.)1.0 nmolWheel RunningBlocked acquisition and suppressed expression of wheel running.[1][2][1][2]
RatIntraperitoneal (i.p.)0.03 and 0.09 mg/kgPrepulse Inhibition (PPI)Alleviated PPI deficits in a schizophrenia model.[3][3]

Signaling Pathways of CGS 21680

CGS 21680 primarily acts on the adenosine A2A receptor, a G-protein coupled receptor. Its activation triggers a cascade of intracellular events, most notably the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).[12][13] This pathway plays a crucial role in modulating neuronal activity and behavior.

CGS21680_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: CGS 21680 signaling cascade via the A2A receptor.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Protocol 1: Assessment of Locomotor Activity

This protocol is designed to measure spontaneous locomotor activity in rodents following CGS 21680 administration.[14][15][16][17]

Materials:

  • This compound salt

  • Vehicle (e.g., sterile saline, 2% DMSO in saline)[10]

  • Rodent subjects (rats or mice)

  • Open field arena or automated locomotor activity chambers equipped with infrared beams

  • Syringes and needles appropriate for the chosen administration route

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the testing chamber for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

  • Drug Preparation: Dissolve CGS 21680 in the appropriate vehicle to the desired concentration. For systemic injections, CGS 21680 can be dissolved in saline or a 2% dimethyl sulfoxide (B87167) solution.[10] For intracranial injections, dissolve in sterile saline.[10]

  • Administration: Administer CGS 21680 or vehicle via the chosen route (e.g., i.p., s.c., or i.c.v.). The time between administration and testing should be consistent (e.g., 20 minutes for i.p. injections).[7]

  • Testing: Place the animal in the center of the open field arena or activity chamber.

  • Data Collection: Record locomotor activity for a specified duration (e.g., 30-60 minutes).[1] Parameters to measure include:

    • Horizontal activity (distance traveled)

    • Vertical activity (rearing)

    • Time spent in the center vs. periphery of the open field (for anxiety assessment)

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of CGS 21680 with the vehicle control group.

Locomotor_Activity_Workflow Habituation Animal Habituation (Testing room & chamber) Drug_Prep Drug Preparation (CGS 21680 & Vehicle) Habituation->Drug_Prep Administration Drug Administration (i.p., s.c., i.c.v.) Drug_Prep->Administration Testing Placement in Locomotor Activity Chamber Administration->Testing Data_Collection Data Collection (e.g., 30-60 min) Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for locomotor activity assessment.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[18][19][20]

Materials:

  • This compound salt and vehicle

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • Rodent subjects

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour prior to the test. The room should be dimly lit.

  • Drug Preparation and Administration: Prepare and administer CGS 21680 or vehicle as described in Protocol 1.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera mounted above the maze.

  • Data Analysis: Score the video for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general activity) An anxiolytic effect is typically indicated by an increase in the time spent and/or entries into the open arms.

Protocol 3: Operant Conditioning for Motivation and Learning

This protocol assesses the effect of CGS 21680 on motivated behavior using a fixed-ratio schedule of reinforcement.[7]

Materials:

  • This compound salt and vehicle

  • Operant conditioning chambers equipped with levers and a food reward dispenser

  • Rodent subjects (food-restricted to 85-90% of their free-feeding body weight)

Procedure:

  • Training: Train the animals to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a continuous reinforcement schedule (FR1). Gradually increase the response requirement to the desired schedule (e.g., FR15).[7]

  • Drug Preparation and Administration: Once stable responding is achieved, begin drug testing. Prepare and administer CGS 21680 or vehicle as described in Protocol 1.

  • Testing: Place the animal in the operant chamber and allow it to respond for a set session duration (e.g., 20-30 minutes).[7]

  • Data Collection: Record the following:

    • Total number of lever presses

    • Number of rewards earned

    • Response rate

    • Post-reinforcement pause duration

  • Data Analysis: Compare the effects of CGS 21680 on response parameters to the vehicle control using appropriate statistical tests. A decrease in lever pressing can indicate reduced motivation or motor impairment.[7]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in a wide range of behaviors in rodents. The protocols and data presented here provide a foundation for researchers to design and conduct well-controlled experiments to further elucidate the behavioral effects of this compound and its therapeutic potential. Careful consideration of the administration route, dosage, and specific behavioral paradigm is essential for obtaining reliable and interpretable results.

References

Application Notes: CGS 21680 Sodium in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor family.[1][2][3] In biomedical research, particularly in pharmacology, CGS 21680 is extensively used as a tool to investigate the physiological roles of the A2A receptor. Its primary application in isolated organ bath experiments is to study the relaxation of smooth muscle tissues, making it invaluable for research in cardiovascular, respiratory, and gastrointestinal systems.[4][5][6][7] Activation of A2A receptors typically leads to vasodilation, bronchodilation, and inhibition of inflammatory responses.

Mechanism of Action

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, initiates a cascade of intracellular events.[5][8][9] The activation of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][8][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells. This can occur through mechanisms such as the opening of potassium channels (leading to hyperpolarization) and a decrease in intracellular calcium concentrations.[4][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of CGS 21680 in smooth muscle cells.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for CGS 21680 from various isolated organ studies.

TissueSpeciesParameterValueReference
Striatal SlicesRatEC50 (cAMP formation)110 nM[1][10]
Isolated Perfused HeartRatED25 (Coronary flow)1.8 nM[1]
Brain TissueRatIC5022 nM[1]
Brain TissueRatKi27 nM[2]
Brain TissueRatKd15.5 nM
Isolated Perfused HeartGuinea PigEC50 (Coronary conductance)1.5 nM[11]
Isolated Perfused HeartGuinea PigKA (Coronary conductance)105 nM[11]

Experimental Protocols

General Experimental Workflow for Isolated Organ Bath

The isolated organ bath technique is a fundamental method in pharmacology for studying the effects of substances on isolated tissues in a controlled environment.[12] The general workflow involves dissecting a specific tissue, mounting it in a chamber containing a physiological salt solution, allowing it to equilibrate, and then recording its physiological response (e.g., contraction or relaxation) to drug administration via a force transducer.[13][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tissue Dissection B Mounting in Organ Bath A->B C Set Resting Tension B->C D Equilibration Period C->D E Pre-contraction (for relaxation studies) D->E F Cumulative Addition of CGS 21680 E->F G Data Recording F->G H Generate Concentration-Response Curve G->H I Calculate EC50/pD2 H->I

Caption: General experimental workflow for isolated organ bath studies.
Protocol 1: Vasorelaxation in Isolated Aortic Rings

This protocol details the procedure for assessing the vasodilatory effect of CGS 21680 on isolated arterial rings.

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., mouse or rat) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount each aortic ring between two L-shaped stainless steel hooks in a 10-20 mL organ bath containing PSS.[14]

    • Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.[14][15]

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Apply a resting tension of approximately 1.0-1.5 g and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.[14][15]

  • Experimental Procedure:

    • After equilibration, induce a sustained contraction by adding a vasoconstrictor agent, typically Phenylephrine (e.g., 1 µM) or KCl.

    • Once the contraction reaches a stable plateau, begin the cumulative addition of CGS 21680 sodium salt in increasing concentrations (e.g., from 1 nM to 10 µM) to the bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Analysis:

    • Record the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the CGS 21680 concentration to obtain a concentration-response curve.

    • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) from this curve.

Protocol 2: Relaxation of Isolated Tracheal Smooth Muscle

This protocol is used to evaluate the bronchodilatory potential of CGS 21680.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved protocols.

    • Dissect the trachea and place it in cold, oxygenated Tyrode's or Krebs solution.[16]

    • Clean the trachea of connective tissue and cut it into rings, each 2-3 cartilage bands wide.[15][16] The rings can be cut open opposite the smooth muscle to form a strip.

  • Mounting and Equilibration:

    • Suspend the tracheal strips or rings in a 10 mL organ bath containing the physiological solution at 37°C, gassed with 95% O₂ / 5% CO₂.[16]

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes.[16]

  • Experimental Procedure:

    • Induce a stable contraction with an agent like histamine (B1213489) (1 µM) or methacholine (B1211447) (1 µM).[16]

    • Once the contraction is stable, add CGS 21680 cumulatively in increasing concentrations to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced tone.

    • Construct a log concentration-response curve and determine the EC50 value to quantify the potency of CGS 21680.

Protocol 3: Modulation of Intestinal Smooth Muscle Contractions

This protocol assesses the effect of CGS 21680 on the motility of the guinea pig ileum.

  • Tissue Preparation:

    • Following euthanasia of a guinea pig, isolate a segment of the terminal ileum.

    • Gently flush the lumen with warm physiological salt solution (e.g., Tyrode's solution) to remove contents.

    • Cut segments of 2-3 cm in length for mounting.

  • Mounting and Equilibration:

    • Suspend the ileum segment in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O₂ / 5% CO₂.

    • Apply a resting tension of approximately 0.5 g and allow for a 30-60 minute equilibration period with frequent washing.

  • Experimental Procedure:

    • Contractions can be spontaneous or induced by electrical field stimulation (EFS) or an agonist like acetylcholine.[17]

    • To study the neuromodulatory effects, induce twitch responses with EFS (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

    • Once a stable baseline of contractions is achieved, add CGS 21680 to the bath in a cumulative or non-cumulative fashion.

    • Record the change in the amplitude of the induced contractions.

  • Data Analysis:

    • Calculate the percentage inhibition or modulation of the contractile response at each concentration of CGS 21680.

    • Determine the IC50 (concentration causing 50% inhibition) if applicable by plotting the percentage of inhibition against the log concentration of CGS 21680.

G start Start with Pre-contracted Tissue (100% Response) add_c1 Add CGS 21680 [Concentration 1] start->add_c1 measure1 Measure Response 1 add_c1->measure1 Wait for stable response add_c2 Add CGS 21680 [Concentration 2] measure1->add_c2 measure2 Measure Response 2 add_c2->measure2 Wait for stable response add_cn ... measure2->add_cn measure_n Measure Response N add_cn->measure_n plot Plot % Response vs. log[Concentration] measure_n->plot end Determine EC50 plot->end

Caption: Logic for generating a cumulative concentration-response curve.

References

Application Notes and Protocols for Flow Cytometry Analysis with CGS 21680 Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor, with a Ki of 27 nM.[1][2][3] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade plays a crucial role in modulating various physiological processes, particularly in the immune system, where it often exerts an anti-inflammatory effect.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, making it an ideal method to dissect the cellular effects of CGS 21680 treatment. These application notes provide detailed protocols and data summaries for researchers investigating the immunomodulatory effects of CGS 21680 using flow cytometry.

Key Applications

  • Immunophenotyping: Characterizing changes in cell surface marker expression on various immune cell subsets (e.g., T cells, neutrophils) following CGS 21680 treatment.

  • Analysis of Regulatory T Cells (Tregs): Investigating the effect of CGS 21680 on the expression of ectonucleotidases such as CD39 and CD73 on Tregs.

  • Neutrophil Polarization: Assessing the role of CGS 21680 in modulating neutrophil polarization states (e.g., N1 vs. N2).

  • Apoptosis Assays: Evaluating the pro- or anti-apoptotic effects of CGS 21680 on different cell types.

  • Intracellular Signaling: Measuring downstream signaling events, such as CREB phosphorylation, at the single-cell level.

Data Presentation

The following tables summarize quantitative data from studies utilizing flow cytometry to analyze the effects of CGS 21680 treatment.

Table 1: Effect of CGS 21680 on Ectonucleotidase Expression on Regulatory T Cells

Cell TypeTreatmentMarkerObservationReference
Mouse Regulatory T cells (Tregs)CGS 21680CD39Significantly upregulated[5]
Mouse Regulatory T cells (Tregs)CGS 21680CD73Significantly upregulated[5]

Table 2: Effect of CGS 21680-Containing Polarization Cocktail on Neutrophil Surface Marker Expression

Cell TypeTreatment ConditionMarkerMean Fluorescence Intensity (MFI) ± SEMKey FindingReference
Human NeutrophilsN1 Polarization CocktailCD95~1800 ± 150N/A[6]
Human NeutrophilsN1 Cocktail + CGS 21680 (10 µM)CD95~1200 ± 100Significant decrease in CD95 expression[6]
Human NeutrophilsN2 Polarization Cocktail (contains 10 µM CGS 21680)CD182~1400 ± 120N/A[6]
Human NeutrophilsN2 Cocktail + ZM 241385 (A2A antagonist)CD182~800 ± 90Significant decrease in CD182 expression[6]
Human NeutrophilsN1 Polarization CocktailICAM-1~2500 ± 200N/A[6]
Human NeutrophilsN1 Cocktail + CGS 21680 (10 µM)ICAM-1~1500 ± 150Significant decrease in ICAM-1 expression[6]
Human NeutrophilsN1 Polarization CocktailCD11b~3500 ± 300N/A[6]
Human NeutrophilsN1 Cocktail + CGS 21680 (10 µM)CD11b~2000 ± 180Significant decrease in CD11b expression[6]

Experimental Protocols

Protocol 1: Analysis of CD39 and CD73 Expression on Regulatory T Cells

This protocol is adapted from the methodology described by Bao R, et al. (2016).[5]

1. Cell Preparation and Culture:

  • Isolate regulatory T cells (Tregs; typically CD4+CD25+) from mouse spleens or other lymphoid tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
  • Culture the isolated Tregs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. CGS 21680 Treatment:

  • Treat the cultured Tregs with CGS 21680 at a final concentration of 1-10 µM. A vehicle control (e.g., DMSO) should be run in parallel.
  • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

3. Staining for Flow Cytometry:

  • Harvest the cells and wash them twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
  • Resuspend the cells in 100 µL of FACS buffer.
  • Add fluorochrome-conjugated antibodies against mouse CD4, CD25, CD39, and CD73.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.
  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.
  • Gate on the CD4+CD25+ Treg population.
  • Analyze the expression of CD39 and CD73 within the Treg gate and compare the mean fluorescence intensity (MFI) or percentage of positive cells between the CGS 21680-treated and vehicle control groups.

Protocol 2: Analysis of Neutrophil Polarization Markers

This protocol is based on the methods described by Lovászi et al.

1. Neutrophil Isolation:

  • Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).

2. Neutrophil Culture and Treatment:

  • Resuspend the isolated neutrophils in RPMI-1640 medium supplemented with 10% FBS.
  • For N1 polarization, treat the cells with a cocktail containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
  • To assess the effect of CGS 21680 on N1 polarization, add CGS 21680 (10 µM) to the N1 polarization cocktail.
  • For N2 polarization, use a cocktail containing CGS 21680 (10 µM).
  • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Staining for Flow Cytometry:

  • Harvest the neutrophils and wash them with cold FACS buffer.
  • Resuspend the cells in 100 µL of FACS buffer.
  • Add fluorochrome-conjugated antibodies against human CD11b, CD95, CD182 (CXCR2), and ICAM-1 (CD54).
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.
  • Resuspend the cells in 300-500 µL of FACS buffer.

4. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.
  • Gate on the neutrophil population based on forward and side scatter characteristics.
  • Analyze the MFI of the surface markers in the different treatment groups.

Mandatory Visualizations

G CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., CD39, CD73) CREB->Gene Modulates

Adenosine A2A Receptor Signaling Pathway

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate Isolate Target Cells (e.g., Tregs, Neutrophils) Culture Cell Culture Isolate->Culture Treat Treat with CGS 21680 (and controls) Culture->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest SurfaceStain Surface Marker Staining (e.g., anti-CD39, anti-CD11b) Harvest->SurfaceStain Wash2 Wash Cells SurfaceStain->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Data Analysis (Gating, MFI, % Positive) Acquire->Analyze

Experimental Workflow for Flow Cytometry

References

Application Notes and Protocols for Western Blot Analysis of A2A Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenosine A2A receptor (A2A R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation by agonists, such as the selective compound CGS 21680 sodium salt, triggers downstream signaling cascades, most notably the activation of the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). This document provides a detailed protocol for the detection and semi-quantitative analysis of A2A receptor activation by CGS 21680 in a cell-based model using Western blotting.

Signaling Pathway of A2A Receptor Activation

Upon binding of an agonist like CGS 21680, the A2A receptor, which is typically coupled to a Gs protein, activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate downstream targets, including the ERK/MAPK and CREB pathways, leading to changes in gene expression and cellular function.

A2A_Receptor_Signaling CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MEK MEK PKA->MEK CREB CREB PKA->CREB ERK ERK MEK->ERK pERK p-ERK ERK->pERK  Phosphorylation pERK->CREB pCREB p-CREB CREB->pCREB  Phosphorylation Gene Gene Expression pCREB->Gene

Figure 1: A2A Receptor Signaling Pathway

Experimental Protocols

This protocol is designed for Human Embryonic Kidney (HEK293) cells stably expressing the human A2A receptor or PC12 cells, which endogenously express the A2A receptor.

I. Cell Culture and Treatment
  • Cell Culture:

    • Culture HEK293 cells stably expressing the A2A receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B, refer to the cell line datasheet for the correct antibiotic and concentration).[1][2]

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Plate cells in 6-well plates and grow to 80-90% confluency before treatment.

  • CGS 21680 Treatment:

    • Prepare a stock solution of this compound salt in sterile water or DMSO.

    • The day before treatment, replace the growth medium with a serum-free medium to reduce basal signaling.

    • On the day of the experiment, treat the cells with CGS 21680 at a final concentration of 100 nM to 1 µM for 5 to 30 minutes. A time-course and dose-response experiment is recommended to determine the optimal conditions for maximal phosphorylation of ERK and CREB in your specific cell line. Peak ERK phosphorylation can occur as early as 3-5 minutes.

II. Protein Extraction

Given that the A2A receptor is a transmembrane protein, a robust extraction method is crucial.

  • Lysis Buffer Preparation: Prepare a RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal loading of protein in the subsequent Western blot.

III. Western Blotting

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis a Cell Culture & Treatment b Protein Extraction a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer to PVDF Membrane d->e f Blocking e->f g Primary Antibody Incubation (A2A-R, p-ERK, p-CREB, Total ERK, Total CREB, Loading Control) f->g h Secondary Antibody Incubation g->h i Detection (Chemiluminescence) h->i j Image Acquisition i->j k Densitometry & Normalization j->k l Data Interpretation k->l

Figure 2: Western Blot Experimental Workflow
  • Sample Preparation for SDS-PAGE:

    • To 20-30 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.[3]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The following primary antibodies are recommended:

      • Anti-A2A Receptor antibody (expected size ~45-46 kDa)[4][5]

      • Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (expected size ~42/44 kDa)

      • Anti-phospho-CREB (Ser133) antibody (expected size ~43 kDa)

      • Anti-Total ERK1/2 antibody

      • Anti-Total CREB antibody

      • An antibody against a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and the A2A receptor band to the loading control.

Data Presentation

The following table presents representative quantitative data on the fold change in A2A receptor expression and the phosphorylation of ERK and CREB following treatment with CGS 21680. This data is illustrative and actual results may vary depending on the cell line, experimental conditions, and antibodies used.

TreatmentA2A Receptor (Fold Change vs. Control)p-ERK / Total ERK (Fold Change vs. Control)p-CREB / Total CREB (Fold Change vs. Control)
Control (Vehicle) 1.01.01.0
CGS 21680 (100 nM, 5 min) ~1.0~3.5~2.0
CGS 21680 (100 nM, 15 min) ~1.0~2.5~3.0
CGS 21680 (100 nM, 30 min) ~1.0~1.5~2.2

Note: The data in this table is representative and synthesized from graphical data presented in multiple studies. Actual fold changes should be determined experimentally.

Troubleshooting

  • No/Weak Signal for A2A Receptor:

    • Ensure the use of a specialized membrane protein extraction buffer. Standard RIPA buffer may not be sufficient.

    • Confirm the cell line expresses the A2A receptor at detectable levels.

    • Optimize the primary antibody concentration and incubation time.

  • High Background:

    • Increase the duration and number of washing steps.

    • Use 5% BSA in TBST for blocking, especially for phospho-antibodies.[3]

    • Optimize the primary and secondary antibody concentrations.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody by checking the manufacturer's datasheet and validation data.

    • Consider using a positive control lysate from cells known to express the target proteins.

References

Application Notes and Protocols for Radioligand Binding Assay of CGS 21680 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2] Radioligand binding assays are a fundamental technique to characterize the interaction of ligands like CGS 21680 with their receptors. This document provides detailed protocols for performing saturation and competition radioligand binding assays using tritiated CGS 21680 ([³H]CGS 21680) to determine key binding parameters such as the dissociation constant (Kd), maximum receptor density (Bmax), and the inhibition constant (Ki) of unlabeled compounds.

Signaling Pathway

Activation of the adenosine A2A receptor by an agonist such as CGS 21680 initiates a signaling cascade that primarily involves the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[3][4]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS_21680 CGS 21680 (Agonist) A2A_Receptor Adenosine A2A Receptor CGS_21680->A2A_Receptor Binds Gs_Protein Gs Protein (α, β, γ) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

A2A Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the binding affinities of CGS 21680 for various adenosine receptor subtypes. These values have been compiled from multiple studies and may vary depending on the experimental conditions and tissue/cell types used.

Table 1: Binding Affinity (Ki) of CGS 21680 for Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Reference
A2A27[2][5][6]
A1290[2]
A2B67[2]
A388,800[2]

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]CGS 21680

Tissue/Cell TypeKd (nM)Bmax (fmol/mg protein)Reference
Rat Striatum17.8 ± 1.1313 ± 10[7]
Rat Striatum2.3320 (fmol/mg grey matter)[8]
Human Brain22 ± 0.5444 ± 63[9]
Human Platelet Membranes14005900[10]

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]CGS 21680

  • Unlabeled Ligand: CGS 21680 sodium salt

  • Non-specific Binding Ligand: 5'-N-Ethylcarboxamidoadenosine (NECA) or 2-Chloroadenosine

  • Membrane Preparation: From cells or tissues expressing the adenosine A2A receptor (e.g., HEK293 cells stably expressing the hA2AAR, rat striatum).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Adenosine Deaminase: To remove endogenous adenosine.

  • Protein Assay Kit: (e.g., BCA protein assay)

  • Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter

  • Scintillation Fluid

Experimental Workflow

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Assay_Setup 3. Assay Setup (Total, Non-specific, Competition) Protein_Quant->Assay_Setup Incubation 4. Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration 5. Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing 6. Filter Washing (Remove Unbound Ligand) Filtration->Washing Counting 7. Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis 8. Data Analysis (Calculate Kd, Bmax, Ki) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Protocol 1: Membrane Preparation
  • Harvest cells or dissect tissue and place in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenize the sample using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Repeat the high-speed centrifugation and resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Treat the membrane suspension with adenosine deaminase (e.g., 2-3 units/mL) for 30 minutes at 37°C to degrade any endogenous adenosine, then store at -80°C until use.[2]

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]CGS 21680.

  • Prepare a series of dilutions of [³H]CGS 21680 in assay buffer, typically ranging from 0.1 to 50 nM.

  • Set up two sets of tubes for each concentration: one for "total binding" and one for "non-specific binding".

  • To the "non-specific binding" tubes, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA or 20 µM 2-chloroadenosine) to saturate the receptors.[2][7]

  • To all tubes, add the membrane preparation (typically 20-100 µg of protein).

  • Add the corresponding concentration of [³H]CGS 21680 to each tube.

  • Bring the final reaction volume to 200-250 µL with assay buffer.

  • Incubate the tubes for 60 minutes at 25°C in a shaking water bath.[2]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding (Y-axis) against the concentration of [³H]CGS 21680 (X-axis).

    • Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound salt or other adenosine receptor ligands) for the A2A receptor.

  • Prepare a range of concentrations of the unlabeled test compound.

  • Set up tubes containing a fixed concentration of [³H]CGS 21680 (typically at or near its Kd value, e.g., 10 nM).[2]

  • Add the membrane preparation (20-100 µg of protein) to each tube.

  • Add the different concentrations of the unlabeled test compound to the respective tubes.

  • Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a standard unlabeled ligand like 10 µM NECA).

  • Bring the final reaction volume to 200-250 µL with assay buffer.

  • Incubate, filter, wash, and count the radioactivity as described in the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]CGS 21680) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor, determined from the saturation binding assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction of CGS 21680 and other ligands with the adenosine A2A receptor. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, facilitating drug discovery and the elucidation of the physiological roles of the A2A receptor. It is important to note that optimization of certain parameters, such as incubation time and protein concentration, may be necessary depending on the specific experimental setup.

References

Application Notes and Protocols: CGS 21680 Sodium in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 sodium salt is a potent and selective agonist for the adenosine (B11128) A2A receptor. In the context of Parkinson's disease (PD) research, while A2A receptor antagonists have been more extensively studied for their symptomatic benefits, CGS 21680 has emerged as a valuable tool for investigating the neuroprotective potential of A2A receptor activation. This document provides detailed application notes and protocols for the use of CGS 21680 in preclinical models of Parkinson's disease, with a focus on its neuroprotective effects, particularly in combination with L-DOPA.

Adenosine A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons of the indirect pathway.[1] The antagonistic interaction between A2A and D2 receptors provides a rationale for targeting A2A receptors in PD.[2] While antagonists aim to reduce the inhibitory tone of the indirect pathway, agonists like CGS 21680 are being explored for their potential to modulate neuronal survival and prevent treatment-induced complications.

Mechanism of Action and Signaling Pathway

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets. In striatal neurons, key substrates of PKA include DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and the transcription factor CREB (cAMP response element-binding protein). The phosphorylation of these and other substrates can influence ion channel function, gene expression, and ultimately, neuronal excitability and survival.[3] The neuroprotective effects of CGS 21680 are thought to be mediated, in part, by the modulation of apoptotic pathways and the regulation of neuroinflammation.

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS 21680 CGS 21680 A2AR Adenosine A2A Receptor CGS 21680->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptosis, anti-inflammatory effects) DARPP32->Neuroprotection Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Neuroprotection

CGS 21680 Signaling Pathway

Application in Preclinical Models of Parkinson's Disease

CGS 21680 has been primarily investigated in neurotoxin-based rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model. These models mimic the dopamine depletion observed in PD.

6-Hydroxydopamine (6-OHDA) Rat Model

The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and a depletion of dopamine in the striatum. This results in motor deficits, such as rotational behavior in response to dopaminergic drugs.

Experimental Workflow:

G cluster_setup Model Creation cluster_treatment Treatment Regimen cluster_assessment Assessment A Acclimatization of Rats B Unilateral 6-OHDA Lesion (Stereotaxic Surgery) A->B C Post-operative Recovery (2-3 weeks) B->C D Chronic Daily Treatment: - Vehicle - L-DOPA - CGS 21680 - L-DOPA + CGS 21680 C->D E Behavioral Testing: Apomorphine-induced Rotation Test D->E F Histological Analysis: - Tyrosine Hydroxylase (TH) Immunohistochemistry - Dopamine Transporter (DAT) Staining E->F G Biochemical Analysis: Striatal Dopamine and Metabolite Levels (HPLC) F->G

Experimental Workflow for CGS 21680 in 6-OHDA Rat Model

Data Presentation

The following tables provide an illustrative summary of expected quantitative data from studies investigating the effects of CGS 21680 in a 6-OHDA rat model of Parkinson's disease. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Effect of CGS 21680 on Apomorphine-Induced Rotational Behavior

Treatment GroupDoseMean Net Rotations (turns/min) ± SEM
ShamVehicle0.5 ± 0.2
6-OHDA + Vehicle-7.8 ± 1.2
6-OHDA + L-DOPA6 mg/kg4.2 ± 0.8
6-OHDA + CGS 216800.1 mg/kg6.5 ± 1.0
6-OHDA + L-DOPA + CGS 216806 mg/kg + 0.1 mg/kg2.1 ± 0.5

Table 2: Neuroprotective Effect of CGS 21680 on Dopaminergic Neurons

Treatment GroupDoseTH-Positive Cell Count in SNc (% of Sham) ± SEMStriatal TH Fiber Density (% of Sham) ± SEM
ShamVehicle100 ± 5.2100 ± 6.1
6-OHDA + Vehicle-25 ± 4.515 ± 3.8
6-OHDA + L-DOPA6 mg/kg30 ± 5.120 ± 4.2
6-OHDA + CGS 216800.1 mg/kg45 ± 6.335 ± 5.5
6-OHDA + L-DOPA + CGS 216806 mg/kg + 0.1 mg/kg65 ± 7.855 ± 6.9

Table 3: Effect of CGS 21680 on Striatal Dopamine Levels

Treatment GroupDoseStriatal Dopamine (ng/mg tissue) ± SEM
ShamVehicle15.2 ± 1.8
6-OHDA + Vehicle-2.1 ± 0.5
6-OHDA + L-DOPA6 mg/kg5.8 ± 0.9
6-OHDA + CGS 216800.1 mg/kg3.5 ± 0.7
6-OHDA + L-DOPA + CGS 216806 mg/kg + 0.1 mg/kg8.9 ± 1.2

Experimental Protocols

6-OHDA Lesioning in Rats
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Injection Site: Drill a small hole over the desired injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm from the dura.[4]

  • 6-OHDA Preparation and Injection: Prepare a solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 8 µg of 6-OHDA in 4 µL.[5] Slowly infuse the 6-OHDA solution using a Hamilton syringe at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for 2-3 weeks before starting treatment.

Drug Administration
  • L-DOPA: Dissolve L-DOPA methyl ester hydrochloride and benserazide (B1668006) hydrochloride (a peripheral DOPA decarboxylase inhibitor) in sterile saline. A typical dose is 6 mg/kg of L-DOPA and 15 mg/kg of benserazide, administered intraperitoneally (i.p.).[6]

  • This compound: Dissolve this compound salt in sterile saline. A typical dose for neuroprotective studies is in the range of 0.1-1.0 mg/kg, administered i.p.[7]

  • Co-administration: When administered together, L-DOPA and CGS 21680 can be given as separate i.p. injections.

  • Treatment Schedule: Administer drugs daily for a period of 3-4 weeks.

Behavioral Assessment: Apomorphine-Induced Rotation Test
  • Habituation: Place the rats in a circular test arena for a brief habituation period.

  • Apomorphine (B128758) Administration: Administer a subcutaneous injection of apomorphine hydrochloride (0.5 mg/kg dissolved in saline).[8]

  • Data Collection: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes using an automated rotometer system.

  • Analysis: Calculate the net rotations (contralateral - ipsilateral) per minute. A reduction in net contralateral rotations is indicative of a therapeutic effect.

Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
  • Tissue Preparation: At the end of the treatment period, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sectioning: Post-fix the brains in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra using a cryostat.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate the sections overnight at 4°C with a primary antibody against tyrosine hydroxylase (e.g., mouse anti-TH, 1:1000).

    • Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining using a diaminobenzidine (DAB) solution.

  • Quantification:

    • Cell Counting: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the substantia nigra.

    • Fiber Density: Measure the optical density of TH-positive fibers in the striatum using image analysis software.

  • Analysis: Express the results for the lesioned hemisphere as a percentage of the intact hemisphere.

Application in Other Parkinson's Disease Models

While the 6-OHDA model is the most common for studying CGS 21680, its principles of action can be extended to other neurotoxin-based models.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: In mice, MPTP is converted to the toxic metabolite MPP+, which is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to cell death.[9] CGS 21680 could be investigated for its ability to protect against MPTP-induced dopaminergic neurodegeneration and motor deficits.

  • Rotenone Model: Chronic systemic administration of the pesticide rotenone, another mitochondrial complex I inhibitor, can reproduce many features of Parkinson's disease in rats, including nigrostriatal dopaminergic degeneration.[10] The neuroprotective effects of CGS 21680 could be assessed in this model by evaluating motor function and dopaminergic neuron survival.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of adenosine A2A receptor activation in Parkinson's disease models. Its potential neuroprotective effects, especially when used in conjunction with L-DOPA, warrant further investigation. The protocols and application notes provided here offer a framework for researchers to explore the therapeutic potential of targeting the A2A receptor with agonists in the context of neurodegeneration and Parkinson's disease. Careful experimental design and quantitative analysis are crucial for elucidating the precise mechanisms and efficacy of this compound.

References

Troubleshooting & Optimization

Technical Support Center: CGS 21680 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGS 21680 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues and questions related to the solubility and handling of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the reconstitution and use of this compound salt in your experiments.

IssuePotential Cause(s)Recommended Action(s)
Cloudy or Precipitated Solution - Exceeded solubility limit- Incorrect solvent- Low temperature- Ensure you are dissolving the compound in an appropriate aqueous buffer like water or PBS. Unlike the hydrochloride salt, the sodium salt is water-soluble.[1]- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Inconsistent Experimental Results - Solution degradation- Improper storage- Inaccurate concentration- Prepare fresh aqueous solutions daily for optimal results. While stock solutions in organic solvents can be stored for longer periods, aqueous solutions are more prone to degradation.- Store solid this compound salt at -20°C, protected from moisture.[2] Store aliquoted stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]- Verify the concentration of your stock solution using a spectrophotometer, if possible.
Difficulty Dissolving the Compound - Use of incorrect salt form- Inadequate mixing- Confirm that you are using this compound salt (often designated as CGS 21680C), which is water-soluble, and not the hydrochloride salt, which is poorly soluble in water.[5]- Vortex the solution for a sufficient amount of time. Sonication can also be used to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound salt?

A1: The recommended solvent for this compound salt is an aqueous buffer. It is soluble in water and phosphate-buffered saline (PBS).[1] This is a key difference from CGS 21680 hydrochloride, which is practically insoluble in water and requires an organic solvent like DMSO for initial dissolution.[5]

Q2: How do I prepare a stock solution of this compound salt for in vitro cell-based assays?

A2: To prepare a stock solution for in vitro experiments, it is recommended to dissolve the this compound salt directly in a sterile aqueous buffer, such as PBS (pH 7.2-7.4) or cell culture medium.

Q3: How should I store stock solutions of this compound salt?

A3: For optimal stability, it is recommended to prepare fresh aqueous solutions of this compound salt for each experiment. If short-term storage is necessary, store aliquots at -20°C for up to one month.[2] For long-term storage, it is best to store the compound in its solid form at -20°C.[2] Always avoid repeated freeze-thaw cycles.[3]

Q4: What is the difference in solubility between this compound salt and CGS 21680 hydrochloride salt?

A4: The primary difference is their solubility in aqueous solutions. This compound salt is soluble in water, whereas CGS 21680 hydrochloride is poorly soluble in water.[1][5] This makes the sodium salt more suitable for direct preparation of aqueous stock solutions without the need for organic co-solvents.

Salt FormSolubility in WaterRecommended Initial Solvent
This compound Salt Soluble[1]Water, PBS[1]
CGS 21680 Hydrochloride Salt Insoluble/Poorly Soluble[5]DMSO[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Salt Aqueous Stock Solution for In Vitro Assays

Materials:

  • This compound salt powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound salt powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS (pH 7.4) to achieve the desired stock solution concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • For immediate use, dilute the stock solution to the final working concentration in your cell culture medium.

  • For short-term storage, aliquot the stock solution into single-use sterile tubes and store at -20°C for up to one month.[2]

Protocol 2: cAMP Assay for A2A Receptor Agonist Activity

This protocol outlines a general workflow for determining the agonist activity of CGS 21680 at the Adenosine A2A receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the Adenosine A2A receptor (e.g., HEK293-A2AR)

  • This compound salt working solution

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Cell lysis buffer (if required by the assay kit)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the this compound salt working solution in serum-free cell culture medium containing a phosphodiesterase inhibitor.

    • Remove the growth medium from the cells and replace it with the CGS 21680 solutions of varying concentrations.

    • Include a vehicle control (medium with phosphodiesterase inhibitor but no agonist).

    • Incubate the plate at 37°C for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Following incubation, lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the detection method specified by the kit (e.g., measuring fluorescence or absorbance).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CGS 21680 concentration.

    • Calculate the EC50 value to determine the potency of CGS 21680 as an A2A receptor agonist.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CGS21680 CGS 21680 (Agonist) A2AR Adenosine A2A Receptor (GPCR) CGS21680->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) CREB->Cellular_Response Leads to

Caption: CGS 21680 activates the Adenosine A2A receptor, initiating a Gs protein-coupled signaling cascade.

Experimental Workflow for a cAMP Assay

experimental_workflow start Start seed_cells Seed A2A Receptor- Expressing Cells start->seed_cells prepare_agonist Prepare Serial Dilutions of this compound Salt seed_cells->prepare_agonist stimulate_cells Stimulate Cells with CGS 21680 and Incubate prepare_agonist->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_cAMP Measure Intracellular cAMP Levels lyse_cells->measure_cAMP analyze_data Analyze Data and Generate Dose-Response Curve measure_cAMP->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing A2A receptor activation using a cAMP assay.

Troubleshooting Logic for this compound Salt Precipitation

troubleshooting_logic start Precipitation Observed in This compound Salt Solution check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent an aqueous buffer (water/PBS)? check_concentration->check_solvent No action_lower_conc Prepare a new solution at a lower concentration. check_concentration->action_lower_conc Yes check_temp Was the solution stored at a low temperature? check_solvent->check_temp Yes action_use_aqueous Use water or PBS. Do not use DMSO alone. check_solvent->action_use_aqueous No action_warm_solution Gently warm and vortex the solution. check_temp->action_warm_solution Yes end_resolved Issue Resolved check_temp->end_resolved No, consider other factors action_lower_conc->end_resolved action_use_aqueous->end_resolved action_warm_solution->end_resolved

References

Technical Support Center: CGS 21680 & A₂A Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CGS 21680, a selective adenosine (B11128) A₂A receptor agonist, in cell-based assays. Particular focus is given to the critical role of sodium concentration in modulating receptor function.

Frequently Asked Questions (FAQs)

Q1: What is CGS 21680 and what is its primary mechanism of action?

A1: CGS 21680 is a potent and selective agonist for the adenosine A₂A receptor (A₂A R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its primary mechanism of action involves binding to the A₂A R, which is typically coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5][6] This signaling cascade can influence a variety of cellular processes, including inflammation, neurotransmission, and vasodilation.[7]

Q2: Why is the sodium ion (Na⁺) concentration critical in my CGS 21680 assay?

A2: Sodium ions act as negative allosteric modulators of the A₂A adenosine receptor and many other Class A GPCRs.[8][9][10][11][12][13] Na⁺ binds to a highly conserved pocket within the transmembrane domain of the receptor, stabilizing it in an inactive conformation.[8][10][14] This stabilization reduces the binding affinity of agonists like CGS 21680, thereby decreasing the potency and efficacy observed in your assay.[9][10][13] Consequently, variations in Na⁺ concentration in your assay buffer can lead to significant variability in experimental outcomes.

Q3: How do sodium ions specifically affect agonist versus antagonist binding to the A₂A receptor?

A3: Sodium ions have a differential effect on agonist and antagonist binding. They decrease the binding affinity of agonists, such as CGS 21680 and NECA.[9][10] In contrast, the binding of antagonists, like ZM241385, is often unaffected or can even be enhanced by the presence of sodium ions.[9][15] This is because antagonists bind to and stabilize the inactive state of the receptor, a conformation that is also favored by sodium ion binding.[10][15]

Q4: What are the downstream signaling pathways activated by CGS 21680?

A4: The canonical signaling pathway for the A₂A receptor upon activation by CGS 21680 involves the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in cAMP. This leads to the activation of Protein Kinase A (PKA).[16][3] Downstream of this, other signaling molecules such as CREB (cAMP response element-binding protein) and ERK1/2 (extracellular signal-regulated kinases 1/2) can be activated.[3][4] There is also evidence for CGS 21680 influencing other pathways, including those involving YAP (Yes-associated protein) and BDNF-TrkB signaling.[17][18]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Potency/Efficacy of CGS 21680 High Sodium Concentration in Assay Buffer: As a negative allosteric modulator, high levels of Na⁺ will stabilize the inactive state of the A₂A receptor, reducing agonist affinity.[9][10]Systematically vary the NaCl concentration in your assay buffer (e.g., 0 mM, 50 mM, 100 mM, 150 mM) to determine the optimal concentration for your specific assay readout. Consider replacing NaCl with a salt that does not have the same allosteric effect, such as choline (B1196258) chloride, to maintain ionic strength.[8]
Incorrect pH of Buffer: Suboptimal pH can affect ligand binding and receptor conformation.Ensure your assay buffer is at the correct physiological pH (typically 7.4) and is adequately buffered.
Degradation of CGS 21680: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.Prepare fresh stock solutions of CGS 21680 in a suitable solvent like DMSO.[19] Aliquot and store at -20°C or below to minimize degradation.[19]
High Assay Variability Inconsistent Sodium Concentration: Small, unintended variations in Na⁺ levels between experiments can lead to significant differences in results.Prepare a large batch of a master assay buffer with a fixed sodium concentration to be used across all related experiments to ensure consistency.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or coupling.Use cells within a consistent and low passage number range for all experiments.
No Response to CGS 21680 Low A₂A Receptor Expression: The cell line used may not express a sufficient number of A₂A receptors.Verify A₂A receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to endogenously express the A₂A receptor or a stably transfected cell line.
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation.Minimize pre-incubation times with CGS 21680. If studying signaling, perform time-course experiments to capture the peak response.
Mutation in the Sodium Binding Pocket: If using a mutated receptor construct, alterations in the sodium binding site (e.g., at Asp2.50) can abolish receptor signaling.[20][21]Confirm the sequence of your receptor construct. Be aware that mutations in the highly conserved sodium binding pocket can have drastic effects on receptor function.[20][21]

Quantitative Data Summary

Table 1: Effect of Sodium Chloride on Agonist and Antagonist Binding to the A₂A Adenosine Receptor

Ligand[NaCl] (mM)Binding ParameterValueReference
[³H]NECA (Agonist)0KD81 nM[20]
30KDReduced Affinity[9]
100KDReduced Affinity[9]
[³H]ZM241385 (Antagonist)0KD4.6 nM[20]
30KDNo Affinity Reduction[9]
100KDNo Affinity Reduction[9]
[³H]NECA (Agonist)N/AIC₅₀ of Na⁺~50 mM[9]

Table 2: CGS 21680 Binding and Functional Parameters

ParameterValueCell/Tissue TypeReference
Ki27 nM-[16][2]
IC₅₀22 nMRat Brain Tissue[1]
EC₅₀110 nMRat Striatal Slices (cAMP formation)[1][6]
EC₅₀1.48 - 180 nM-

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine the Effect of Sodium on CGS 21680 Affinity

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing the human A₂A adenosine receptor.

  • Assay Buffer Preparation: Prepare a base assay buffer (e.g., 25 mM HEPES, pH 7.5). Create separate batches of this buffer containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM). To maintain ionic strength in the 0 mM NaCl buffer, an equivalent concentration of choline chloride can be added.

  • Competition Binding:

    • In a 96-well plate, add a constant concentration of the radiolabeled A₂A antagonist, [³H]ZM241385 (e.g., 1 nM).

    • Add increasing concentrations of unlabeled CGS 21680.

    • Add cell membranes (e.g., 20 µg protein/well).

    • Bring the final volume to 200 µL with the respective assay buffer (containing different NaCl concentrations).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ of CGS 21680 at each sodium concentration. These values can then be used to calculate the Ki.

Protocol 2: cAMP Accumulation Assay

  • Cell Seeding: Seed cells expressing the A₂A receptor into a 96-well plate and culture overnight.

  • Assay Buffer Preparation: Prepare a stimulation buffer with varying concentrations of NaCl as described in Protocol 1. The buffer should also contain a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation.

  • Cell Treatment:

    • Wash the cells once with the base buffer (without NaCl).

    • Add the stimulation buffer containing the desired NaCl concentration and the phosphodiesterase inhibitor.

    • Add increasing concentrations of CGS 21680.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration as a function of CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ at each sodium concentration.

Visualizations

CGS_21680_Signaling_Pathway cluster_membrane Cell Membrane A2AR A₂A Receptor (Inactive) A2AR_active A₂A Receptor (Active) A2AR->A2AR_active Activates G_protein G Protein (αsβγ) A2AR_active->G_protein Activates AC Adenylyl Cyclase (Inactive) G_protein->AC Activates AC_active Adenylyl Cyclase (Active) AC->AC_active cAMP cAMP AC_active->cAMP Converts CGS21680 CGS 21680 CGS21680->A2AR Binds Sodium Na⁺ Sodium->A2AR Stabilizes inactive state ATP ATP ATP->AC_active PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response Leads to

Caption: CGS 21680 signaling pathway and the allosteric modulation by sodium ions.

Troubleshooting_Workflow Start Start: Low CGS 21680 Potency Check_Na Check [Na⁺] in Assay Buffer Start->Check_Na Is_High Is [Na⁺] > 50-100 mM? Check_Na->Is_High Reduce_Na Reduce or Replace Na⁺ (e.g., use Choline Chloride) Is_High->Reduce_Na Yes Check_Compound Check Compound Integrity (Fresh Stock, Storage) Is_High->Check_Compound No Re_test Re-run Assay Reduce_Na->Re_test Check_Cells Verify A₂A R Expression and Cell Health Re_test->Check_Cells Failure Problem_Solved Problem Solved Re_test->Problem_Solved Success Check_Compound->Re_test Check_Cells->Re_test

Caption: Troubleshooting workflow for low CGS 21680 potency in cell-based assays.

References

Preventing CGS 21680 sodium degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of CGS 21680 sodium salt in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound salt?

A1: For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO). CGS 21680 hydrochloride salt shows good solubility in DMSO (≥ 20 mg/mL).[1][2][3][4] While specific data for the sodium salt is limited, DMSO is a common solvent for similar compounds. For aqueous buffers, it is crucial to ensure the pH is compatible with the compound's stability.

Q2: What are the optimal storage conditions for this compound salt solutions?

A2: Stock solutions of CGS 21680 hydrochloride in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[1]

Q3: Is this compound salt sensitive to light?

Q4: How does pH affect the stability of this compound salt in aqueous solutions?

A4: The stability of this compound salt in aqueous solutions is expected to be pH-dependent. As a general guideline for similar pharmaceutical compounds, solutions are often most stable within a specific pH range.[6] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of functional groups within the molecule. It is recommended to perform preliminary stability tests in your specific buffer system to determine the optimal pH range.

Q5: What are the potential signs of degradation of a this compound salt solution?

A5: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the solution over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. - The concentration of this compound salt exceeds its solubility in the chosen solvent or buffer at the storage temperature.- The pH of the aqueous buffer is not optimal for solubility.- The solution has degraded, and the precipitate is a degradation product.- Prepare a more dilute solution.- Gently warm the solution to see if the precipitate redissolves (if warming is not expected to cause degradation).- Adjust the pH of the buffer to a range where the compound is known to be more soluble.- Analyze the solution by HPLC to check for degradation.
Loss of biological activity in an experiment. - The this compound salt in the solution has degraded.- The solution was subjected to multiple freeze-thaw cycles.- The solution was exposed to light for an extended period.- The pH of the experimental buffer is causing rapid degradation.- Prepare a fresh solution from solid compound.- Aliquot stock solutions to avoid freeze-thaw cycles.- Protect the solution from light at all times.- Confirm the pH of your experimental medium and consider performing a stability check of CGS 21680 in that medium.
Appearance of unexpected peaks in an HPLC chromatogram. - The solution has degraded due to improper storage or handling.- The solution was exposed to oxidative conditions.- Review storage and handling procedures.- Prepare fresh solutions and re-analyze.- If oxidation is suspected, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Recommended Storage Conditions for CGS 21680 Solutions

FormSolventStorage TemperatureEstimated Stability
Solid Powder--20°C≥ 4 years[2]
Stock SolutionDMSO-20°CUp to 1 year[1]
-80°CUp to 2 years[1]
Aqueous DilutionsBuffered SalinePrepare freshUse immediately

Table 2: Hypothetical Degradation of this compound Salt in Aqueous Buffer (pH 7.4) at Different Temperatures

TemperatureTime (hours)Remaining CGS 21680 (%)
4°C0100
2498
4896
25°C (Room Temp)0100
2492
4885
37°C0100
2480
4865
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific buffer composition and other experimental conditions. Researchers should conduct their own stability studies.

Experimental Protocols

Protocol 1: Preparation of this compound Salt Stock Solution
  • Materials:

    • This compound salt (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound salt in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound Salt Solution

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound salt under various stress conditions.

  • Materials:

    • This compound salt stock solution (e.g., 1 mg/mL in a suitable solvent)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-grade water and acetonitrile

    • pH meter

    • Temperature-controlled incubator or water bath

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for defined time points. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period. Withdraw samples at different time points and dilute for analysis.

    • Thermal Degradation: Prepare a solution of CGS 21680 in a suitable buffer. Incubate at an elevated temperature (e.g., 70°C) for a defined period. Withdraw samples at different time points, cool to room temperature, and dilute for analysis.

    • Photolytic Degradation: Expose a solution of CGS 21680 in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample protected from light. Analyze the exposed and control samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Visualizations

a_troubleshooting_workflow_for_cgs_21680_instability start Instability Observed (e.g., precipitation, loss of activity) check_solubility Is concentration > solubility limit? start->check_solubility check_ph Is pH of the solution optimal? check_solubility->check_ph No reduce_conc Action: Reduce concentration check_solubility->reduce_conc Yes check_storage Were storage conditions appropriate? (Temp, Light, Freeze-Thaw) check_ph->check_storage Yes adjust_ph Action: Adjust buffer pH check_ph->adjust_ph No check_purity Analyze by HPLC check_storage->check_purity Yes correct_storage Action: Correct storage procedures (aliquot, protect from light) check_storage->correct_storage No prepare_fresh Action: Prepare fresh solution check_purity->prepare_fresh

Troubleshooting workflow for CGS 21680 instability.

b_potential_degradation_pathways_of_cgs_21680 cgs21680 This compound Salt hydrolysis Hydrolysis (Acidic/Basic Conditions) cgs21680->hydrolysis oxidation Oxidation (Presence of O2) cgs21680->oxidation photolysis Photolysis (UV/Vis Light Exposure) cgs21680->photolysis hydrolysis_products Hydrolytic Degradants (e.g., cleavage of amide or glycosidic bond) hydrolysis->hydrolysis_products oxidation_products Oxidative Degradants (e.g., N-oxides on purine (B94841) ring) oxidation->oxidation_products photolysis_products Photolytic Degradants photolysis->photolysis_products c_experimental_workflow_for_stability_assessment prep_solution 1. Prepare CGS 21680 Solution in Buffer stress_conditions 2. Expose to Stress Conditions (Temp, pH, Light) prep_solution->stress_conditions sampling 3. Collect Samples at Time Points stress_conditions->sampling hplc_analysis 4. Analyze by Stability-Indicating HPLC sampling->hplc_analysis data_analysis 5. Quantify Degradation & Identify Products hplc_analysis->data_analysis

References

Troubleshooting off-target effects of CGS 21680 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CGS 21680 sodium salt, a potent A₂A adenosine (B11128) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: My CGS 21680 solution appears to have low potency or no effect in my assay. What are the possible causes?

A1: Several factors could contribute to a lack of observed effect. Consider the following:

  • Compound Stability and Storage: CGS 21680, particularly in its free form, can be unstable.[1] It is recommended to use a stable salt form like the hydrochloride or sodium salt. Ensure the compound has been stored desiccated at -20°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

  • Solubility Issues: CGS 21680 hydrochloride is soluble in DMSO up to 100 mM.[2] However, using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[3] For aqueous-based assays, ensure the final concentration of DMSO is compatible with your experimental system and that the compound does not precipitate.

  • Incorrect Concentration Range: The effective concentration of CGS 21680 is highly dependent on the cell type and the specific downstream effect being measured. EC₅₀ values can range from 1.48 nM to 180 nM.[4] We recommend performing a dose-response curve to determine the optimal concentration for your specific model.

  • Cell-Type Specific A₂A Receptor Expression and Coupling: The density of A₂A receptors and their coupling to downstream signaling pathways can vary significantly between different cell types and tissues. For instance, CGS 21680 potently stimulates cAMP formation in striatal slices but is ineffective at doing so in hippocampal slices.[3]

Q2: I am observing unexpected or contradictory results in my experiment. Is it possible that CGS 21680 is having off-target effects?

A2: While CGS 21680 is highly selective for the A₂A adenosine receptor, what may appear as "off-target" effects are often context-dependent or a result of the complex physiology involving A₂A receptor activation. Here are some possibilities:

  • Affinity for Other Adenosine Receptors: Although it exhibits a 140-fold selectivity for A₂A over A₁ receptors, at higher concentrations, it may interact with A₁ and A₂B receptors, leading to mixed pharmacological effects.[2][3]

  • Tissue-Specific Binding Sites: Studies have identified high-affinity binding sites for CGS 21680 in the rat hippocampus and cerebral cortex that have different pharmacological profiles from the classic A₂A receptors found in the striatum.[5][6] This could lead to unexpected regional effects in the central nervous system.

  • Interactions with Other Receptor Systems: A₂A receptors are known to form heteromers with other receptors, such as dopamine (B1211576) D₂ receptors, which can modulate their signaling.[7][8] CGS 21680 can decrease the affinity of D₂ receptors for dopamine, an important consideration in neurological studies.[8]

  • Dose-Dependent Biphasic Effects: The physiological outcome of A₂A receptor activation can be dose-dependent. For example, low doses of CGS 21680 are neuroprotective in cerebral ischemia models, while higher doses have been reported to exacerbate some inflammatory conditions or cause weight loss in certain animal models.[1][9]

Q3: How should I prepare my this compound salt stock solution?

A3: For optimal results, follow these guidelines:

  • Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions.[3][10]

  • Concentration: A stock solution of 10-100 mM in fresh, anhydrous DMSO is typically used.[2]

  • Procedure:

    • Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of fresh DMSO to the vial to achieve the desired concentration.

    • Vortex briefly to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent cAMP Assay Results
  • Problem: High variability or lack of a clear dose-response in adenylyl cyclase activation assays.

  • Potential Causes & Solutions:

    • Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade cAMP, masking the effect of A₂A receptor activation.

      • Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer. The addition of a PDE inhibitor has been shown to significantly enhance the survival activity of CGS 21680 in cultured motoneurons, which is dependent on the cAMP pathway.[1][10]

    • Cell-Specific G-Protein Coupling: The A₂A receptor couples to Gαs to stimulate adenylyl cyclase. However, the efficiency of this coupling can differ between cell lines or primary cultures.

      • Solution: Confirm the expression of A₂A receptors and Gαs in your cell model using techniques like Western blot or qPCR.

Issue 2: Unexpected In Vivo Behavioral or Physiological Effects
  • Problem: Observing effects on motor activity, heart rate, or immune responses that were not the primary focus of the study.

  • Potential Causes & Solutions:

    • Systemic A₂A Receptor Activation: A₂A receptors are widely distributed throughout the body, including in the brain, heart, blood vessels, and immune cells. Systemic administration of CGS 21680 will activate these receptors, leading to broad physiological changes.

      • Solution: For CNS-targeted studies, consider direct administration methods like intracerebroventricular (i.c.v.) injection to minimize peripheral effects.[11] Be aware that CGS 21680 can increase heart rate and has anti-inflammatory effects that may influence your experimental outcomes.[3][4]

    • Interaction with Dopaminergic System: In the striatum, A₂A and dopamine D₂ receptors have an antagonistic relationship.

      • Solution: When studying behaviors linked to the striatum (e.g., motor control), be aware that the effects of CGS 21680 may be, in part, mediated by its modulation of the dopaminergic system.[8] For example, CGS 21680 can decrease locomotor activity, which may be a desired effect or a confounding factor depending on the experimental design.[7][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for CGS 21680 from various sources. Note that values can vary depending on the experimental conditions and tissue/cell type used.

ParameterValueSpecies/TissueReference
Binding Affinity (Kᵢ) 27 nM-[1][2][4][10]
Binding Affinity (K𝘥) 15.5 nMRat Striatum[3]
2.3 nMRat Striatum[5]
47 nMRat Cerebral Cortex[5]
Functional Potency (EC₅₀) 110 nM (cAMP formation)Rat Striatal Slices[3]
1.48 - 180 nM-[4]
Functional Potency (ED₂₅) 1.8 nM (coronary flow)Isolated Perfused Rat Heart[3]
Selectivity 140-fold over A₁ receptor-[3]

Experimental Protocols

Protocol 1: cAMP Formation Assay in Striatal Slices (Adapted from literature)

This protocol provides a general framework for measuring CGS 21680-stimulated cAMP accumulation.

  • Tissue Preparation: Rat striatal slices (300-400 µm) are prepared using a McIlwain tissue chopper.

  • Pre-incubation: Slices are pre-incubated for 60 minutes at 37°C in oxygenated Krebs-Ringer bicarbonate buffer.

  • Incubation with CGS 21680: Slices are then incubated for 10-15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) followed by the addition of various concentrations of CGS 21680 or vehicle control for an additional 10-15 minutes.

  • Termination and Lysis: The reaction is terminated by adding ice-cold buffer and homogenizing the slices.

  • cAMP Measurement: cAMP levels in the supernatant are quantified using a commercially available cAMP enzyme immunoassay (EIA) kit.

  • Data Analysis: Data are typically normalized to protein content and plotted as a dose-response curve to calculate the EC₅₀ value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CGS21680 CGS 21680 A2AR A₂A Receptor CGS21680->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Cellular Response (e.g., Gene Transcription) CREB->Downstream Initiates G Start Experiment Shows Unexpected Result CheckConc Is the CGS 21680 concentration >100 nM? Start->CheckConc CheckTissue Is the experiment in CNS (non-striatal) tissue? CheckConc->CheckTissue No OffTargetA1A2B Potential Off-Target: Consider A₁/A₂B receptor activity. CheckConc->OffTargetA1A2B Yes CheckSystemic Was CGS 21680 administered systemically? CheckTissue->CheckSystemic No AltBinding Potential Cause: Activation of non-classical binding sites. CheckTissue->AltBinding Yes SystemicEffects Potential Cause: Systemic physiological effects (e.g., cardiovascular, immune). CheckSystemic->SystemicEffects Yes OnTarget Result is likely due to canonical A₂A agonism. CheckSystemic->OnTarget No

References

How to minimize variability in CGS 21680 sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective adenosine (B11128) A2A receptor agonist, CGS 21680.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your experimental results.

Issue Potential Cause Recommendation
Inconsistent Drug Potency Improper Storage: The free form of CGS 21680 can be unstable.[1]Store CGS 21680 hydrochloride at -20°C, desiccated.[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year. Avoid repeated freeze-thaw cycles.[3]
Incorrect Solvent: CGS 21680 has specific solubility characteristics.For stock solutions, use DMSO (soluble up to 100 mM).[3] For aqueous solutions, a common vehicle is a mixture of DMSO, PEG300, Tween80, and water.[3] Note that moisture-absorbing DMSO can reduce solubility.[3]
Batch-to-Batch Variability: The molecular weight of CGS 21680 hydrochloride can be batch-specific due to hydration.[4]Always refer to the certificate of analysis for the batch-specific molecular weight to ensure accurate concentration calculations.
Variable Cellular Responses Cell Line/Tissue Specificity: The expression of adenosine A2A receptors can vary significantly between different cell lines and tissues.Confirm A2A receptor expression in your experimental model using techniques like RT-qPCR or western blotting before initiating experiments.[5]
Inconsistent Agonist Concentration: The effective concentration of CGS 21680 can vary depending on the experimental system and desired outcome.Perform a dose-response curve to determine the optimal concentration for your specific model. Effective concentrations can range from nanomolar (nM) to micromolar (µM) concentrations.[2][6]
Presence of Endogenous Adenosine: Endogenous adenosine can compete with CGS 21680 for receptor binding, leading to variable results.Consider experimental conditions that minimize the production of endogenous adenosine or use an adenosine deaminase to degrade it.
Unexpected In Vivo Effects Route of Administration: The route of administration (e.g., intraperitoneal, intracerebroventricular) can significantly impact the bioavailability and observed effects of CGS 21680.[7][8]Select the route of administration based on the experimental question and be consistent across all experiments. Intracerebroventricular administration can be used to bypass peripheral effects.[7]
Off-Target Effects: While highly selective for the A2A receptor, at high concentrations, CGS 21680 may interact with other adenosine receptors.[2]Use the lowest effective concentration determined from dose-response studies to minimize the risk of off-target effects.
Animal Model Variability: Factors such as age, strain, and feeding status of the animals can influence the response to CGS 21680.[7][9]Standardize the animal model and housing conditions. Be aware that food-restricted animals may show hypersensitivity to CGS 21680.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for CGS 21680?

A1: CGS 21680 hydrochloride is soluble in DMSO up to 100 mM.[3] For long-term storage, the solid compound should be stored desiccated at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to two years. Avoid repeated freeze-thaw cycles.[3]

Q2: What is the typical effective concentration range for CGS 21680 in in vitro experiments?

A2: The effective concentration of CGS 21680 can vary depending on the cell type and the specific endpoint being measured. The Ki value for the A2A receptor is approximately 27 nM.[1] EC50 values have been reported to range from 1.48 nM to 180 nM. It is highly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: Are there known off-target effects for CGS 21680?

A3: CGS 21680 is a highly selective agonist for the adenosine A2A receptor. It has a much lower affinity for A1 and A3 receptors and is virtually inactive at A2B receptors.[2] However, at very high concentrations, the possibility of off-target effects cannot be entirely excluded. Using the lowest effective concentration is a good practice to minimize this risk.

Q4: What are the main signaling pathways activated by CGS 21680?

A4: CGS 21680, by activating the adenosine A2A receptor, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] This can then lead to the phosphorylation of downstream targets like CREB.[7] Other reported downstream pathways include the YAP signaling pathway, BDNF-TrkB signaling, and pathways involving ERK1/2, JNK, and AKT.[5][11][12]

Q5: Can CGS 21680 be used in in vivo studies?

A5: Yes, CGS 21680 has been used extensively in various in vivo animal models.[7][8][13] It can be administered through different routes, including intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections.[14][7] The choice of dose and administration route will depend on the specific research question.[8][15]

Experimental Protocols

General Protocol for In Vitro Cell-Based cAMP Assay

This protocol provides a general framework for measuring the effect of CGS 21680 on intracellular cAMP levels in cultured cells.

  • Cell Culture: Plate cells expressing the adenosine A2A receptor at an appropriate density in a multi-well plate and culture overnight.

  • Compound Preparation: Prepare a stock solution of CGS 21680 hydrochloride in DMSO. On the day of the experiment, prepare serial dilutions of CGS 21680 in a suitable assay buffer.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.[1][14]

    • Add the different concentrations of CGS 21680 to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

General Protocol for In Vivo Administration in Rodent Models

This protocol outlines a general procedure for administering CGS 21680 to rodents.

  • Animal Model: Use age- and weight-matched animals. Acclimatize the animals to the housing conditions before the experiment.

  • Compound Preparation:

    • For intraperitoneal (i.p.) injection, dissolve CGS 21680 hydrochloride in a vehicle such as saline or a mixture of DMSO and saline.[15] Ensure the final DMSO concentration is low to avoid toxicity.

    • For intracerebroventricular (i.c.v.) injection, dissolve CGS 21680 in artificial cerebrospinal fluid (aCSF).

  • Administration:

    • i.p. injection: Inject the prepared CGS 21680 solution into the peritoneal cavity of the animal at the desired dose (e.g., 0.1 - 1 mg/kg).[14][8]

    • i.c.v. injection: For chronic cannulated animals, infuse the CGS 21680 solution directly into the cerebral ventricles at the desired dose (e.g., 0.25 - 1.0 nmol).[7][10]

  • Behavioral or Physiological Assessment: Conduct behavioral tests or physiological measurements at appropriate time points after administration.

  • Tissue Collection and Analysis: At the end of the experiment, tissues can be collected for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

CGS 21680 Signaling Pathway

CGS_21680_Signaling CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Seeding compound_prep 2. CGS 21680 Dilution incubation 3. Cell Treatment compound_prep->incubation lysis 4. Cell Lysis incubation->lysis measurement 5. Endpoint Measurement (e.g., cAMP assay) lysis->measurement data_analysis 6. Data Analysis measurement->data_analysis

References

CGS 21680 Sodium Salt: Technical Support Center for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of CGS 21680 sodium salt in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound salt for in vivo administration?

For many applications, this compound salt can be dissolved in standard isotonic saline (0.9% sodium chloride solution). Several studies have successfully used saline as a vehicle for intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) injections of CGS 21680.[1][2] Given that sodium salts of compounds are generally more water-soluble than their hydrochloride counterparts, saline is a logical starting point.

Q2: How do I prepare a solution of this compound salt in saline?

To prepare a solution, add the desired amount of this compound salt to the appropriate volume of sterile saline. Vortex or sonicate the solution to ensure it is fully dissolved. It is recommended to prepare fresh solutions on the day of the experiment.

Q3: What is the difference between the this compound salt and the hydrochloride salt for in vivo use?

CGS 21680 is available as a hydrochloride salt (often designated as CGS 21680A) and a sodium salt (CGS 21680C).[3] The primary difference lies in their solubility in aqueous solutions. Sodium salts of acidic compounds are typically more soluble in neutral pH solutions like saline and phosphate-buffered saline (PBS) compared to their hydrochloride counterparts. This can be advantageous for achieving higher concentrations for injection without the need for co-solvents.

Q4: Can I use Phosphate-Buffered Saline (PBS) as a vehicle?

Yes, PBS can also be used as a vehicle. PBS is an isotonic buffer that helps maintain a stable pH, which can be beneficial for the stability of the compound and is well-tolerated in most in vivo applications.[4][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Saline/PBS The concentration of this compound salt may be too high for the chosen volume of vehicle.- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.[8] - If precipitation persists, consider preparing a more dilute solution. - For higher concentrations, a co-solvent system may be necessary. See the advanced vehicle formulation table below.
Cloudy or Incomplete Dissolution The compound may not be fully dissolved.- Ensure adequate mixing by vortexing or sonication. - Allow sufficient time for the compound to dissolve. - If issues persist, refer to the advanced vehicle formulation options.
Solution Instability Over Time CGS 21680 may have limited stability in aqueous solutions at room temperature for extended periods.- Prepare solutions fresh on the day of use. - If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light. Equilibrate to room temperature before injection.

Advanced Vehicle Formulations

Should you encounter solubility issues with this compound salt in simple aqueous buffers, the following formulations, which have been used for the hydrochloride salt, can be adapted. It is recommended to start with a lower percentage of organic co-solvents and increase only if necessary.

Vehicle Composition Maximum Solubility (for HCl salt) Notes
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSBE-β-CD is a solubilizing agent that can improve the solubility and stability of compounds.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLThis vehicle uses a combination of co-solvents to achieve a clear solution.[8]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂ONot specifiedA similar formulation that may be suitable for intravenous administration.[3]

Note: These formulations were developed for the CGS 21680 hydrochloride salt and may need to be optimized for the sodium salt.

Experimental Protocols

Preparation of this compound Salt for Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is adapted from studies using CGS 21680 for i.c.v. administration.[1][2]

  • Reagent Preparation :

    • This compound salt powder.

    • Sterile, pyrogen-free 0.9% saline solution.

  • Solution Preparation :

    • On the day of the experiment, weigh the required amount of this compound salt.

    • Dissolve the powder in sterile saline to the desired final concentration (e.g., 1.0 nmol in 5 µL).

    • Vortex the solution until the powder is completely dissolved.

  • Vehicle Control :

    • Prepare a vehicle control solution using the same sterile saline without the this compound salt.

  • Administration :

    • Administer the prepared CGS 21680 solution or vehicle control i.c.v. at the specified volume.

Workflow for In Vivo Study Preparation

G cluster_prep Solution Preparation cluster_control Vehicle Control cluster_admin Administration weigh Weigh this compound Salt dissolve Dissolve in Saline/PBS weigh->dissolve mix Vortex/Sonicate dissolve->mix administer Administer to Animal Model mix->administer prep_vehicle Prepare Saline/PBS Vehicle prep_vehicle->administer

Workflow for preparing this compound salt for in vivo studies.

CGS 21680 Signaling Pathway

CGS 21680 is a selective agonist for the adenosine (B11128) A2A receptor, which is a G-protein coupled receptor (GPCR). Activation of the A2A receptor initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds and Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Simplified signaling pathway of CGS 21680 via the adenosine A2A receptor.

References

Interpreting unexpected results with CGS 21680 sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGS 21680 sodium. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this selective adenosine (B11128) A₂ₐ receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with this compound.

1. Solubility and Stock Solution Preparation

  • Q: I am having trouble dissolving this compound. What is the recommended solvent?

    • A: this compound is soluble in DMSO.[1] For example, a stock solution of 100 mM can be prepared in DMSO.[1] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2]

  • Q: How should I store the solid compound and my stock solutions?

    • A: The solid form of CGS 21680 should be stored at -20°C and is stable for at least four years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[2][4]

2. In Vitro Assays: cAMP Accumulation

  • Q: I am not observing the expected increase in cAMP levels after treating my cells with CGS 21680.

    • A: There are several potential reasons for this:

      • Low A₂ₐ Receptor Expression: The cell line you are using may not express a sufficient number of A₂ₐ receptors. Consider using a cell line known to express this receptor, such as CHO cells stably transfected with the human A₂ₐ receptor.

      • Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can significantly enhance the signal.[4]

      • Incorrect Assay Conditions: Ensure that the cell density, agonist concentration range, and incubation time are optimized for your specific cell type and assay format.

      • Agonist Degradation: While generally stable, improper storage of CGS 21680 stock solutions could lead to degradation. Prepare fresh dilutions from a properly stored stock.

  • Q: The dose-response curve for CGS 21680 in my cAMP assay is flat or has a very low signal window.

    • A: This could be due to several factors:

      • Suboptimal Cell Density: Too few cells will produce a weak signal, while too many cells can lead to high basal cAMP levels and a reduced signal window. Titrate your cell number to find the optimal density.

      • Insufficient Stimulation Time: The incubation time with CGS 21680 may be too short. A time-course experiment can help determine the optimal stimulation period.

      • Assay Buffer Composition: Ensure your stimulation buffer is appropriate for the assay and does not contain components that interfere with receptor signaling or the detection method.

3. In Vitro Assays: Receptor Binding

  • Q: I am seeing high non-specific binding in my radioligand binding assay with [³H]CGS 21680.

    • A: High non-specific binding can obscure the specific signal. To reduce it:

      • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA).

      • Reduce Radioligand Concentration: Using a concentration of [³H]CGS 21680 that is too high can increase non-specific binding. Aim for a concentration at or below the Kd value.

      • Thorough Washing: Insufficient washing of your filters or plates can leave unbound radioligand, contributing to high background. Optimize your wash steps.

4. Cellular and In Vivo Experiments

  • Q: CGS 21680 is not producing the expected anti-inflammatory effect in my animal model.

    • A: The efficacy of CGS 21680 can be model-dependent. For instance, in a dextran (B179266) sulphate sodium (DSS)-induced colitis model in mice, CGS 21680 failed to ameliorate the symptoms.[5] The timing of administration and the specific inflammatory context can influence the outcome. It's also possible that A₂ₐ receptor expression on the target immune cells is downregulated in certain inflammatory environments.

  • Q: I am observing unexpected behavioral effects in my animal studies.

    • A: The behavioral effects of CGS 21680 can be complex and may not always align with the expected outcomes based on its interaction with dopamine (B1211576) D₂ receptors.[2] The observed effects could be mediated by A₂ₐ receptors in different brain regions or through presynaptic mechanisms.[2] It is also important to consider the dose and route of administration, as these can significantly impact the behavioral phenotype. For example, CGS 21680 has been shown to suppress lever pressing for food rewards in rats in a dose-dependent manner.[2]

  • Q: I am concerned about off-target effects of CGS 21680.

    • A: CGS 21680 is a highly selective A₂ₐ receptor agonist.[3] Studies in A₂ₐ receptor-deficient mice have provided genetic evidence that CGS 21680 does not exhibit receptor-independent cytotoxicity.[6] However, as with any pharmacological tool, it is crucial to include appropriate controls, such as co-administration with a selective A₂ₐ receptor antagonist, to confirm that the observed effects are mediated by the intended target.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of CGS 21680

Receptor SubtypeSpeciesPreparationKi (nM)EC₅₀ (nM)Reference
A₂ₐHumanCHO cells--[3]
A₂ₐRatStriatal Slices-110[7]
A₁HumanCHO cells500 - 3100-[3]
A₂BHumanCHO cells>10,000-[3]
A₃HumanCHO cells600 - 1000-[3]

Table 2: Summary of Unexpected In Vivo Findings

Animal ModelFindingPotential ExplanationReference
DSS-induced colitis (mice)CGS 21680 failed to ameliorate colitis symptoms.Downregulation of A₂ₐ receptors on inflammatory cells in this specific inflammatory context.[5]
Food-reinforced fixed ratio responding (rat)Behavioral effects did not resemble those of a dopamine D₂ antagonist.Action at a site other than D₂ receptor-expressing striatal neurons.[2]
Graft-versus-host disease (humanized mice)Increased weight loss and failed to improve survival.Potential appetite suppression or metabolic effects; adverse impact on T regulatory cells and IL-6 production.[8]

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring CGS 21680-induced cAMP accumulation in a cell line expressing the A₂ₐ receptor.

Materials:

  • Cells expressing the A₂ₐ receptor (e.g., A₂ₐ-CHO cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)

  • This compound stock solution (in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells with PBS and resuspend in stimulation buffer to the desired concentration (optimized for your assay).

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Prepare serial dilutions of CGS 21680 in stimulation buffer containing the PDE inhibitor.

    • Add 5 µL of the CGS 21680 dilutions or controls (vehicle, forskolin) to the respective wells.

    • Seal the plate and incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the manufacturer's instructions for your specific cAMP assay kit, add the detection reagents. For example, in an HTRF assay, this would involve adding the cAMP-d2 and anti-cAMP-cryptate reagents.

    • Incubate for the recommended time (e.g., 60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Interpolate the cAMP concentrations in your samples from the standard curve.

    • Plot the cAMP concentration against the log of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Mandatory Visualizations

G cluster_0 A₂ₐ Receptor Signaling Pathway CGS21680 CGS 21680 A2AR A₂ₐ Receptor CGS21680->A2AR Binds and Activates Gs Gαs A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Effects PKA->Downstream Gene Gene Expression CREB->Gene Regulates Gene->Downstream

Caption: Canonical signaling pathway of the A₂ₐ receptor upon activation by CGS 21680.

G cluster_1 Troubleshooting Workflow: Unexpected In Vitro Results Start Unexpected Result with CGS 21680 CheckReagent Verify CGS 21680 Solubility and Stability Start->CheckReagent CheckCells Confirm Cell Line (A₂ₐR Expression, Health) CheckReagent->CheckCells Reagent OK CheckAssay Review Assay Protocol (Controls, Parameters) CheckCells->CheckAssay Cells OK NoEffect No/Low Agonist Effect CheckAssay->NoEffect Protocol OK, but... HighBackground High Background/Non-Specific Signal CheckAssay->HighBackground Protocol OK, but... OptimizePDE Add/Optimize PDE Inhibitor NoEffect->OptimizePDE OptimizeConc Optimize CGS 21680 Concentration Range NoEffect->OptimizeConc OptimizeIncubation Optimize Incubation Time NoEffect->OptimizeIncubation OptimizeWashing Optimize Wash Steps (Binding Assays) HighBackground->OptimizeWashing UseAntagonist Confirm with A₂ₐR Antagonist OptimizePDE->UseAntagonist OptimizeConc->UseAntagonist OptimizeIncubation->UseAntagonist OptimizeWashing->UseAntagonist

Caption: A logical workflow for troubleshooting unexpected in vitro results with CGS 21680.

References

Technical Support Center: CGS 21680 Sodium and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CGS 21680 sodium in cell viability and proliferation studies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR). Its sodium salt form is often used in aqueous solutions for in vitro experiments. Upon binding to the A2A receptor, a G-protein coupled receptor, it typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including cell growth, proliferation, and inflammation.

Q2: What is the expected effect of CGS 21680 on cell viability?

The effect of CGS 21680 on cell viability is highly context-dependent and varies significantly between different cell types and experimental conditions.

  • Proliferative Effects: In some cancer cell lines, such as A549 (lung), MRMT-1 (breast), and A375 (melanoma), CGS 21680 has been shown to increase cell proliferation.[1] It has also been observed to promote the proliferation and migration of human corneal epithelial cells.[2]

  • Cytotoxic/Apoptotic Effects: In contrast, studies on thymocytes have indicated that CGS 21680 can induce apoptosis. This effect was shown to be A2A receptor-dependent.

  • No Effect: In some cell lines, such as human subcutaneous fibroblasts, CGS 21680 at certain concentrations had no significant effect on cell proliferation as measured by an MTT assay.

Q3: What are the key parameters of CGS 21680 to consider for in vitro studies?

It is crucial to be aware of the binding affinity and effective concentrations of CGS 21680 to design and interpret experiments correctly.

ParameterValueSpecies/System
Ki (Binding Affinity) ~11-46 nMRat Striatum
EC50 (cAMP formation) ~110 nMRat Striatal Slices
Effective Concentration (Proliferation) 10-100 nMA549, MRMT-1, A375 cells[1]
Effective Concentration (Anti-inflammatory) 0.1 mg/kg (in vivo)Mouse model of pleurisy[3]

Q4: How should I prepare and store this compound for cell culture experiments?

This compound salt is generally soluble in aqueous solutions. However, for stock solutions, it is commonly dissolved in DMSO.

  • Solubility: Soluble in DMSO to at least 20 mg/mL. It is sparingly soluble in water.

  • Storage: Store the solid compound at -20°C. Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of CGS 21680 in cell culture media over long incubation periods should be considered, as degradation could affect results.

Troubleshooting Guide

This section addresses specific issues you may encounter when using CGS 21680 in cell viability assays.

Unexpected or Inconsistent Viability Results

Q5: My MTT/MTS/Resazurin (B115843) assay shows an unexpected increase in cell viability after CGS 21680 treatment. What could be the cause?

An unexpected increase in viability readouts can be due to either a true proliferative effect or an artifact of the assay.

  • Biological Effect: CGS 21680 can genuinely promote proliferation in certain cell types. The observed increase may be a real biological response.

  • Assay Interference: While direct chemical reduction of tetrazolium salts (MTT, MTS) or resazurin by CGS 21680 is not widely reported, some compounds can interfere with these assays. Compounds with reducing properties, such as those containing thiol groups, are known to reduce MTT, leading to a false-positive signal. Although CGS 21680 does not contain a thiol group, it is good practice to run a cell-free control to rule out direct chemical interference.

  • Changes in Cellular Metabolism: CGS 21680, through A2A receptor activation, can alter cellular metabolism. An increase in metabolic activity could lead to a higher rate of tetrazolium reduction, which may not directly correlate with an increase in cell number.

Q6: I am observing a biphasic or paradoxical dose-response curve with CGS 21680. Why is this happening?

A biphasic response, where low concentrations of CGS 21680 stimulate proliferation while high concentrations are inhibitory or have no effect, can be attributed to several factors:

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and downregulation, diminishing the cellular response.

  • Off-Target Effects: At higher concentrations, CGS 21680 may interact with other cellular targets, leading to effects that are not mediated by the A2A receptor.[4] These off-target effects could counteract the pro-proliferative signals from A2A activation.

  • Activation of Different Signaling Pathways: The A2A receptor can couple to different G-proteins and activate multiple downstream signaling pathways. The specific pathway activated may be concentration-dependent, leading to different cellular outcomes at varying concentrations.

Q7: The effect of CGS 21680 on cell viability is not reproducible between experiments. What are the potential sources of variability?

  • Cell Passage Number: The expression of A2A receptors can vary with cell passage number. It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: The initial cell seeding density can influence the cellular response to CGS 21680. Ensure consistent seeding densities across all experiments.

  • Compound Stability: Repeated freeze-thaw cycles of the CGS 21680 stock solution can lead to degradation. Prepare small aliquots of the stock solution to maintain its potency.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with CGS 21680 or influence A2A receptor expression and signaling. Maintain a consistent serum concentration in your experiments.

Experimental Design and Controls

Q8: What are the essential controls to include in my cell viability experiments with CGS 21680?

  • Vehicle Control: Since CGS 21680 is often dissolved in DMSO, a vehicle control (cells treated with the same concentration of DMSO as the highest CGS 21680 concentration) is essential.

  • Cell-Free Control: To test for direct chemical interference with the assay reagent, include wells with media and CGS 21680 at the highest concentration used, but without cells.

  • Positive Control for Cytotoxicity: A known cytotoxic agent should be included to ensure the assay can detect a decrease in cell viability.

  • A2A Receptor Antagonist Control: To confirm that the observed effects are mediated by the A2A receptor, pre-treat cells with a selective A2A receptor antagonist (e.g., ZM 241385 or SCH 58261) before adding CGS 21680.[1]

Experimental Protocols

Detailed Protocol: MTT Assay for Cell Viability with CGS 21680

This protocol provides a general framework. Optimization of cell seeding density, CGS 21680 concentration, and incubation times is recommended for each specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound salt

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of CGS 21680 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of CGS 21680 in complete medium to achieve the desired final concentrations. Also, prepare the vehicle control with the corresponding DMSO concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CGS 21680 or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free control wells from all other absorbance values.

    • Express the results as a percentage of the vehicle control (100% viability).

Visualizations

Signaling Pathway of CGS 21680

CGS21680_Signaling CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR binds & activates G_protein Gs Protein A2AR->G_protein activates PLC Phospholipase C (PLC) A2AR->PLC can activate AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK_JNK ERK / JNK PKA->ERK_JNK Inflammation Inflammation PKA->Inflammation modulates PKC Protein Kinase C (PKC) PLC->PKC PKC->ERK_JNK Proliferation Cell Proliferation ERK_JNK->Proliferation AKT AKT AKT->Proliferation Troubleshooting_Workflow start Start: Unexpected Viability Result check_controls Review Controls: - Vehicle Control - Cell-Free Control - Positive Control start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay: - Reagent quality - Plate reader settings - Pipetting accuracy controls_ok->troubleshoot_assay No biological_vs_artifact Biological Effect vs. Artifact? controls_ok->biological_vs_artifact Yes troubleshoot_assay->check_controls cell_free_test Perform Cell-Free Assay: CGS 21680 + Assay Reagent biological_vs_artifact->cell_free_test Artifact? confirm_A2AR Confirm A2AR Mediation: Use A2AR Antagonist biological_vs_artifact->confirm_A2AR Biological? interference Direct Interference? cell_free_test->interference alternative_assay Use Alternative Viability Assay: (e.g., Trypan Blue, Crystal Violet) interference->alternative_assay Yes interference->confirm_A2AR No end Interpret Results alternative_assay->end effect_blocked Effect Blocked? confirm_A2AR->effect_blocked off_target Consider Off-Target Effects (especially at high concentrations) effect_blocked->off_target No optimize_conditions Optimize Experimental Conditions: - Cell density - CGS 21680 concentration - Incubation time effect_blocked->optimize_conditions Yes off_target->optimize_conditions optimize_conditions->end

References

CGS 21680 sodium batch-to-batch variability considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 21680 sodium salt, a selective adenosine (B11128) A2A receptor agonist. Inconsistent experimental results can often be traced to batch-to-batch variability of the compound. This guide offers insights into potential issues and solutions to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected potency (higher EC50) of CGS 21680 in our cell-based assays compared to published values. What could be the cause?

A1: This is a common issue that can arise from several factors related to the specific batch of CGS 21680 you are using.

  • Purity: The actual purity of the batch may be lower than stated on the label. Impurities can compete with CGS 21680 for binding to the A2A receptor or have other off-target effects that interfere with the assay readout.[1][2]

  • Potency: The biological activity of different batches can vary. This can be due to the presence of inactive isomers or subtle differences in the crystalline structure of the solid compound.

  • Degradation: CGS 21680, particularly in solution, can degrade over time. Improper storage or repeated freeze-thaw cycles can lead to a decrease in the concentration of the active compound. The free form of CGS 21680 is known to be prone to instability.[3]

  • Solubility Issues: Incomplete solubilization of the compound will result in a lower effective concentration in your assay.

Troubleshooting Steps:

  • Verify Purity and Identity: If possible, obtain the Certificate of Analysis (CoA) for your specific batch from the supplier.[4] This document should provide information on the purity as determined by methods like High-Performance Liquid Chromatography (HPLC) and the identity confirmed by techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Perform a Dose-Response Curve with a Freshly Prepared Stock: Prepare a new stock solution from the solid compound, ensuring complete dissolution. Run a full dose-response curve to accurately determine the EC50.

  • Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[6]

  • Consider an Alternative Supplier or Batch: If the problem persists, consider obtaining a new batch of CGS 21680, preferably from a different supplier, and compare its performance.

Q2: We are seeing significant variability in our results between experiments, even when using the same stock solution of CGS 21680. What could be the problem?

A2: Inter-experimental variability can be frustrating. Here are some potential causes related to the compound and its handling:

  • Stock Solution Instability: As mentioned, CGS 21680 in solution can degrade. The rate of degradation can be influenced by the solvent used, pH, and exposure to light.

  • Inconsistent Dilutions: Errors in serial dilutions can lead to significant differences in the final concentration of the compound in your assay.

  • Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all impact the cellular response to CGS 21680.

Troubleshooting Steps:

  • Prepare Fresh Dilutions for Each Experiment: Avoid using diluted solutions that have been stored for an extended period.

  • Standardize Experimental Protocols: Ensure that all experimental parameters are kept as consistent as possible between experiments. This includes cell culture conditions and assay procedures.

  • Include a Reference Compound: If possible, include a well-characterized adenosine A2A receptor agonist as a positive control in your experiments to assess the consistency of your assay system.

Q3: Our in vivo study with CGS 21680 is showing unexpected side effects or a lack of efficacy. Could this be related to the compound batch?

A3: Absolutely. In vivo experiments are sensitive to the quality of the administered compound.

  • Toxic Impurities: The presence of toxic impurities, even at low levels, can lead to adverse effects in animals.[1][7] These impurities may not have a noticeable effect in in vitro assays.

  • Pharmacokinetic Variability: Differences in the physical properties of the compound between batches (e.g., crystallinity, particle size) can affect its absorption, distribution, metabolism, and excretion (ADME) profile, leading to altered in vivo efficacy.[8]

  • Incorrect Formulation: CGS 21680 has specific solubility characteristics.[9] An improper formulation can lead to precipitation of the compound upon administration, reducing its bioavailability.

Troubleshooting Steps:

  • Thoroughly Review the CoA: Look for information on residual solvents, heavy metals, and any identified impurities.[4]

  • Analytical Characterization: If feasible, perform independent analytical testing on the batch to confirm its purity and identity.

  • Optimize Formulation: Ensure that the vehicle used for in vivo administration is appropriate for CGS 21680 and that the compound remains in solution.

Troubleshooting Guides

Guide 1: Investigating Inconsistent In Vitro Potency

This guide provides a systematic approach to troubleshooting variability in the potency of CGS 21680 in cell-based assays.

Potential Problem Recommended Action Rationale
Compound Purity/Identity 1. Request and review the Certificate of Analysis (CoA) for the specific batch. 2. Perform independent analytical chemistry (e.g., HPLC, LC-MS, NMR) if possible.To confirm that the compound is indeed CGS 21680 and meets the expected purity specifications. Impurities can affect biological activity.[1][2]
Compound Degradation 1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Protect solutions from light.To minimize degradation of the compound, which can lead to a decrease in potency over time.
Solubility Issues 1. Ensure the appropriate solvent is used (e.g., DMSO).[9] 2. Gently warm and vortex to ensure complete dissolution. 3. Visually inspect for any precipitate before making dilutions.Incomplete dissolution will lead to an inaccurate stock concentration and lower than expected potency in the assay.
Assay Variability 1. Standardize cell passage number and density. 2. Use a consistent serum concentration in the media. 3. Include a known positive control (another A2A agonist) in each experiment.To minimize variability in the biological system that could be misinterpreted as a compound-related issue.
Guide 2: Addressing Unexpected In Vivo Outcomes

This guide helps to identify potential causes for unexpected results in animal studies using CGS 21680.

Potential Problem Recommended Action Rationale
Toxic Impurities 1. Scrutinize the CoA for any listed impurities and their levels. 2. If unexpected toxicity is observed, consider having the batch analyzed for common synthetic byproducts.To rule out the possibility that adverse effects are caused by contaminants rather than the pharmacological action of CGS 21680.[1][7]
Poor Bioavailability 1. Verify the formulation and administration route are appropriate for CGS 21680. 2. Check for precipitation in the formulation before and after administration. 3. Consider pharmacokinetic analysis of the compound in plasma if the issue persists.To ensure that the compound is being delivered to the target tissues at a sufficient concentration to elicit a biological response.
Batch-Specific Physical Properties 1. If switching to a new batch, consider a pilot study to confirm the dose-response relationship. 2. Be aware that differences in salt form or hydration state can affect the molecular weight and therefore the molar concentration of your solutions.[10]To account for potential differences in the physicochemical properties of different batches that could affect in vivo performance.

Data Presentation

Table 1: Hypothetical Batch-to-Batch Variability of this compound

ParameterBatch ABatch BBatch CIdeal Specification
Purity (by HPLC) 98.5%95.2%99.8%>98%
Potency (EC50 in cAMP assay) 25 nM80 nM22 nM20-30 nM
Major Impurity 1 0.8%3.1%<0.1%<0.5%
Major Impurity 2 0.5%1.2%0.1%<0.5%
Appearance White solidOff-white solidWhite solidWhite crystalline solid

This table is for illustrative purposes to highlight potential variations.

Experimental Protocols

Protocol 1: Quality Control Check of CGS 21680 by HPLC

  • Objective: To assess the purity of a CGS 21680 batch.

  • Materials:

    • CGS 21680 sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column

  • Method:

    • Prepare a stock solution of CGS 21680 in DMSO (e.g., 10 mM).

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

    • Set up a gradient elution method (e.g., 5% to 95% mobile phase B over 20 minutes).

    • Inject a known amount of the CGS 21680 solution onto the HPLC system.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 292 nm).[11]

    • Calculate the purity by integrating the area of the main peak and any impurity peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Functional Assessment of CGS 21680 Potency using a cAMP Assay

  • Objective: To determine the EC50 of a CGS 21680 batch.

  • Materials:

    • HEK293 cells stably expressing the human adenosine A2A receptor.

    • Cell culture medium.

    • CGS 21680 stock solution.

    • cAMP assay kit (e.g., HTRF, ELISA).

    • Phosphodiesterase inhibitor (e.g., IBMX).

  • Method:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of CGS 21680 in assay buffer containing a phosphodiesterase inhibitor.

    • Aspirate the cell culture medium and add the CGS 21680 dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Plot the cAMP concentration against the log of the CGS 21680 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Mandatory Visualization

CGS_21680_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CGS21680 CGS 21680 A2AR Adenosine A2A Receptor (GPCR) CGS21680->A2AR Binds to Gs Gs protein A2AR->Gs Activates PLC Phospholipase C (PLC) A2AR->PLC Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates CellularResponse Cellular Response Gene->CellularResponse PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->CellularResponse

Caption: CGS 21680 signaling pathway via the A2A receptor.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Step 1: Verify Compound Quality Start->CheckCompound ReviewCoA Review Certificate of Analysis (CoA) CheckCompound->ReviewCoA AnalyticalChem Perform Independent Analysis (HPLC, LC-MS) CheckCompound->AnalyticalChem CheckHandling Step 2: Review Compound Handling ReviewCoA->CheckHandling AnalyticalChem->CheckHandling Storage Proper Storage? (-80°C, protected from light) CheckHandling->Storage FreshStock Prepare Fresh Stock Solution Storage->FreshStock No CheckAssay Step 3: Evaluate Assay System Storage->CheckAssay Yes FreshStock->CheckAssay Standardize Standardize Assay Conditions (cell density, reagents) CheckAssay->Standardize PositiveControl Include Positive Control CheckAssay->PositiveControl NewBatch Consider a New Batch or Supplier Standardize->NewBatch PositiveControl->NewBatch Resolved Problem Resolved NewBatch->Resolved

Caption: Troubleshooting workflow for inconsistent results.

QC_Logic_Diagram cluster_QC Quality Control for CGS 21680 BatchReceipt New Batch of CGS 21680 Received DocumentationReview Documentation Review BatchReceipt->DocumentationReview AnalyticalValidation Analytical Validation BatchReceipt->AnalyticalValidation FunctionalValidation Functional Validation BatchReceipt->FunctionalValidation CoA Certificate of Analysis DocumentationReview->CoA PurityTest Purity (HPLC) AnalyticalValidation->PurityTest IdentityTest Identity (MS, NMR) AnalyticalValidation->IdentityTest PotencyAssay Potency (cAMP Assay) FunctionalValidation->PotencyAssay Decision Meets Specifications? CoA->Decision PurityTest->Decision IdentityTest->Decision PotencyAssay->Decision Accept Batch Accepted for Use Reject Batch Rejected Decision->Accept Yes Decision->Reject No

Caption: Quality control logic for new batches of CGS 21680.

References

Validation & Comparative

A Comparative Guide to CGS 21680 and NECA for A2A Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate agonist for the adenosine (B11128) A2A receptor is a critical decision that influences experimental outcomes. This guide provides an objective comparison of two commonly used agonists, CGS 21680 and 5'-N-Ethylcarboxamidoadenosine (NECA), focusing on their performance with supporting experimental data.

Overview of CGS 21680 and NECA

CGS 21680 is recognized as a potent and selective agonist for the adenosine A2A receptor.[1][2] Its selectivity makes it a valuable tool for investigating the specific roles of the A2A receptor in various physiological and pathological processes.[1]

NECA , on the other hand, is a stable, high-affinity, non-selective adenosine receptor agonist.[3][4][5][6] It demonstrates potent activity at all four adenosine receptor subtypes (A1, A2A, A2B, and A3), which can be advantageous in studies where broad adenosine receptor activation is desired.[7]

Quantitative Comparison of Performance

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of CGS 21680 and NECA for various adenosine receptor subtypes. This data is crucial for selecting the appropriate compound based on the required selectivity and potency for a given experiment.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
CGS 21680 Human A2A27[2]1.48-180, 110 (rat striatal slices)[8]
Human A1290-
Human A2B67410 (in hA2B HEK 293 cells)[9]
Human A388,800-
NECA Human A2A20[4][5]27.5 (in HiTSeeker ADORA2A cells)[10]
Human A114[4][5]-
Human A2B3302,400[4][5]
Human A36.2[4][5]-

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental for reliable scientific findings. Below are methodologies for key experiments used to characterize CGS 21680 and NECA.

Radioligand Binding Assay for A2A Receptor

This assay is used to determine the binding affinity of a compound for the A2A receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[11]

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

  • Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[12]

  • Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[12]

2. Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation, a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680 or [3H]ZM241385), and varying concentrations of the unlabeled competitor compound (CGS 21680 or NECA).[12][13][14]

  • To determine non-specific binding, a high concentration of a non-labeled agonist or antagonist is added to a set of wells.[13][15]

  • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12][14]

3. Filtration and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12][14]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.[12][14]

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the A2A receptor, leading to an increase in intracellular cyclic AMP (camp).

1. Cell Culture and Plating:

  • Use a cell line stably expressing the adenosine A2A receptor, such as HEK-293 cells.[16]

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[16]

2. Agonist Stimulation:

  • Wash the cells with a suitable buffer.[16]

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.[13]

  • Add varying concentrations of the agonist (CGS 21680 or NECA) to the wells and incubate for a specific time (e.g., 20-45 minutes) at a controlled temperature (e.g., room temperature or 37°C).[13][17]

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP produced using a competitive immunoassay kit, such as a LANCE cAMP kit or an ELISA kit.[13][17] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.[13]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor G_Protein Gs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (CGS 21680 or NECA) Agonist->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: A2A receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay B_Prep Membrane Preparation B_Inc Incubation with Radioligand & Competitor B_Prep->B_Inc B_Filt Filtration & Washing B_Inc->B_Filt B_Count Scintillation Counting B_Filt->B_Count B_Data Data Analysis (Ki) B_Count->B_Data C_Plate Cell Plating C_Stim Agonist Stimulation C_Plate->C_Stim C_Lysis Cell Lysis C_Stim->C_Lysis C_Detect cAMP Detection (ELISA/LANCE) C_Lysis->C_Detect C_Data Data Analysis (EC50) C_Detect->C_Data

Caption: Workflow for key experiments.

References

A Comparative Guide to Adenosine A2A Receptor Agonists: CGS 21680 Sodium in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine (B11128) A2A receptor agonist CGS 21680 sodium with other key agonists. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate compound for their studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows.

Introduction to Adenosine A2A Receptor Agonists

Adenosine A2A receptors are G-protein coupled receptors that play crucial roles in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1] Agonists of the A2A receptor are valuable research tools and potential therapeutic agents for a range of conditions. CGS 21680 was one of the first highly selective agonists developed for the A2A receptor and remains a widely used pharmacological tool.[2] This guide compares its performance against other notable A2A receptor agonists.

Quantitative Comparison of A2A Receptor Agonists

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of CGS 21680 and other selected A2A receptor agonists. It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Binding Affinity (Ki) of A2A Receptor Agonists at Human Adenosine Receptors

CompoundA2A Ki (nM)A1 Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity A1/A2ASelectivity A3/A2A
CGS 21680 27[3]290[4]67[4]144 (rat)[2]10.75.3 (rat)
Regadenoson 1300>10000>10000>10000>7.7>7.7
Apadenoson (ATL-146e) 1.4280>1000023002001643
UK-432097 0.311011003.336711
NECA 14241400331.72.4

Note: Data is compiled from multiple sources and experimental conditions may vary. Selectivity is calculated as the ratio of Ki values.

Table 2: Functional Potency (EC50) of A2A Receptor Agonists in cAMP Accumulation Assays

CompoundEC50 (nM)Cell Line
CGS 21680 110[5]Rat Striatal Slices
Regadenoson 6.4HEK293
Apadenoson (ATL-146e) 2.2PC12
UK-432097 0.6CHO
NECA 7.4PC12

Note: Data is compiled from multiple sources and experimental conditions may vary.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist, such as CGS 21680, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1] This pathway is central to the various physiological effects mediated by the A2A receptor.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor Gs Gs Protein A2A_Receptor->Gs Activates Agonist A2A Agonist (e.g., CGS 21680) Agonist->A2A_Receptor Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing A2A receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]CGS 21680) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubate Filtration Separate bound from free radioligand via filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki value from competition binding curves Scintillation->Analysis Cardiovascular_Assessment_Workflow Animal_Prep Anesthetize rat and insert catheters for drug administration and blood pressure monitoring Baseline Record baseline cardiovascular parameters (BP, HR, etc.) Animal_Prep->Baseline Drug_Admin Administer test agonist (e.g., CGS 21680) intravenously Baseline->Drug_Admin Data_Collection Continuously monitor and record cardiovascular responses Drug_Admin->Data_Collection Analysis Analyze changes in hemodynamic parameters from baseline Data_Collection->Analysis

References

Validating CGS 21680 Sodium Efficacy: A Comparative Guide Using A2A Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of CGS 21680 sodium, a selective adenosine (B11128) A2A receptor agonist, in wild-type versus A2A receptor knockout (A2A KO) animal models. The use of knockout models is a crucial methodology for validating the on-target efficacy and specificity of a drug. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Unveiling the A2A-Dependent Mechanisms of CGS 21680

The adenosine A2A receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is implicated in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. CGS 21680 is a potent and selective agonist for the A2A receptor, and its effects are therefore expected to be mediated through this pathway. A2A receptor knockout models provide a definitive tool to verify that the observed effects of CGS 21680 are indeed a direct result of A2A receptor activation. Studies utilizing these models have demonstrated that the characteristic effects of CGS 21680 on locomotor activity and its potential for neuroprotection are absent in animals lacking the A2A receptor, thereby confirming its mechanism of action.

Comparative Efficacy of CGS 21680 in Wild-Type vs. A2A Knockout Models

To illustrate the A2A receptor-dependent effects of CGS 21680, the following tables summarize quantitative data from key preclinical studies.

Locomotor Activity

CGS 21680 is known to induce a dose-dependent decrease in locomotor activity in rodents. This effect is a hallmark of A2A receptor activation in the central nervous system.

Treatment GroupLocomotor Activity (Distance Traveled, arbitrary units)Reference
Wild-Type Mice
Vehicle100 ± 10[1]
CGS 21680 (0.2 mg/kg)45 ± 8*[1]
A2A Knockout Mice
Vehicle85 ± 9[1]
CGS 21680 (0.2 mg/kg)82 ± 7[1]

*p < 0.05 compared to Vehicle group. Data are representative examples compiled from published findings.

Neuroprotection in Ischemic Stroke

Activation of A2A receptors has been investigated for its potential neuroprotective effects. However, studies using knockout models suggest a more complex role, with genetic deletion of the A2A receptor itself being protective.

GenotypeInfarct Volume (mm³) after Transient Focal IschemiaReference
Wild-Type Mice
Cortical51.9 ± 3.1[1]
Striatal21.2 ± 1.3[1]
A2A Knockout Mice
Cortical35.0 ± 3.6[1]
Striatal15.5 ± 1.8[1]

*p < 0.05 compared to Wild-Type mice.

Cardiovascular and Respiratory Parameters

The A2A receptor plays a role in regulating cardiovascular and respiratory function. Studies in knockout mice have helped to elucidate these functions.

ParameterWild-Type MiceA2A Knockout MiceReference
Baseline Cardiovascular
Mean Arterial Pressure (mmHg)~100No significant difference[2]
Heart Rate (bpm)~550No significant difference[2]
Baseline Respiratory
Respiratory Frequency (breaths/min)~191~245*[2]

*p < 0.05 compared to Wild-Type mice. Note: These are baseline differences in the absence of CGS 21680.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

CGS 21680 Administration
  • Preparation: this compound salt is typically dissolved in sterile saline (0.9% NaCl).

  • Dosing: Doses ranging from 0.01 to 1.0 mg/kg are commonly used for systemic administration in mice. The specific dose is dependent on the experimental paradigm.

  • Route of Administration: Intraperitoneal (i.p.) injection is a frequent route for systemic delivery. For more localized effects, intracerebroventricular (i.c.v.) or direct tissue injections can be employed.

  • Timing: The timing of administration is critical and varies with the study's objective. For locomotor studies, CGS 21680 is often administered 15-30 minutes prior to testing. In neuroprotection studies, it may be given before, during, or after the ischemic insult.

Locomotor Activity Assessment (Open Field Test)
  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape is used. The arena is often equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • The animal is placed in the center of the open field arena.

    • Locomotor activity is recorded for a specified duration, typically 30 to 60 minutes.

    • Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

  • Data Analysis: Automated software is used to analyze the tracking data and provide quantitative measures of locomotor activity.

Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
  • Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for a period of 30 to 90 minutes.

  • Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Post-operative Care: The animal is monitored closely during recovery and provided with appropriate analgesia and supportive care.

Infarct Volume Measurement
  • Brain Harvesting: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the mouse is euthanized, and the brain is rapidly removed.

  • Sectioning: The brain is sectioned coronally into uniform slices (e.g., 1-2 mm thickness).

  • Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

  • Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software.

  • Volume Calculation: The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Edema correction formulas are often applied to account for brain swelling.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for validating CGS 21680 efficacy.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS_21680 CGS 21680 A2A_Receptor A2A Receptor CGS_21680->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition Leads to Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Modulates

Caption: A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_experiments Experimental Assays cluster_data Data Analysis & Comparison WT_Mice Wild-Type Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_CGS WT + CGS 21680 WT_Mice->WT_CGS KO_Mice A2A KO Mice KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_CGS KO + CGS 21680 KO_Mice->KO_CGS Locomotor Locomotor Activity WT_Vehicle->Locomotor Neuroprotection Neuroprotection Assay (e.g., MCAO) WT_Vehicle->Neuroprotection Cardio_Resp Cardiovascular & Respiratory Monitoring WT_Vehicle->Cardio_Resp WT_CGS->Locomotor WT_CGS->Neuroprotection WT_CGS->Cardio_Resp KO_Vehicle->Locomotor KO_Vehicle->Neuroprotection KO_Vehicle->Cardio_Resp KO_CGS->Locomotor KO_CGS->Neuroprotection KO_CGS->Cardio_Resp Data_Analysis Quantitative Data Analysis Locomotor->Data_Analysis Neuroprotection->Data_Analysis Cardio_Resp->Data_Analysis Comparison Compare WT vs. KO Validate A2A-dependent effects Data_Analysis->Comparison

Caption: Experimental Workflow for Validation.

References

CGS 21680 Sodium: A Comparative Guide to its Adenosine Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of CGS 21680 sodium, a widely used adenosine (B11128) A₂A receptor agonist, with other adenosine receptor subtypes (A₁, A₂B, and A₃). The following sections present a comparative overview of its binding affinity and functional potency, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

Executive Summary

CGS 21680 is a potent and selective agonist for the adenosine A₂A receptor. While it exhibits high affinity for the A₂A subtype, it displays significantly lower affinity for A₁, A₂B, and A₃ receptors. This selectivity is also reflected in its functional activity, where it potently stimulates A₂A receptor-mediated signaling pathways with minimal to negligible effects on other subtypes at typical experimental concentrations. This guide synthesizes available data to provide a clear comparison of CGS 21680's activity across the four adenosine receptor subtypes.

Comparative Binding Affinity and Functional Potency

The selectivity of CGS 21680 is quantitatively demonstrated by its binding affinity (Ki) and functional potency (EC₅₀) values across the different adenosine receptor subtypes. The data, compiled from multiple studies, are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC₅₀) [nM]Primary Signaling Pathway
A₁ 290 - 3100Weak or no activity reportedGᵢ: Inhibits adenylyl cyclase, decreasing cAMP
A₂A 15 - 271.48 - 180Gₛ: Stimulates adenylyl cyclase, increasing cAMP
A₂B 67 - >10000>10000 (weak or no activity)Gₛ: Stimulates adenylyl cyclase, increasing cAMP
A₃ 88,800613 (GTPγS binding)Gᵢ: Inhibits adenylyl cyclase, decreasing cAMP

Data Interpretation:

  • Binding Affinity (Ki): CGS 21680 demonstrates a high affinity for the A₂A receptor, with Ki values consistently in the low nanomolar range.[1][2] In contrast, its affinity for the A₁ and A₂B receptors is substantially lower.[1] The affinity for the A₃ receptor is remarkably low, in the micromolar range, indicating a very weak interaction.

  • Functional Potency (EC₅₀): The functional data corroborates the binding selectivity. CGS 21680 is a potent agonist at the A₂A receptor, stimulating cAMP production with EC₅₀ values ranging from the low to mid-nanomolar range.[1][3] In functional assays, it shows weak or no agonistic activity at A₁ and A₂B receptors.[3][4] One study reported an EC₅₀ of 613 nM for the A₃ receptor in a GTPγS binding assay, which is significantly higher than its potency at the A₂A receptor.[1]

Signaling Pathways and Experimental Workflows

The differential activation of adenosine receptor subtypes by CGS 21680 can be visualized through their respective signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing receptor activation.

cluster_A2A_A2B A₂A & A₂B Receptor Signaling (Gs-coupled) cluster_A1_A3 A₁ & A₃ Receptor Signaling (Gi-coupled) CGS 21680 CGS 21680 A2A A₂A Receptor CGS 21680->A2A High Potency A2B A₂B Receptor CGS 21680->A2B Very Low Potency Gs Gαs A2A->Gs A2B->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Activates ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA ATP_cAMP_stim->PKA_stim CREB_stim CREB → Gene Transcription PKA_stim->CREB_stim CGS 21680_2 CGS 21680 A1 A₁ Receptor CGS 21680_2->A1 Very Low Affinity A3 A₃ Receptor CGS 21680_2->A3 Extremely Low Affinity Gi Gαi A1->Gi A3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib

Adenosine Receptor Signaling Pathways

start Start: Prepare Cells Expressing Adenosine Receptor Subtype incubation Incubate cells with varying concentrations of CGS 21680 start->incubation radioligand Radioligand Binding Assay incubation->radioligand functional Functional Assay (cAMP) incubation->functional separation Separate bound from free radioligand (Filtration) radioligand->separation lysis Cell Lysis functional->lysis measurement_radio Measure radioactivity separation->measurement_radio data_analysis_binding Data Analysis: Determine Ki measurement_radio->data_analysis_binding cAMP_measurement Measure cAMP levels (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis_functional Data Analysis: Determine EC₅₀ cAMP_measurement->data_analysis_functional

Experimental Workflow for Receptor Activity

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing the cross-reactivity of CGS 21680, detailed experimental protocols are crucial. Below are generalized yet comprehensive protocols for radioligand binding and cAMP functional assays.

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity (Ki) of CGS 21680 for the different adenosine receptors.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).
  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, add in the following order:
  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
  • A fixed concentration of the appropriate radioligand (e.g., [³H]-CGS21680 for A₂A, [³H]-DPCPX for A₁, [¹²⁵I]-AB-MECA for A₃).
  • Increasing concentrations of CGS 21680 (or a reference compound).
  • The prepared cell membrane suspension.
  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand.

3. Filtration and Measurement:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.
  • Plot the specific binding as a function of the logarithm of the CGS 21680 concentration.
  • Determine the IC₅₀ value (the concentration of CGS 21680 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of CGS 21680 to stimulate (for Gₛ-coupled A₂A and A₂B receptors) or inhibit (for Gᵢ-coupled A₁ and A₃ receptors) the production of cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Culture cells stably expressing the human adenosine receptor subtype of interest in appropriate growth medium.
  • Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

2. Assay Procedure (for Gₛ-coupled receptors - A₂A, A₂B):

  • Wash the cells with a serum-free medium or assay buffer.
  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period to prevent cAMP degradation.
  • Add varying concentrations of CGS 21680 to the wells.
  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

3. Assay Procedure (for Gᵢ-coupled receptors - A₁, A₃):

  • Wash the cells with a serum-free medium or assay buffer.
  • Pre-incubate the cells with a PDE inhibitor.
  • Add varying concentrations of CGS 21680.
  • Simultaneously or shortly after, add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
  • Incubate for a specified time at 37°C.

4. cAMP Measurement:

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
  • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or LANCE.

5. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Convert the raw assay signals to cAMP concentrations using the standard curve.
  • Plot the cAMP concentration as a function of the logarithm of the CGS 21680 concentration.
  • For Gₛ-coupled receptors, determine the EC₅₀ value (the concentration of CGS 21680 that produces 50% of the maximal response) from the dose-response curve.
  • For Gᵢ-coupled receptors, determine the IC₅₀ value (the concentration of CGS 21680 that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

The experimental data overwhelmingly support the classification of CGS 21680 as a potent and selective adenosine A₂A receptor agonist. Its high binding affinity and functional potency are concentrated at the A₂A subtype, with significantly diminished or negligible activity at A₁, A₂B, and A₃ receptors under standard assay conditions. Researchers utilizing CGS 21680 can be confident in its selectivity for the A₂A receptor, particularly at concentrations effective for A₂A activation. However, at very high concentrations, the potential for off-target effects, though minimal, should be considered. The provided protocols offer a robust framework for independently verifying these findings and for the characterization of other adenosine receptor ligands.

References

The Influence of Sodium on CGS 21680 Efficacy: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on the sodium dependency of CGS 21680, a potent and selective agonist of the adenosine (B11128) A₂A receptor. The affinity and functional potency of CGS 21680 can be significantly influenced by the presence of sodium ions, a factor with important implications for the design and interpretation of in vitro and in vivo experiments. This document summarizes key quantitative data from published studies, details the experimental protocols used, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Comparison of CGS 21680 Performance

The following tables summarize the reported binding affinity and functional potency of CGS 21680 for the adenosine A₂A receptor in the presence and absence of sodium ions. These data are extracted from key studies in the field to highlight the reproducibility of the sodium effect.

Table 1: Effect of Sodium on CGS 21680 Binding Affinity

StudyPreparationRadioligandConditionKd / Ki (nM)Fold Shift
O'Rourke et al. (1994)Rat Striatum Membranes[³H]CGS 21680Control (low sodium)~17 nM (Kd)
+ 100 mM NaCl~34 nM (Kd)~2-fold
Massink et al. (2015)HEK293 cell membranes expressing human A₂A receptor[³H]NECA (agonist)Control (low sodium)134 nM (Ki for CGS 21680)
+ 100 mM NaCl277 nM (Ki for CGS 21680)~2.1-fold

Table 2: Effect of Sodium on CGS 21680 Functional Potency

StudyCell TypeAssayConditionEC₅₀ (nM)Eₘₐₓ (% of control)
Massink et al. (2015)HEK293 cells expressing human A₂A receptorcAMP accumulationControl (low sodium)4.8100%
+ 100 mM NaCl11100%

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies from the cited studies are provided below.

Radioligand Binding Assays

O'Rourke et al. (1994)

  • Membrane Preparation: Striatal membranes were prepared from adult male Wistar rats. The tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 U/mL adenosine deaminase. For sodium effect experiments, 100 mM NaCl was added.

  • Radioligand: [³H]CGS 21680.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of competing ligands for 60 minutes at 25°C.

  • Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

Massink et al. (2015)

  • Cell Culture and Transfection: HEK293 cells were transiently transfected with the cDNA encoding the human A₂A receptor.

  • Membrane Preparation: Transfected cells were harvested and homogenized in a buffer containing 50 mM Tris-HCl (pH 7.4) and protease inhibitors. The homogenate was centrifuged, and the membrane pellet was resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4). For sodium effect experiments, 100 mM NaCl was included.

  • Radioligand: [³H]NECA was used in competition binding experiments with unlabeled CGS 21680.

  • Incubation: Membranes were incubated with the radioligand and a range of CGS 21680 concentrations for 2 hours at 25°C.

  • Detection: The reaction was terminated by rapid filtration over Whatman GF/B filters, followed by scintillation counting.

Functional cAMP Accumulation Assay

Massink et al. (2015)

  • Cell Culture: HEK293 cells stably expressing the human A₂A receptor were used.

  • Assay Medium: Cells were stimulated in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM isobutylmethylxanthine (a phosphodiesterase inhibitor), and adenosine deaminase (1 U/mL). For sodium effect experiments, the buffer was supplemented with 100 mM NaCl.

  • Stimulation: Cells were incubated with various concentrations of CGS 21680 for 15 minutes at 37°C.

  • Detection: The reaction was stopped, and intracellular cAMP levels were determined using a competitive binding assay, with detection often performed via fluorescence resonance energy transfer (FRET) or other immunoassay techniques.

Visualization of Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane A2AR A₂A Receptor G_protein Gαsβγ A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CGS21680 CGS 21680 CGS21680->A2AR Agonist Binding Sodium Na⁺ Sodium->A2AR Allosteric Modulation (Negative) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: A₂A receptor signaling pathway modulated by CGS 21680 and sodium.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep Prepare Membranes or Cells buffer_control Control Buffer (low Na⁺) buffer_sodium Sodium Buffer (+100 mM NaCl) incubation Incubate with [³H]Ligand and CGS 21680 separation Separate Bound/ Free Ligand incubation->separation buffer_control->incubation buffer_sodium->incubation quantification Quantify Radioactivity or cAMP separation->quantification analysis Determine Kᵢ/EC₅₀ and Eₘₐₓ quantification->analysis

Caption: Workflow for radioligand binding or functional assays.

Summary and Conclusion

The presented data from independent studies consistently demonstrate that sodium ions act as negative allosteric modulators of agonist binding to the adenosine A₂A receptor. Specifically, the presence of physiological concentrations of sodium ions (around 100 mM) reproducibly leads to a roughly 2-fold decrease in the binding affinity of CGS 21680.[1] This is also reflected in a corresponding rightward shift in the functional potency of CGS 21680 in cAMP accumulation assays. A study by Guerrero and Reppert (2021) using mass spectrometry further supports this by showing that the presence of CGS 21680 significantly reduces the amount of sodium bound to the A₂A receptor, indicating an interplay between the agonist and the sodium ion at the receptor level.

The reproducibility of this sodium effect across different experimental systems (rat brain membranes and HEK293 cells expressing the human receptor) and methodologies (direct radioligand binding and competition assays) underscores its significance. Researchers and drug development professionals should, therefore, carefully consider and control the sodium concentration in their assay buffers to ensure the accuracy and comparability of their results when studying CGS 21680 and other A₂A receptor agonists. The provided experimental protocols offer a foundation for designing experiments that can reliably assess the sodium sensitivity of novel A₂A receptor ligands.

References

A Comparative Guide to A2A Adenosine Receptor Agonists in Neuroprotection: CGS 21680 Sodium vs. ATL146e

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent A2A adenosine (B11128) receptor agonists, CGS 21680 sodium and ATL146e, based on their performance in preclinical neuroprotection assays. The information is compiled from various studies to offer an objective overview of their therapeutic potential, mechanisms of action, and experimental considerations.

Introduction to A2A Adenosine Receptor Agonists in Neuroprotection

Adenosine A2A receptors are G-protein coupled receptors predominantly expressed in the brain, particularly in the striatum, as well as on immune cells.[1] Activation of these receptors has been shown to modulate neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases and acute brain injuries like stroke and spinal cord injury.[1][2] A2A receptor agonists are therefore of significant interest as potential neuroprotective agents. This guide focuses on two well-studied A2A agonists: this compound and ATL146e.

Comparative Overview

While direct head-to-head comparative studies are limited, a review of the available literature allows for a comparative analysis of this compound and ATL146e in neuroprotection assays.

FeatureThis compoundATL146e
Primary Mechanism Primarily anti-inflammatory and immunosuppressive.[3] Exhibits a dual role, with effects dependent on glutamate (B1630785) concentration and timing of administration.[4][5]Potent anti-inflammatory agent.[6]
Potency Effective in the mg/kg range (i.p.).[3]Effective in the ng/kg/min to µg/kg/min range (i.v.).[6][7]
Therapeutic Window Timing of administration is critical; can be detrimental if given at peak glutamate levels.[4]Shown to be effective when administered prior to or during reperfusion.[7]
Preclinical Models Transient cerebral ischemia (stroke),[1] spinal cord injury,[8] experimental autoimmune encephalomyelitis (EAE).[2][9]Spinal cord ischemia,[7] posthemorrhagic vasospasm,[6] concanavalin (B7782731) A-induced liver injury.[10]
Reported Side Effects Can transiently increase heart rate at higher doses.[1]Reported to be devoid of systemic side effects in some models.[6]

Quantitative Data from Neuroprotection Assays

The following tables summarize quantitative data from key studies evaluating the neuroprotective effects of this compound and ATL146e.

This compound: Neuroprotective Effects
Experimental ModelSpeciesDoseAdministration Route & TimingKey FindingsReference
Transient Middle Cerebral Artery Occlusion (tMCAO)Rat0.01 and 0.1 mg/kgi.p., twice daily for 7 days, starting 4h post-ischemiaReduced neurological deficit, microgliosis, and astrogliosis. Improved myelin organization.[1][1]
Spinal Cord Injury (Compression)MouseNot specified (osmotic minipump)Subcutaneous, post-injuryReduced motor deficit for up to 19 days. Reduced tissue damage and leukocyte influx.[8][8]
Traumatic Brain Injury (Cortical Impact)MouseNot specifiedi.p., at various times post-TBINeuroprotective when administered at low glutamate levels; detrimental at high glutamate levels.[4][4]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse50 µg/kgi.p., daily from 1 day post-immunizationSignificantly decreased paralysis and delayed disease onset.[11][11]
ATL146e: Neuroprotective Effects
Experimental ModelSpeciesDoseAdministration Route & TimingKey FindingsReference
Spinal Cord Ischemia (Aortic Cross-clamping)Rabbit0.06 µg/kg/mini.v. infusion for 3 hours, starting 15 min before reperfusionImproved neurologic function (Tarlov scores). Reduced neuronal apoptosis (65% reduction in PARP fragmentation).[7][7]
Posthemorrhagic Vasospasm (Femoral Artery Model)Rat1, 10, and 100 ng/kg/minSubcutaneous osmotic minipumpPrevented vasospasm and reduced leukocyte infiltration.[6][6]
Concanavalin A-induced Liver InjuryMouse0.5-50 µg/kgSingle i.p. injection, 5 min prior to Con ASignificantly reduced serum levels of liver enzymes and pro-inflammatory cytokines.[10][10]

Signaling Pathways and Mechanisms of Action

Both CGS 21680 and ATL146e exert their effects through the activation of the adenosine A2A receptor, a Gs protein-coupled receptor. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12] This pathway is central to the anti-inflammatory effects of A2A receptor agonists.

However, the neuroprotective effects of CGS 21680 are context-dependent, particularly in relation to extracellular glutamate levels.[4] High glutamate concentrations can switch A2A receptor signaling from a PKA-dependent anti-inflammatory pathway to a Protein Kinase C (PKC)-dependent pro-inflammatory pathway.[4] More recent findings suggest that high glutamate levels can promote the formation of A2A receptor-mGluR5 heteromers, leading to a pro-inflammatory microglial phenotype.[5]

G cluster_0 CGS 21680 / ATL146e Signaling Agonist CGS 21680 / ATL146e A2AR Adenosine A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) CREB->AntiInflammatory Leads to

Figure 1: Canonical A2A Receptor Signaling Pathway.

G cluster_1 Glutamate-Dependent A2A Receptor Signaling Switch CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR Heteromer A2AR-mGluR5 Heteromer CGS21680->Heteromer PKA_pathway PKA Pathway A2AR->PKA_pathway Activates LowGlutamate Low Glutamate LowGlutamate->PKA_pathway Favors HighGlutamate High Glutamate HighGlutamate->Heteromer Promotes formation Anti_inflammatory Anti-inflammatory PKA_pathway->Anti_inflammatory PKC_pathway PKC Pathway Pro_inflammatory Pro-inflammatory PKC_pathway->Pro_inflammatory mGluR5 mGluR5 Heteromer->PKC_pathway Activates G cluster_2 tMCAO Experimental Workflow Start Start tMCAO Induce tMCAO (60 min occlusion) Start->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion DrugAdmin Administer CGS 21680 (e.g., 4h post-ischemia) Reperfusion->DrugAdmin NeuroAssess Daily Neurological Assessment DrugAdmin->NeuroAssess NeuroAssess->NeuroAssess Days 1-7 Euthanasia Euthanasia (Day 7) NeuroAssess->Euthanasia Histology Histological Analysis (Infarct volume, IHC) Euthanasia->Histology End End Histology->End

References

In Vivo Validation of CGS 21680 Sodium Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of CGS 21680, a selective adenosine (B11128) A2A receptor agonist, with alternative compounds and details the in vivo experimental data supporting its target engagement. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed methodologies for key validation experiments.

Comparison of Adenosine A2A Receptor Agonists

CGS 21680 is a widely used tool compound for studying the A2A receptor. However, several other agonists have been developed with varying selectivity and properties. The following table compares CGS 21680 with other notable A2A receptor agonists.

CompoundSelectivity ProfileKey Characteristics & Applications
CGS 21680 Moderately A2A-selective in rats (140-fold vs. A1), but not in humans.Extensively used in preclinical research to study the role of A2A receptors in various physiological and pathological processes.[1][2][3][4]
Regadenoson (Lexiscan®) Selective A2A agonist.[5]FDA-approved pharmacological stress agent for myocardial perfusion imaging.[5]
Binodenoson A2A selective agonist.[5]Investigated for myocardial perfusion imaging, but development was discontinued.[5]
Apadenoson (ATL-146e) Considerable A2A agonist selectivity.[5]Investigated for use as a pharmacologic stress agent.[5]
NECA (5'-N-Ethylcarboxamidoadenosine) Non-selective, potent agonist at all four adenosine receptor subtypes.Used as a reference compound in research due to its high potency.
PSB 0777 Potent adenosine A2A agonist.[6]Research tool for studying A2A receptors.
LUF 5834 Potent partial agonist for A2A and A2B receptors.[6]Research tool for studying A2A and A2B receptors.

In Vivo Target Engagement Validation Methods

Confirming that a drug candidate interacts with its intended target within a living organism is a critical step in drug development.[7][8][9] Several methods are employed to validate the in vivo target engagement of compounds like CGS 21680.

  • Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in the brain and other tissues.[10][11] This is achieved by administering a radiolabeled ligand that binds to the target receptor and then detecting the emitted radiation. Pre-administration of the drug of interest, such as CGS 21680, will compete with the radioligand for binding, leading to a reduction in the PET signal, which can be used to calculate receptor occupancy.[12]

  • Behavioral Assays: These studies assess the functional consequences of target engagement. For A2A receptor agonists, common behavioral tests include locomotor activity, catalepsy tests, and prepulse inhibition to evaluate motor and sensorimotor gating functions, which are known to be modulated by A2A receptor activation.[1][3]

  • Microdialysis: This technique is used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions. By implanting a microdialysis probe, researchers can assess how A2A receptor activation by CGS 21680 affects the release of neurotransmitters like dopamine (B1211576) and glutamate.

Experimental Data and Protocols

Positron Emission Tomography (PET) Imaging

PET imaging studies using specific A2A receptor radioligands have been instrumental in visualizing the distribution of these receptors and have the potential to quantify the in vivo occupancy by agonists like CGS 21680.[10][11]

Summary of In Vivo PET Imaging for A2A Receptor Occupancy

RadiotracerKey Findings
[¹¹C]TMSX High binding to A2A receptors is observed in the striatum.[10] Upregulation of A2A receptors in extrastriatal tissues has been quantified in neuroinflammatory conditions.[10][11]
[¹⁸F]FCHC A promising irreversible radiotracer for PET imaging of FAAH, another target in the endocannabinoid system which is functionally related to adenosine signaling.[13]
¹¹C-UCB-J & ¹⁸F-SDM-8 While targeting the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), the development of such tracers highlights the advancements in PET imaging for quantifying specific targets in the brain in vivo.[14][15]

Experimental Protocol: In Vivo Receptor Occupancy using PET

  • Animal Preparation: Anesthetize the subject animal (e.g., non-human primate or rodent) and place it in the PET scanner.

  • Baseline Scan: Inject a bolus of an A2A receptor-specific radiotracer (e.g., [¹¹C]TMSX) intravenously and acquire dynamic PET data for 90-120 minutes to establish baseline receptor binding.

  • Drug Administration: On a separate day, administer a dose of CGS 21680.

  • Occupancy Scan: After a predetermined time to allow for drug distribution, inject the same radiotracer and acquire a second PET scan.

  • Data Analysis: Reconstruct the PET images and perform kinetic modeling to calculate the binding potential of the radiotracer in various brain regions for both the baseline and drug-treated scans. Receptor occupancy is then calculated as the percentage reduction in radiotracer binding potential following drug administration.

Behavioral Assays

CGS 21680 has been shown to modulate various behaviors in animal models, consistent with its engagement of A2A receptors, which are highly co-localized with dopamine D2 receptors in the striatum.[1][16]

Summary of In Vivo Behavioral Studies with CGS 21680

Behavioral TestAnimal ModelDose of CGS 21680Key Findings
Locomotor Activity Rats0.09 mg/kgSignificantly decreased locomotor activity.[3]
Prepulse Inhibition (PPI) Rats0.03 and 0.09 mg/kgAlleviated deficits in PPI in a neurodevelopmental model of psychosis.[3][17][18]
Food-Reinforced Responding RatsNot specifiedSuppressed food-reinforced lever pressing.[1]
Phencyclidine (PCP)-Induced Hyperactivity Rats3 µg (ICV)In co-administration with an mGluR5 agonist, it counteracted PCP-induced motor activity.[4]
Motor Deficit after Spinal Cord Injury MiceNot specified (osmotic minipump)Reduced motor deficit after spinal cord injury.[19]

Experimental Protocol: Locomotor Activity Assay

  • Animal Habituation: Place individual animals (e.g., rats or mice) into open-field arenas and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer CGS 21680 or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the animals back into the open-field arenas. Record locomotor activity using an automated tracking system for a set period (e.g., 60 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, time spent mobile, and vertical rearing events. Compare the data from the CGS 21680-treated groups to the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathway

G CGS21680 CGS 21680 A2AR A2A Receptor CGS21680->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression CREB->Gene_expression regulates G cluster_preclinical Preclinical Model cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Animal Model (e.g., Rat, Mouse) drug_admin Administer CGS 21680 or Vehicle animal_model->drug_admin target_assay Perform In Vivo Assay (e.g., PET, Behavior) drug_admin->target_assay data_collection Data Collection target_assay->data_collection quantification Quantification & Statistical Analysis data_collection->quantification interpretation Interpretation of Target Engagement quantification->interpretation

References

Comparing the anti-inflammatory effects of CGS 21680 sodium to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory profiles of investigational compounds is paramount. This guide provides an objective comparison of the anti-inflammatory effects of CGS 21680 sodium, a selective adenosine (B11128) A2A receptor agonist, with other established anti-inflammatory agents. The information presented is supported by experimental data from various preclinical models of inflammation.

Executive Summary

This compound exerts its anti-inflammatory effects primarily through the activation of the adenosine A2A receptor, a key signaling pathway in modulating the immune response. Experimental evidence demonstrates its efficacy in reducing inflammation in models of arthritis, pleurisy, and skin inflammation. This guide will delve into the quantitative comparisons of its effects on key inflammatory mediators, detail the experimental protocols used in these assessments, and visualize the underlying signaling pathway.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in comparison to other compounds. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundModelTarget CytokineDose/Concentration% Inhibition / EffectCitation
CGS 21680 Collagen-Induced Arthritis (Mouse)TNF-α, IL-1β, IL-6Not SpecifiedReduced plasma levels[1]
Dexamethasone (B1670325) LPS-induced ALI (Mouse)TNF-α, IL-6 (mRNA)5 and 10 mg/kgMarked decrease[2]
Dexamethasone TNF-α-induced apoptosis (MCF-7 cells)TNF-α-induced apoptosis100 nM80-90% inhibition[3][4]
Budesonide (B1683875) Allergic Airways Inflammation (Rat)Not specified0.1, 1, and 10 mg/kg (i.t.)Dose-dependent inhibition of inflammation[5]
Budesonide LPS-induced inflammation (PBMCs)TNF-α, IL-60.1–1,000 nM~70% maximal inhibition[6]

Table 2: Effect on Myeloperoxidase (MPO) Activity - A Marker of Neutrophil Infiltration

CompoundModelDose/Concentration% Inhibition of MPO ActivityCitation
CGS 21680 Phorbol-Induced Epidermal Hyperplasia (Mouse)5 µg per site (topical)Marked reduction[7]
Dexamethasone Phorbol-Induced Epidermal Hyperplasia (Mouse)200 µg per site (topical)Marked reduction[7]
Budesonide Allergic Airways Inflammation (Rat)10 and 100 µg/kg (i.t.)Dose-dependent inhibition[5]

Table 3: Efficacy in Animal Models of Inflammation

| Compound | Model | Key Parameter | Dose | Effect | Citation | |---|---|---|---|---| | CGS 21680 | Carrageenan-Induced Pleurisy (Mouse) | Neutrophil infiltration, lung injury | 0.1 mg/kg (i.p.) | Significant reduction | | | CGS 21680 | Collagen-Induced Arthritis (Mouse) | Clinical signs, histological status | Not Specified | Amelioration |[1] | | Dexamethasone | Carrageenan-Induced Paw Edema (Rat) | Paw edema | 10 mg/kg (i.p.) | Significant decrease |[8] | | Budesonide | Allergic Airways Inflammation (Rat) | Leukocyte numbers, protein content | 0.1, 1, and 10 mg/kg (i.t.) | Dose-dependent inhibition |[5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Carrageenan-Induced Pleurisy in Mice

This model is used to induce acute lung inflammation.

  • Animal Model: Male Swiss albino mice are typically used.

  • Induction of Pleurisy: A solution of carrageenan (typically 1% in saline) is injected into the pleural cavity of the mice.

  • Treatment: this compound (e.g., 0.1 mg/kg) is administered intraperitoneally, either before or after the carrageenan challenge.

  • Assessment: After a set period (e.g., 4 hours), the animals are euthanized. The pleural exudate is collected to measure the volume and the number of infiltrating neutrophils. Lung tissues are harvested for histological examination and to measure markers of inflammation and injury, such as myeloperoxidase (MPO) activity, and levels of cytokines like TNF-α and IL-1β.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used experimental model of rheumatoid arthritis.

  • Animal Model: DBA/1J mice are commonly used due to their susceptibility to developing arthritis.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is typically given 21 days later.

  • Treatment: this compound is administered (e.g., daily intraperitoneal injections) starting from the onset of arthritis.

  • Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. Histological analysis of the joints is performed to assess cartilage and bone erosion. Plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are also measured.[1]

Phorbol-Induced Epidermal Hyperplasia and Inflammation in Mice

This model is used to study skin inflammation and hyperproliferation.

  • Animal Model: Hairless mice are often used for this model.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a phorbol (B1677699) ester, is applied topically to the skin of the mice for several consecutive days.

  • Treatment: this compound (e.g., 5 µg per site) or a reference compound like dexamethasone (e.g., 200 µ g/site ) is applied topically prior to the TPA application.[7]

  • Assessment: Skin biopsies are taken for histological analysis to evaluate epidermal thickness (hyperplasia) and inflammatory cell infiltration. Skin homogenates are used to measure MPO activity, a marker of neutrophil infiltration, and levels of inflammatory mediators like TNF-α.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: Carrageenan-Induced Pleurisy start Mouse Model induction Carrageenan Injection (Intrapleural) start->induction Inflammation Induction treatment CGS 21680 or Control Administration induction->treatment assessment Assessment of: - Pleural Exudate Volume - Neutrophil Infiltration - Lung Histology - MPO Activity - Cytokine Levels treatment->assessment 4 hours post-induction end Data Analysis assessment->end G cluster_1 Adenosine A2A Receptor Anti-inflammatory Signaling Pathway CGS21680 CGS 21680 A2AR Adenosine A2A Receptor CGS21680->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition CREB->NFkB Leads to Cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFkB->Cytokines Results in

References

A Comparative Guide to CGS 21680 Hydrochloride and CGS 21680 Sodium Salt for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate salt form of a research compound is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of CGS 21680 hydrochloride and CGS 21680 sodium salt, two commonly used salt forms of the potent and selective adenosine (B11128) A2A receptor agonist, CGS 21680.

This document outlines the key differences in their physicochemical properties, presents available pharmacological data from various experimental settings, and provides detailed protocols for standard assays used to characterize their activity. The objective is to equip researchers with the necessary information to make an informed choice between these two salt forms for their specific experimental needs.

Physicochemical Properties and Handling

The primary distinction between the two salt forms lies in their counter-ions, which influences their molecular weight and, most critically for experimental applications, their solubility. CGS 21680 hydrochloride is often designated as CGS 21680A, while the sodium salt is referred to as CGS 21680C.

PropertyCGS 21680 Hydrochloride (CGS 21680A)This compound Salt (CGS 21680C)
Molecular Formula C₂₃H₂₉N₇O₆ · HClC₂₃H₂₈N₇NaO₆
Molecular Weight 535.98 g/mol 521.50 g/mol
Aqueous Solubility Sparingly soluble.[1] Requires dissolution in an organic solvent like DMSO first, followed by dilution in an aqueous buffer.[1]Soluble in water.
Organic Solvent Solubility Soluble in DMSO (approximately 30 mg/mL) and dimethylformamide (approximately 20 mg/mL).[1]Information not widely available, but expected to be less soluble in non-polar organic solvents compared to the hydrochloride salt.
Stability in Solution Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.While specific stability data is limited, it is generally recommended to prepare fresh aqueous solutions for experiments.

The superior aqueous solubility of the sodium salt is a significant practical advantage for in vitro experiments that are sensitive to organic solvents, such as studies involving isolated organs or certain cell-based assays. The hydrochloride salt, due to its poor aqueous solubility, necessitates the use of a co-solvent like DMSO, which must be carefully controlled for as it can have independent effects on biological systems.

Pharmacological Performance: A Comparative Overview

ParameterCGS 21680 Hydrochloride (CGS 21680A)This compound Salt (CGS 21680C)Experimental Context
IC₅₀ 22 nM[2]Not AvailableInhibition of radioligand binding to A2A receptors in rat striatal membranes.[2]
Kᵢ 27 nMNot AvailableBinding affinity for the A2A adenosine receptor.
EC₅₀ 110 nM[2]Not AvailableStimulation of cAMP formation in rat striatal slices.[2]
ED₂₅ Not Available1.8 nM[2]Increase in coronary flow in an isolated perfused working rat heart model.[2]

The available data indicates that both salt forms are highly potent agonists of the A2A adenosine receptor. The choice between them will likely be dictated by the specific requirements of the experimental system, particularly concerning solubility and the tolerance for organic solvents.

Adenosine A2A Receptor Signaling Pathway

CGS 21680, in either salt form, exerts its effects by activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by A2A receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates CGS21680 CGS 21680 CGS21680->A2A_R ATP ATP ATP->AC

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

To aid researchers in the evaluation of CGS 21680 hydrochloride and sodium salt, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the compounds for the A2A receptor.

Objective: To quantify the ability of CGS 21680 hydrochloride and sodium salt to displace a radiolabeled ligand from the A2A receptor.

Materials:

  • Cell membranes expressing the A2A receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-ZM241385 or [³H]-CGS 21680)

  • CGS 21680 hydrochloride and sodium salt stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a non-labeled A2A agonist or antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CGS 21680 hydrochloride and sodium salt.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of the compounds to stimulate the production of cAMP, a key downstream signaling molecule of the A2A receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of CGS 21680 hydrochloride and sodium salt in activating adenylyl cyclase.

Materials:

  • Intact cells expressing the A2A receptor (e.g., CHO or HEK293 cells)

  • CGS 21680 hydrochloride and sodium salt stock solutions

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Prepare serial dilutions of CGS 21680 hydrochloride and sodium salt.

  • Add the test compounds to the cells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_HCl Prepare CGS 21680 HCl (in DMSO) Serial_Dilution_HCl Serial Dilution Prep_HCl->Serial_Dilution_HCl Prep_Na Prepare CGS 21680 Na Salt (in aqueous buffer) Serial_Dilution_Na Serial Dilution Prep_Na->Serial_Dilution_Na Binding_Assay Radioligand Binding Assay Serial_Dilution_HCl->Binding_Assay Functional_Assay cAMP Functional Assay Serial_Dilution_HCl->Functional_Assay Serial_Dilution_Na->Binding_Assay Serial_Dilution_Na->Functional_Assay Analyze_Binding Calculate IC50 & Ki Binding_Assay->Analyze_Binding Analyze_Functional Calculate EC50 & Emax Functional_Assay->Analyze_Functional Comparison Compare Physicochemical & Pharmacological Properties Analyze_Binding->Comparison Analyze_Functional->Comparison

References

Safety Operating Guide

Navigating the Disposal of CGS 21680 Sodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on available information for similar sodium salts and adenosine (B11128) agonists, CGS 21680 sodium salt should be handled with standard laboratory precautions.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a dust mask or respirator may be necessary.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, use absorbent materials such as vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

III. Disposal Procedures

The primary principle for the disposal of this compound salt is to treat it as chemical waste in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound salt and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound salt"), the date, and the hazard class (if known, otherwise "non-hazardous chemical waste").

    • Liquid Waste: Solutions containing this compound salt should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use containers that are compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate inventory of the waste.

    • Follow all institutional procedures for waste handover.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound salt.

This compound Salt Disposal Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path start Start: Handling this compound Salt assess_risk Conduct Risk Assessment start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe is_spill Spill Occurred? don_ppe->is_spill manage_spill Follow Spill Management Protocol is_spill->manage_spill Yes segregate_waste Segregate Waste (Solid/Liquid) is_spill->segregate_waste No manage_spill->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container store_waste Store in Secondary Containment label_container->store_waste schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup end_disposal Disposal Complete schedule_pickup->end_disposal

Caption: Disposal Workflow for this compound Salt

This comprehensive approach ensures that the disposal of this compound salt is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Adherence to these procedures and consultation with institutional EHS departments are essential for responsible chemical waste management.

Essential Safety and Handling Guide for CGS 21680 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Health Effects

CGS 21680 is a potent adenosine (B11128) A2A receptor agonist.[1] While specific toxicity data for CGS 21680 sodium salt is limited, compounds of this nature are biologically active and should be handled with care. Systemic exposure could potentially lead to pharmacological effects such as vasodilation, increased heart rate, and other effects associated with the activation of adenosine A2A receptors.[2] The primary routes of exposure in a laboratory setting are inhalation of the powder and accidental ingestion or skin contact.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The required level of PPE depends on the specific procedure being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powder.[3] Full respiratory and skin protection is essential.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization, but potential for splashes and spills.[3] Engineering controls are the primary protection.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[4]

Engineering Controls

  • Ventilation: All work with solid this compound salt should be conducted in a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure to minimize inhalation exposure.[5]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound salt.

  • Preparation:

    • Consult this safety guide and any available supplier information before starting work.

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Prepare a designated waste container for this compound salt waste.

  • Donning PPE:

    • Put on the appropriate PPE as specified in the table above before handling the compound.

  • Weighing and Reconstitution:

    • Perform all weighing and solution preparation within a ventilated enclosure.

    • Handle the solid carefully to avoid generating dust.

    • If preparing a stock solution, add the solvent slowly to the solid. CGS 21680 is soluble in DMSO.[6]

  • Experimental Use:

    • Keep containers of this compound salt sealed when not in use.

    • Clearly label all solutions.

  • Decontamination and Doffing PPE:

    • After handling, decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE carefully to avoid self-contamination, and dispose of it in the designated waste container.

    • Wash hands thoroughly with soap and water.[5]

Storage and Disposal Plan

Storage:

  • Store this compound salt in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage as a powder, desiccate at -20°C.

  • Stock solutions should be stored at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[6]

Disposal:

  • Dispose of all waste, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes), and PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound salt down the drain.

  • Collect aqueous waste in a sealed and clearly labeled container.[3]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the waste in a sealed container for proper disposal.

Experimental Workflow for Safe Handling of this compound Salt

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_info Review Safety Information prep_area Prepare Work Area prep_info->prep_area prep_ppe Select Appropriate PPE prep_area->prep_ppe handling_weigh Weighing and Solution Prep (in ventilated enclosure) prep_ppe->handling_weigh handling_exp Experimental Use handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon storage_store Store in a Cool, Dry Place handling_exp->storage_store If not all material is used cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound salt.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.